c-Myc inhibitor 9
Description
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Properties
Molecular Formula |
C27H31N5OS |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[4-(1-aminocyclopropyl)phenyl]-N-(3-piperidin-1-ylpropyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide |
InChI |
InChI=1S/C27H31N5OS/c28-27(11-12-27)21-8-5-19(6-9-21)22-18-32-23-10-7-20(17-24(23)34-26(32)30-22)25(33)29-13-4-16-31-14-2-1-3-15-31/h5-10,17-18H,1-4,11-16,28H2,(H,29,33) |
InChI Key |
ACVCMFKUORPIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)C6(CC6)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of c-Myc Inhibitor KJ-Pyr-9
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The c-Myc (Myc) oncoprotein is a transcription factor that is deregulated in a vast majority of human cancers, making it a prime target for therapeutic intervention.[1] As a master regulator of gene expression, Myc controls a wide array of cellular processes including proliferation, growth, metabolism, and apoptosis.[2][3] However, its nature as an intrinsically disordered protein lacking a defined enzymatic pocket has rendered it a notoriously "undruggable" target.[4][5] This guide focuses on the mechanism of action of a potent small-molecule inhibitor, KJ-Pyr-9 , which represents a significant advancement in the direct targeting of Myc. We will explore its core mechanism, downstream cellular effects, and the experimental protocols used for its characterization.
The c-Myc/Max Transcription Factor Pathway
The function of Myc is critically dependent on its heterodimerization with an obligate partner, Myc-associated factor X (MAX).[2][6] Both Myc and MAX are members of the basic helix-loop-helix leucine zipper (bHLH-LZ) family of proteins.[3] This dimerization is essential for the complex to bind to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes.[6][7] Upon binding, the Myc/Max heterodimer recruits co-activators to stimulate the transcription of genes that drive cell cycle progression and other hallmarks of cancer.[8][9]
Core Mechanism of Action: KJ-Pyr-9
KJ-Pyr-9 is a small-molecule inhibitor identified from a Kröhnke pyridine library through a fluorescence polarization screen designed to detect compounds that disrupt the Myc-Max protein-protein interaction.[6]
Direct Inhibition of the Myc-Max Interaction
The primary mechanism of KJ-Pyr-9 is its direct binding to the c-Myc protein.[6] This interaction interferes with the formation of the functional Myc/Max heterodimer.[6] By preventing or disrupting this crucial partnership, KJ-Pyr-9 effectively blocks the ability of Myc to bind to E-box DNA sequences, thereby inhibiting the transactivation of its target genes.[6] This mode of action places KJ-Pyr-9 in the class of "direct" Myc inhibitors.[1]
A Shared Mechanism: Global Energy Collapse
Recent studies suggest a common mechanism of action for structurally diverse Myc inhibitors, including direct inhibitors like KJ-Pyr-9.[1] By inhibiting Myc's transcriptional activity, these compounds down-regulate genes essential for glycolysis and oxidative phosphorylation. This leads to a depletion of cellular ATP stores, triggering a global energy collapse that underlies many of the observed phenotypic consequences, such as cell cycle arrest and apoptosis.[1]
Quantitative Data Presentation
The efficacy of c-Myc inhibitors is determined by their binding affinity to the target protein (Kd) and their functional effect on cellular processes (IC50/EC50). KJ-Pyr-9 exhibits a remarkably high binding affinity.
| Inhibitor Name | Type | Target Interaction | Quantitative Metric | Value | Reference(s) |
| KJ-Pyr-9 | Direct Inhibitor | Binds c-Myc, disrupts Myc/Max interaction | Kd | 6.5 ± 1.0 nM | [6] |
| c-Myc inhibitor 9 (cpd 332) | Direct Inhibitor | Not specified | logEC50 | ≥6 | [10][11] |
| 10058-F4 | Direct Inhibitor | Disrupts Myc/Max interaction | IC50 | Varies by cell line | [10] |
| 10074-G5 | Direct Inhibitor | Disrupts Myc/Max interaction | IC50 | 146 µM | [12] |
| MYCMI-6 | Direct Inhibitor | Binds Myc bHLHZip domain | Kd | 1.6 µM | [10] |
| MYCi975 | Direct Inhibitor | Disrupts Myc/Max, promotes Myc degradation | IC50 | 2.49 - 7.73 µM | [10][13] |
Preclinical Efficacy of KJ-Pyr-9
Experimental data demonstrates that KJ-Pyr-9 is not only potent but also specific in its action against Myc-driven cancers.
-
Selective Proliferation Inhibition : KJ-Pyr-9 preferentially interferes with the proliferation of human and avian cells that overexpress Myc.[6] In the P493-6 human B-cell line, where Myc expression is controllable, the inhibitory effect of KJ-Pyr-9 on cell growth was shown to be Myc-dependent.[6]
-
Transcriptional Signature Reduction : The inhibitor specifically reduces the transcriptional signature driven by Myc, confirming its on-target activity within the cell.[6]
-
In Vivo Tumor Growth Inhibition : In xenotransplant models using Myc-amplified human cancer cells, KJ-Pyr-9 effectively blocked tumor growth, demonstrating its potential as a therapeutic agent in a physiological context.[6][14] The effects observed in these models were primarily cytostatic rather than cytotoxic.[6]
Detailed Experimental Protocols
The characterization of KJ-Pyr-9 involved several key biophysical and cell-based assays. Below are generalized protocols for these essential experiments.
Protocol: Fluorescence Polarization (FP) Assay for Myc-Max Interaction
-
Objective : To identify and quantify the ability of a compound to disrupt the interaction between fluorescently-labeled c-Myc and MAX protein.
-
Methodology :
-
Reagent Preparation : Recombinant c-Myc protein is labeled with a fluorophore (e.g., FITC). Recombinant MAX protein is prepared in a suitable assay buffer.
-
Assay Setup : In a microplate, the fluorescently-labeled c-Myc is mixed with MAX protein, allowing them to form a complex. The test compound (e.g., KJ-Pyr-9) is added at various concentrations.
-
Incubation : The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement : A microplate reader capable of measuring fluorescence polarization is used. The instrument excites the fluorophore with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.
-
Data Analysis : A large, slowly tumbling Myc-Max complex will retain a high degree of polarization. If a small molecule inhibitor disrupts this complex, the smaller, faster-tumbling labeled-Myc will result in a lower polarization value. IC50 values are calculated from the dose-response curve.
-
Protocol: Backscattering Interferometry (BSI) for Binding Affinity (Kd)
-
Objective : To determine the dissociation constant (Kd) of the inhibitor binding to c-Myc in a label-free format.
-
Methodology :
-
Instrumentation : A backscattering interferometer is used, which measures changes in the refractive index of a solution as molecules bind.
-
Sample Preparation : A constant concentration of the target protein (c-Myc) is prepared. A serial dilution of the inhibitor (KJ-Pyr-9) is created.
-
Measurement Cycle : The instrument measures the change in refractive index as the inhibitor is titrated into the protein solution.
-
Data Analysis : The binding-induced refractive index change is plotted against the inhibitor concentration. The resulting binding curve is fitted to a 1:1 binding model to calculate the Kd, which was determined to be 6.5 ± 1.0 nM for KJ-Pyr-9.[6]
-
Protocol: In Vivo Xenograft Tumor Model
-
Objective : To evaluate the anti-tumor efficacy of KJ-Pyr-9 in a living organism.
-
Methodology :
-
Cell Implantation : Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells known to have Myc amplification.
-
Tumor Growth : Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment Administration : Mice are randomized into control (vehicle) and treatment (KJ-Pyr-9) groups. The compound is administered systemically (e.g., via oral gavage or intraperitoneal injection) on a defined schedule.
-
Monitoring : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot) to confirm target engagement. The data is used to assess the extent of tumor growth inhibition.[6]
-
Conclusion
KJ-Pyr-9 stands out as a highly potent, direct inhibitor of the c-Myc oncoprotein. Its mechanism of action, centered on the disruption of the essential Myc/Max heterodimer, prevents Myc from executing its oncogenic transcriptional program. This leads to a cytostatic effect on Myc-dependent cancer cells, which has been validated in both cell culture and in vivo preclinical models. The high-affinity binding and specific, on-target effects of KJ-Pyr-9 provide a strong rationale for the continued development of direct Myc inhibitors as a promising strategy in cancer therapy.
References
- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. rupress.org [rupress.org]
- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 10. abmole.com [abmole.com]
- 11. abmole.com [abmole.com]
- 12. adooq.com [adooq.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
The Discovery and Synthesis of c-Myc Inhibitor KJ-Pyr-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of KJ-Pyr-9, a potent small-molecule inhibitor of the oncoprotein c-Myc. The document details the experimental methodologies employed in its characterization and presents key quantitative data in a structured format. Visualizations of critical signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this promising anti-cancer agent.
Introduction: Targeting the "Undruggable" c-Myc
The c-Myc proto-oncogene is a master transcriptional regulator that is deregulated in a vast number of human cancers, making it a prime target for therapeutic intervention.[1] Historically, c-Myc has been considered an "undruggable" target due to its lack of a defined enzymatic pocket and its intrinsically disordered nature.[2] The discovery of KJ-Pyr-9, a small molecule that directly binds to c-Myc and disrupts its interaction with its obligate binding partner Max, represents a significant advancement in the field.[1] This guide serves as a technical resource for researchers working on the development of c-Myc inhibitors and related anti-cancer therapies.
Discovery and Synthesis of KJ-Pyr-9
KJ-Pyr-9 was identified from a Kröhnke pyridine library through a fluorescence polarization screen designed to detect inhibitors of the c-Myc-Max protein-protein interaction.[1] The synthesis of the pyridine library is based on the Kröhnke pyridine synthesis, a multicomponent reaction that allows for the generation of highly substituted pyridines.[3]
General Synthesis of the Pyridine Library
The Kröhnke pyridine synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3] This reaction proceeds through a Michael addition followed by cyclization and aromatization to yield the pyridine core.
The general workflow for the creation of a diverse pyridine library for screening is outlined below.
Mechanism of Action: Disruption of the c-Myc-Max Dimer
The oncogenic activity of c-Myc is dependent on its heterodimerization with Max, which enables the complex to bind to E-box DNA sequences and regulate gene transcription.[4] KJ-Pyr-9 exerts its inhibitory effect by directly binding to c-Myc and interfering with the formation of the c-Myc-Max heterodimer.[1]
The c-Myc Signaling Pathway
c-Myc is a central node in a complex signaling network that controls cell proliferation, growth, and apoptosis. Its expression and activity are regulated by various upstream pathways, including the MAPK/ERK and PI3K/AKT pathways. Once activated, the c-Myc/Max heterodimer drives the transcription of a multitude of target genes responsible for cell cycle progression and metabolism.
Quantitative Biological Data
The biological activity of KJ-Pyr-9 has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Binding Affinity of KJ-Pyr-9
| Target | Kd (nM) | Method |
| c-Myc | 6.5 ± 1.0 | Backscattering Interferometry |
| c-Myc-Max Heterodimer | 13.4 | Backscattering Interferometry |
| Max Homodimer | >1000 | Backscattering Interferometry |
Data sourced from Hart et al., 2014.[1]
Table 2: In Vitro Anti-proliferative Activity of KJ-Pyr-9
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 5 - 10 |
| MDA-MB-231 | Breast cancer | 5 - 10 |
| SUM-159PT | Breast cancer | 5 - 10 |
| Burkitt's Lymphoma Cell Lines | Burkitt's Lymphoma | 1 - 2.5 |
| PC-3 | Prostate Cancer | 9.621 |
Data compiled from Hart et al., 2014 and other sources.[1][5]
Table 3: In Vivo Efficacy of KJ-Pyr-9 in a Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome |
| Nude Mice | MDA-MB-231 (Breast Cancer) | KJ-Pyr-9 (10 mg/kg) | Blockage of tumor growth |
Data from Hart et al., 2014.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize KJ-Pyr-9.
Fluorescence Polarization (FP) Assay for c-Myc-Max Interaction
This assay was used for the initial high-throughput screening to identify inhibitors of the c-Myc-Max interaction.
Principle: A fluorescently labeled c-Myc peptide is used as a tracer. In the absence of an inhibitor, the tracer binds to Max, resulting in a high fluorescence polarization signal. In the presence of an inhibitor that competes for binding, the tracer is displaced, leading to a decrease in the polarization signal.
Protocol:
-
Reagents:
-
Fluorescein-labeled c-Myc peptide (sequence corresponding to the bHLHZip domain)
-
Recombinant full-length Max protein
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Test compounds (from the Kröhnke pyridine library)
-
-
Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add the Max protein to a final concentration in the low nanomolar range.
-
Add the fluorescently labeled c-Myc peptide to a final concentration of approximately 1-5 nM.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls (no inhibitor and no Max protein).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Backscattering Interferometry (BSI) for Binding Affinity
BSI is a label-free and immobilization-free technique used to determine the binding affinity (Kd) of KJ-Pyr-9 to c-Myc.
Principle: BSI measures changes in the refractive index of a solution upon molecular binding. The binding of a ligand to a protein causes a conformational change that alters the refractive index, which is detected as a phase shift in an interference pattern.
Protocol:
-
Reagents:
-
Recombinant c-Myc protein
-
Recombinant Max protein
-
KJ-Pyr-9 dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., PBS)
-
-
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the protein (c-Myc, c-Myc-Max, or Max) and varying concentrations of KJ-Pyr-9.
-
Inject each solution into the microfluidic channel of the BSI instrument.
-
Allow the signal to stabilize and record the phase shift.
-
Wash the channel with the assay buffer between each measurement.
-
-
Data Analysis:
-
Plot the change in phase shift against the concentration of KJ-Pyr-9.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Protein Fragment Complementation Assay (PCA) for In-Cell Interaction
PCA was used to confirm that KJ-Pyr-9 disrupts the c-Myc-Max interaction within living cells.
Principle: c-Myc and Max are fused to two different non-functional fragments of a reporter enzyme (e.g., luciferase). When c-Myc and Max interact, the fragments are brought into close proximity, allowing the enzyme to refold into its active conformation and generate a detectable signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with plasmids encoding the c-Myc-reporter fragment and Max-reporter fragment fusion proteins.
-
-
Compound Treatment:
-
After 24-48 hours of transfection, treat the cells with varying concentrations of KJ-Pyr-9 or a vehicle control (DMSO).
-
-
Signal Detection:
-
After the desired incubation time (e.g., 24 hours), lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Normalize the reporter signal to a co-transfected control plasmid (e.g., expressing a different fluorescent protein) to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of the c-Myc-Max interaction for each concentration of KJ-Pyr-9.
-
Cell Proliferation Assay
The effect of KJ-Pyr-9 on the proliferation of various cancer cell lines was assessed using a standard viability assay.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of KJ-Pyr-9 or a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period of 48-72 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTS, MTT, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Model
The anti-tumor efficacy of KJ-Pyr-9 was evaluated in a mouse xenograft model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flanks of the mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer KJ-Pyr-9 (e.g., 10 mg/kg via intraperitoneal injection) or a vehicle control to the respective groups on a predetermined schedule.
-
-
Monitoring:
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the efficacy of KJ-Pyr-9.
-
Conclusion
KJ-Pyr-9 is a novel and potent small-molecule inhibitor of c-Myc that was discovered through a library screen and has been shown to effectively disrupt the c-Myc-Max interaction, inhibit the proliferation of c-Myc-dependent cancer cells, and block tumor growth in vivo.[1] The detailed methodologies and quantitative data presented in this technical guide provide a valuable resource for the scientific community to further investigate and develop KJ-Pyr-9 and other c-Myc-targeting therapeutics. The continued exploration of such compounds holds significant promise for the treatment of a wide range of human cancers.
References
An In-depth Technical Guide to c-Myc Inhibitor 9 and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of c-Myc inhibitor 9, its known properties, and a broader examination of structural analogs and other small molecules targeting the c-Myc oncoprotein. Due to the limited publicly available data specifically for "this compound (compound 332)," this document extends its scope to include well-characterized c-Myc inhibitors as a reference for researchers in the field. The guide details quantitative biological data, experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of c-Myc inhibition.
Introduction to c-Myc as a Therapeutic Target
The c-Myc protein is a transcription factor that plays a pivotal role in regulating fundamental cellular processes, including proliferation, growth, apoptosis, and metabolism.[1] It functions as part of a heterodimeric complex with Max (Myc-associated factor X).[2] This c-Myc/Max heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby activating their transcription.[2][3] Dysregulation and overexpression of c-Myc are implicated in a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target.[4] The development of small molecule inhibitors that can disrupt the c-Myc/Max protein-protein interaction (PPI) or otherwise interfere with c-Myc function is a key strategy in oncology drug discovery.[4]
This compound (Compound 332)
Currently, detailed information regarding the chemical structure, synthesis, and specific biological evaluation of this compound (compound 332) is sparse in peer-reviewed literature. The available data from vendor websites are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
| This compound (compound 332) | 2799717-96-5 | C27H31N5OS | 473.63 | logEC50 of ≥6; inhibits tumor growth in nude mouse models.[5] |
Without the chemical structure, a detailed discussion of its structural analogs is not feasible. Researchers interested in this specific compound are encouraged to consult the original, yet-to-be-identified publication for comprehensive details.
Structural Analogs of Other Key c-Myc Inhibitors
Given the limited data on this compound, this section focuses on well-documented c-Myc inhibitors and their analogs to provide a framework for understanding structure-activity relationships (SAR) in this class of compounds.
Analogs of 10058-F4
10058-F4 is a small molecule that inhibits the c-Myc/Max interaction.[6] It has been the subject of numerous studies and analog development efforts.
| Compound | Target | Assay | IC50 / Kd | Cell Line / Notes |
| 10058-F4 | c-Myc/Max Interaction | Cell Proliferation | ~17.8 µM | Daudi cells[7] |
| c-Myc/Max Interaction | Cell Proliferation | ~30 µM | HL60 cells[8] | |
| 12Rh | c-Myc/Max Interaction | Not specified | More potent than 10058-F4 | Analog of 10058-F4[9] |
| 28Rh | c-Myc/Max Interaction | Not specified | More potent than 10058-F4 | Analog of 10058-F4[9] |
Analogs of 10074-G5
10074-G5 is another widely studied inhibitor of the c-Myc/Max dimerization.[7] It binds to a different site on c-Myc than 10058-F4.[7]
| Compound | Target | Assay | IC50 / Kd | Cell Line / Notes |
| 10074-G5 | c-Myc/Max Interaction | Cell Proliferation | 15.6 ± 1.5 µM | Daudi cells[7] |
| c-Myc/Max Interaction | EMSA | 146 µM | In vitro[10] | |
| JY-3-094 (3q) | c-Myc/Max Interaction | EMSA | 33 µM | In vitro, analog of 10074-G5[10] |
| c-Myc/Max Interaction | Cell Proliferation | 184 µM (HL60), 56 µM (Daudi) | [10] | |
| JY-5-195 | c-Myc/Max Interaction | EMSA | Not specified | Phenyl amide analog of JY-3-094[8] |
| JY-5-261 | c-Myc/Max Interaction | EMSA | 71 µM | Amide analog of JY-3-094[8] |
KJ-Pyr-9 and Related Compounds
KJ-Pyr-9 is a potent inhibitor of the c-Myc/Max interaction identified from a pyridine library.[11]
| Compound | Target | Assay | IC50 / Kd | Cell Line / Notes |
| KJ-Pyr-9 | c-Myc | Backscattering Interferometry | 6.5 ± 1.0 nM (Kd) | In vitro[11] |
| c-Myc driven proliferation | Cell Proliferation | 1-2.5 µM | Burkitt lymphoma cell lines[11] | |
| c-Myc driven proliferation | Cell Proliferation | 5-10 µM | NCI-H460, MDA-MB-231, SUM-159PT[11] | |
| KJ-Pyr-10 | c-Myc/Max Interaction | Rluc-PCA | ~40% inhibition at 20 µM | HEK293 cells[12] |
| c-Myc driven proliferation | Cell Proliferation | <1 µM | MOLT-4 cells[12] |
MYCMI-6
MYCMI-6 is a selective inhibitor of the endogenous MYC:MAX protein interaction.[13][14]
| Compound | Target | Assay | IC50 / Kd / GI50 | Cell Line / Notes |
| MYCMI-6 | MYC bHLHZip domain | Not specified | 1.6 µM (Kd) | In vitro[13][14] |
| MYC-dependent tumor cell growth | Cell Growth | <0.5 µM (IC50) | MYC-dependent cells[13][14] | |
| MYC:MAX interaction | isPLA | <1.5 µM (IC50) | MCF7 cells[13][15] | |
| Burkitt's lymphoma cell growth | Cell Growth | ~0.5 µM (GI50) | Mutu, Daudi, ST486 cells[13][15] | |
| Anchorage-independent growth | Cell Growth | <0.4 µM (GI50) | MYCN-amplified neuroblastoma cells[13][15] |
Signaling Pathways and Experimental Workflows
c-Myc Signaling Pathway
The following diagram illustrates the central role of c-Myc in cell regulation. Upon activation by various signaling pathways (e.g., WNT, MAPK, PI3K), c-Myc forms a heterodimer with Max.[4] This complex then binds to E-box sequences in the DNA to regulate the transcription of genes involved in cell cycle progression, proliferation, and metabolism.[3][16]
Figure 1: Simplified c-Myc signaling pathway.
Experimental Workflow for Evaluating c-Myc Inhibitors
The following diagram outlines a typical workflow for the identification and characterization of novel c-Myc inhibitors.
Figure 2: Workflow for c-Myc inhibitor discovery.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of c-Myc inhibitors.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the effect of c-Myc inhibitors on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the c-Myc inhibitor in culture medium.
-
Treat the cells with varying concentrations of the inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).[18]
-
-
MTT Assay:
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
c-Myc/Max Interaction Assay (AlphaScreen)
Objective: To quantify the inhibitory effect of compounds on the c-Myc/Max protein-protein interaction in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 384-well plate, add the c-Myc inhibitor at various concentrations.
-
Add the biotinylated c-Myc and GST-tagged Max proteins.
-
Incubate at room temperature to allow for protein-inhibitor interaction.
-
Add the anti-GST Acceptor beads and incubate in the dark.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.[21]
-
-
Detection:
-
Read the plate on an AlphaScreen-capable plate reader. The reader excites the Donor beads at 680 nm, and if in proximity to the Acceptor beads (due to c-Myc/Max interaction), a luminescent signal is emitted at 520-620 nm.[22]
-
-
Data Analysis:
-
The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values from the dose-response curves.
-
c-Myc Reporter Gene Assay
Objective: To assess the ability of inhibitors to suppress c-Myc transcriptional activity in a cellular context.
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with a c-Myc expression vector and a reporter vector containing a luciferase gene downstream of multiple E-box sequences.[23][24]
-
A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency and cell viability.[23][24]
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with different concentrations of the c-Myc inhibitor.[23]
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[25]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Determine the dose-dependent inhibition of c-Myc transcriptional activity and calculate the IC50 values.
-
Conclusion
While specific details on this compound remain limited, the broader landscape of c-Myc inhibitors provides a wealth of information for researchers. The development of potent and selective inhibitors, such as the analogs of 10058-F4 and 10074-G5, as well as novel scaffolds like KJ-Pyr-9 and MYCMI-6, demonstrates the feasibility of targeting this challenging oncoprotein. The experimental protocols and workflows detailed in this guide offer a robust framework for the identification and characterization of new c-Myc inhibitors, which hold significant promise for the future of cancer therapy.
References
- 1. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc Pathway [gentarget.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20140296307A1 - Potent analogues of the c-myc inhibitor 10074-g5 with improved cell permeability - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. oncotarget.com [oncotarget.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. immunomart.com [immunomart.com]
- 16. researchgate.net [researchgate.net]
- 17. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. revvity.com [revvity.com]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
- 22. emeraldcloudlab.com [emeraldcloudlab.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of c-Myc Inhibitor 9 (KJ-Pyr-9) Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of c-Myc inhibitor 9, also known as KJ-Pyr-9, a potent small molecule that directly targets the c-Myc oncoprotein. Deregulation of c-Myc is a hallmark of a vast number of human cancers, making it a critical, albeit challenging, therapeutic target. This document outlines the computational methodologies employed to elucidate the binding mechanism of KJ-Pyr-9, summarizes key quantitative data, and presents relevant biological pathways and experimental workflows.
Introduction to c-Myc and Its Inhibition
The c-Myc protein is a transcription factor that forms a heterodimer with its partner, Max, to regulate the expression of a multitude of genes involved in cell proliferation, growth, and metabolism.[1][2] Its overactivity is a major driver of tumorigenesis.[2] Due to its intrinsically disordered nature and lack of a well-defined binding pocket, c-Myc has long been considered "undruggable".[3][4] However, recent advances have led to the discovery of small molecules capable of directly or indirectly inhibiting its function.[2][5]
Direct inhibitors, such as KJ-Pyr-9, function by preventing the crucial interaction between c-Myc and Max.[5][6] This disruption inhibits the binding of the c-Myc/Max heterodimer to DNA E-box sequences, thereby preventing the transcriptional activation of target genes.[6][7]
Quantitative Analysis of c-Myc Inhibitor Binding
The following table summarizes the binding affinities and inhibitory concentrations of KJ-Pyr-9 and other relevant c-Myc inhibitors discussed in the literature. This data is crucial for comparing the potency of these compounds and for the validation of in silico models.
| Inhibitor | Target Interaction | Binding Affinity (Kd) | IC50 | Cell Line(s) | Reference(s) |
| KJ-Pyr-9 | c-Myc | 6.5 ± 1.0 nM | - | - | [6] |
| 10058-F4 | c-Myc/Max | 5-13 µM | >50 µM & <100 µM | Various myeloma cell lines | [8][9][10] |
| 7594-0037 | c-Myc | - | 17.8 µM | RPMI-8226 | [9] |
| 27.9 µM | U266 | [9] |
In Silico Modeling Methodologies
The elucidation of the binding mode of c-Myc inhibitors heavily relies on a variety of computational techniques. These methods provide insights into the molecular interactions driving the binding event and can guide the rational design of more potent inhibitors.
Molecular Docking
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in virtual screening campaigns to identify potential inhibitors from large compound libraries.
Experimental Protocol:
-
Protein Preparation: The three-dimensional structure of the c-Myc protein is obtained from the Protein Data Bank (PDB). A commonly used structure is the c-Myc-Max complex recognizing DNA (PDB ID: 1NKP).[8][9] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D conformation. Energy minimization is performed to obtain a low-energy and stable conformation.
-
Docking Simulation: A docking program, such as Surflex in Sybyl-X2.1 or LibDock in Discovery Studio, is used to predict the binding pose of the ligand within the active site of the protein.[8][11][12] The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the protein residues.[8]
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are employed to study the dynamic behavior of the protein-ligand complex over time. This method provides a more realistic representation of the binding event and can be used to assess the stability of the predicted binding pose.
Experimental Protocol:
-
System Setup: The initial coordinates of the protein-ligand complex are often taken from the best-ranked docking pose. The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Force Field Selection: A force field, such as AMBER (ff03 for protein and GAFF for the ligand), is chosen to describe the potential energy of the system.[9]
-
Simulation Protocol: The system is first minimized to remove any steric clashes. It is then gradually heated to the desired temperature and equilibrated. Finally, a production simulation is run for a specific duration (e.g., 20 ns) to generate a trajectory of the complex's motion.[9]
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the protein-ligand complex, identify persistent interactions, and calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).[13]
Visualizing Key Pathways and Workflows
The c-Myc Signaling Pathway and Inhibition
The following diagram illustrates the central role of c-Myc in cell proliferation and how inhibitors like KJ-Pyr-9 disrupt this process.
Caption: The c-Myc signaling pathway and the point of inhibition by KJ-Pyr-9.
In Silico Drug Discovery Workflow
The discovery and optimization of c-Myc inhibitors often follow a structured in silico workflow, as depicted below.
Caption: A general workflow for in silico drug discovery targeting c-Myc.
Conclusion
The in silico modeling of this compound (KJ-Pyr-9) binding has provided significant insights into the mechanism of action of this potent anti-cancer compound. Through a combination of molecular docking and molecular dynamics simulations, researchers have been able to characterize the key interactions that drive its high-affinity binding to c-Myc, thereby preventing its oncogenic activity. The methodologies and findings presented in this guide serve as a valuable resource for the ongoing efforts to develop effective therapies targeting the c-Myc oncoprotein.
References
- 1. scbt.com [scbt.com]
- 2. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 3. A druggable conformational switch in the c-MYC transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational study on natural compounds inhibitor of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to c-Myc Inhibitor Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data interpretation for studying the target engagement of c-Myc inhibitors, with a specific focus on the inhibitor KJ-Pyr-9. It is designed to equip researchers with the necessary information to design, execute, and interpret experiments aimed at validating the direct interaction of small molecule inhibitors with the c-Myc oncoprotein.
Introduction to c-Myc as a Therapeutic Target
The c-Myc proto-oncogene is a master regulator of a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1] Its dysregulation is a hallmark of a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target. The c-Myc protein is an intrinsically disordered transcription factor that forms a heterodimer with its partner protein, Max, to bind to E-box sequences in the promoter regions of its target genes and drive their transcription.[1] Direct inhibition of the c-Myc/Max protein-protein interaction or induction of c-Myc degradation are primary strategies for therapeutic intervention.
c-Myc Signaling Pathway
The c-Myc signaling pathway is a complex network that integrates signals from various upstream pathways, such as the Wnt/β-catenin, MAPK/ERK, and PI3K/AKT pathways, to control the expression of a multitude of downstream target genes involved in cell cycle progression and metabolism. Understanding this pathway is crucial for contextualizing the effects of c-Myc inhibitors.
Caption: c-Myc Signaling Pathway and Point of Intervention for Inhibitor 9.
Key Target Engagement Assays
Confirming that a small molecule directly binds to its intended target within a cellular context is a critical step in drug development. The following assays are instrumental in demonstrating the target engagement of c-Myc inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: CETSA for c-Myc Inhibitors
-
Cell Culture and Treatment:
-
Culture cells known to express c-Myc (e.g., human B-cell line P493-6) to a sufficient density.
-
Treat cells with the c-Myc inhibitor (e.g., KJ-Pyr-9) at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 384-well PCR plate.
-
Heat the samples across a temperature gradient (e.g., 40°C to 60°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermocycler. Include an unheated control at 37°C.[2]
-
Cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble c-Myc in each sample by Western blotting using a c-Myc specific antibody.
-
Quantify the band intensities and plot the fraction of soluble c-Myc as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to higher temperatures indicates target stabilization by the inhibitor.
-
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Fluorescence Polarization (FP) Assay
The FP assay is a solution-based, homogeneous technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger protein. In the context of c-Myc, it can be used in a competitive format to screen for inhibitors that disrupt the c-Myc/Max interaction.
Experimental Protocol: Competitive FP Assay for c-Myc/Max Interaction
-
Reagents and Preparation:
-
Purified recombinant c-Myc and Max proteins.
-
A fluorescently labeled peptide derived from the c-Myc or Max binding interface (the tracer).
-
Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant to prevent non-specific binding).
-
Test inhibitors (e.g., KJ-Pyr-9) at a range of concentrations.
-
-
Assay Setup:
-
In a microplate (e.g., 384-well, black, non-binding surface), add the tracer at a fixed, low concentration.[3]
-
Add the c-Myc and Max proteins to allow for heterodimerization.
-
Add the test inhibitor at varying concentrations. Include controls with no inhibitor (maximum polarization) and no c-Myc/Max (minimum polarization).[3]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).[3]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
The degree of polarization is proportional to the amount of tracer bound to the c-Myc/Max complex.
-
Inhibitors that disrupt the c-Myc/Max interaction will displace the tracer, leading to a decrease in fluorescence polarization.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[3]
-
Backscattering Interferometry (BSI)
BSI is a highly sensitive, label-free, and immobilization-free technique that measures changes in the refractive index of a solution upon molecular binding. It can be used to determine the binding affinity (Kd) of a small molecule inhibitor to its protein target.
Experimental Protocol: BSI for c-Myc Inhibitor Binding
-
Sample Preparation:
-
Prepare solutions of purified c-Myc protein at a constant concentration in a suitable buffer.
-
Prepare a serial dilution of the c-Myc inhibitor (e.g., KJ-Pyr-9) in the same buffer.
-
-
BSI Measurement:
-
Inject a small volume of the c-Myc solution mixed with the inhibitor at each concentration into the microfluidic channel of the BSI instrument.
-
The instrument's laser detects changes in the interference pattern caused by the binding of the inhibitor to c-Myc.
-
A binding curve is generated by plotting the change in the BSI signal as a function of the inhibitor concentration.
-
-
Data Analysis:
-
The binding curve is fitted to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
-
Quantitative Data for c-Myc Inhibitor 9 (KJ-Pyr-9)
The following tables summarize the reported quantitative data for the c-Myc inhibitor KJ-Pyr-9, demonstrating its target engagement and cellular activity.
Table 1: In Vitro Binding Affinity of KJ-Pyr-9
| Assay | Target | Binding Affinity (Kd) | Reference |
| Backscattering Interferometry | c-Myc | 6.5 ± 1.0 nM | [4] |
Table 2: Cellular Activity of KJ-Pyr-9 (IC50 Values)
| Cell Line | Cancer Type | IC50 | Reference |
| NCI-H460 | Lung Cancer | 5 - 10 µM | [4] |
| MDA-MB-231 | Breast Cancer | 5 - 10 µM | [4] |
| SUM-159PT | Breast Cancer | 5 - 10 µM | [4] |
| Burkitt's Lymphoma Cell Lines | Lymphoma | 1 - 2.5 µM | [4] |
| MC29-transformed QEF | Avian Fibrosarcoma (Myc-driven) | ~1 µM | [5] |
Logical Workflow for c-Myc Inhibitor Target Validation
The process of validating a c-Myc inhibitor involves a logical progression from initial screening to in-depth target engagement studies and assessment of cellular activity.
References
- 1. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pnas.org [pnas.org]
- 5. oncotarget.com [oncotarget.com]
Pharmacokinetics of c-Myc Inhibitor KJ-Pyr-9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for the c-Myc inhibitor KJ-Pyr-9. The information is compiled from published research to assist researchers, scientists, and drug development professionals in understanding the profile of this compound.
Introduction to KJ-Pyr-9
KJ-Pyr-9 is a small-molecule inhibitor of the c-Myc protein, identified from a Kröhnke pyridine library.[1][2] It directly binds to c-Myc with a high affinity, exhibiting a dissociation constant (Kd) of 6.5 ± 1.0 nM.[1][2] The primary mechanism of action of KJ-Pyr-9 is the disruption of the c-Myc-MAX protein-protein interaction, which is essential for the transcriptional activity of c-Myc.[1][2] By inhibiting this interaction, KJ-Pyr-9 effectively suppresses MYC-dependent transcription and proliferation of cancer cells.[1][3]
Quantitative Pharmacokinetic Data
Detailed quantitative pharmacokinetic parameters for KJ-Pyr-9 in preclinical species have not been extensively published in the available scientific literature. The primary study introducing KJ-Pyr-9 states that pharmacokinetic properties were investigated in mice and rats, and the resulting blood concentrations were sufficient to achieve the levels required for in vitro inhibition of c-Myc.[1][4] However, specific values for key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability are not provided in the publicly accessible literature.
One notable finding is the ability of KJ-Pyr-9 to penetrate the central nervous system. After a 4-hour period, the concentration of KJ-Pyr-9 was observed to be higher in brain tissue than in the blood, indicating that it successfully crosses the blood-brain barrier.[1]
Table 1: Summary of Available Pharmacokinetic Information for KJ-Pyr-9
| Parameter | Species | Value | Reference |
| Blood Concentration | Mouse, Rat | Sufficient for in vitro MYC inhibition | [1][4] |
| Blood-Brain Barrier Penetration | Not Specified | Yes | [1] |
| Brain:Blood Concentration Ratio | Not Specified | >1 at 4 hours | [1] |
| Acute Toxicity | Not Specified | No signs of acute toxicity at 10 mg/kg | [1][4] |
In Vivo Efficacy Studies
While detailed pharmacokinetic data is limited, in vivo studies have demonstrated the anti-tumor efficacy of KJ-Pyr-9. In a xenograft model using MDA-MB-231 human breast cancer cells, daily intraperitoneal administration of 10 mg/kg KJ-Pyr-9 for 31 days resulted in a significant blockage of tumor growth.[1][4] This suggests that the pharmacokinetic profile of KJ-Pyr-9 allows for sufficient exposure to exert a therapeutic effect in vivo.
Experimental Protocols
In Vivo Xenograft Study
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Nude mice.
-
Procedure:
-
5 x 10^6 MDA-MB-231 cells suspended in Matrigel were injected subcutaneously into the flanks of nude mice.
-
Tumors were allowed to grow to an average volume of 100 mm³.
-
Mice were treated daily with either 10 mg/kg KJ-Pyr-9 or a vehicle control via intraperitoneal injection.
-
Treatment was continued for 31 days.
-
Visualizations
Signaling Pathway of c-Myc Inhibition
Caption: Mechanism of c-Myc inhibition by KJ-Pyr-9.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for the in vivo xenograft study of KJ-Pyr-9.
Conclusion
KJ-Pyr-9 is a potent inhibitor of the c-Myc/MAX interaction with demonstrated in vivo efficacy against a human breast cancer xenograft model. While the publicly available literature provides a qualitative assessment of its pharmacokinetic properties, including its ability to cross the blood-brain barrier, detailed quantitative data remains unpublished. Further studies are warranted to fully characterize the pharmacokinetic profile of KJ-Pyr-9 to support its continued development as a potential therapeutic agent.
References
An In-Depth Technical Guide to the ADME Profiling of a Novel c-Myc Inhibitor
Disclaimer: As of the latest available information, specific quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) data for c-Myc inhibitor 9 (also known as compound 332) is not publicly available. Therefore, this document serves as an in-depth technical guide outlining the standard experimental procedures and data presentation for the ADME profiling of a novel c-Myc inhibitor, using illustrative data. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to c-Myc as a Therapeutic Target
The c-Myc oncogene is a master regulator of cellular processes, including proliferation, metabolism, and apoptosis. Its dysregulation is implicated in a majority of human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors of c-Myc is a significant area of cancer research. A critical aspect of the preclinical development of any new chemical entity, including c-Myc inhibitors, is the comprehensive characterization of its ADME profile to predict its pharmacokinetic behavior and potential for clinical success.
c-Myc Signaling Pathway
c-Myc, a transcription factor, forms a heterodimer with its partner MAX to bind to E-box sequences in the promoter regions of target genes, thereby activating their transcription. This leads to a cascade of events promoting cell cycle progression and metabolic reprogramming. Small molecule inhibitors can disrupt the c-Myc/MAX interaction, leading to the downregulation of these oncogenic processes.
Caption: c-Myc Signaling Pathway and Point of Inhibition.
In Vitro ADME Profiling
Metabolic Stability in Liver Microsomes
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes provide an initial assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
Data Presentation:
| Parameter | Human Liver Microsomes | Mouse Liver Microsomes | Rat Liver Microsomes |
| Half-life (t1/2, min) | 45 | 25 | 30 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 27.7 | 23.1 |
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human, mouse, rat) stored at -80°C.
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Internal standard solution for LC-MS/MS analysis.
-
Acetonitrile for reaction termination.
-
-
Incubation Procedure:
-
Thaw liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t1/2) / (mg microsomal protein/mL).
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is the industry standard for predicting in vitro intestinal drug absorption. It provides information on both passive diffusion and active transport mechanisms.
Data Presentation:
| Parameter | Value | Classification |
| Apparent Permeability (Papp) A→B (x 10-6 cm/s) | 15.2 | High |
| Apparent Permeability (Papp) B→A (x 10-6 cm/s) | 35.8 | - |
| Efflux Ratio (Papp B→A / Papp A→B) | 2.35 | Potential Substrate of Efflux Transporters |
Experimental Protocol: Caco-2 Permeability Assay [1][2]
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-defined threshold.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound solution (at a defined concentration, e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the test compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Plasma Protein Binding
The extent of a drug's binding to plasma proteins influences its distribution and availability to reach its target. Equilibrium dialysis is a common method to determine the fraction of unbound drug.
Data Presentation:
| Species | Protein Binding (%) | Fraction Unbound (fu) |
| Human | 98.5 | 0.015 |
| Mouse | 97.2 | 0.028 |
| Rat | 97.8 | 0.022 |
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis [3][4]
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into plasma from the desired species (human, mouse, rat) to a final concentration.
-
Hydrate the dialysis membrane (e.g., with a molecular weight cutoff of 6-8 kDa).
-
-
Equilibrium Dialysis:
-
Use a multi-well equilibrium dialysis apparatus.
-
Add the plasma containing the test compound to one chamber (the plasma chamber).
-
Add protein-free buffer (e.g., phosphate-buffered saline) to the other chamber (the buffer chamber).
-
Seal the apparatus and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentrationplasma - Concentrationbuffer) / Concentrationplasma ] * 100
-
The fraction unbound (fu) is calculated as: fu = Concentrationbuffer / Concentrationplasma
-
In Vivo Pharmacokinetic Profile
In vivo studies in animal models are essential to understand the overall ADME properties of a drug candidate in a whole organism.
Data Presentation (Illustrative Data from a Mouse Study):
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 | 0.08 | 1800 | 2.5 | - |
| Oral (PO) | 10 | 800 | 1.0 | 4500 | 3.0 | 50 |
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice [1][5]
-
Animal Dosing:
-
Use a suitable mouse strain (e.g., CD-1 or C57BL/6).
-
Administer the test compound via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).
-
Formulate the compound in an appropriate vehicle.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.
-
Determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%).
-
Caption: Logical Flow of a Preclinical Pharmacokinetic Study.
Conclusion
A thorough understanding of the ADME profile is fundamental for the successful development of any c-Myc inhibitor. The experimental workflows and data presentation formats outlined in this guide provide a framework for the systematic evaluation of a novel compound's pharmacokinetic properties. While specific data for this compound is not yet in the public domain, the application of these standard assays will be crucial in advancing its preclinical development and assessing its potential as a therapeutic agent.
References
- 1. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 2. researchgate.net [researchgate.net]
- 3. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Toxicity and Efficacy Profile of the c-Myc Inhibitor KJ-Pyr-9
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical studies of KJ-Pyr-9, a small molecule inhibitor of the c-Myc oncoprotein. The document focuses on the initial toxicity and efficacy data, detailed experimental methodologies, and the relevant biological pathways, presented in a format tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to c-Myc and the Rationale for Inhibition
The c-Myc protein is a transcription factor that plays a pivotal role in regulating fundamental cellular processes, including proliferation, growth, and apoptosis[1]. It functions by forming a heterodimer with its partner protein, Max, which then binds to E-box sequences in the promoter regions of target genes to activate their transcription[2][3]. In a vast number of human cancers, the MYC gene is overexpressed or amplified, leading to uncontrolled cell proliferation and tumorigenesis, making it a highly sought-after therapeutic target[2][4]. However, the intrinsically disordered nature of the c-Myc protein has made it a challenging target for small molecule inhibition[5]. KJ-Pyr-9 emerged from a screening of a Kröhnke pyridine library as a potent inhibitor of the c-Myc-Max interaction[2][6].
Mechanism of Action of KJ-Pyr-9
KJ-Pyr-9 directly targets the c-Myc protein to disrupt its essential interaction with Max. This interference prevents the c-Myc/Max heterodimer from binding to DNA, thereby inhibiting the transcription of c-Myc target genes responsible for driving cell proliferation[2][7].
Below is a diagram illustrating the mechanism of action of KJ-Pyr-9.
Quantitative In Vitro Efficacy Data
KJ-Pyr-9 has demonstrated potent and selective activity against c-Myc in various in vitro assays. The following tables summarize the key quantitative findings from early preclinical studies.
Table 1: Binding Affinity of KJ-Pyr-9
| Target Protein | Binding Constant (Kd) |
| c-Myc Monomer | 6.5 ± 1.0 nM |
| c-Myc/Max Heterodimer | 13.4 nM |
| Max Homodimer | >1 µM |
| Data sourced from Hart et al., 2014[2][8]. |
Table 2: Cellular Proliferation Inhibition
| Cell Line | Cancer Type | c-Myc Status | IC50 |
| P493-6 | B-cell Lymphoma | Doxycycline-repressible c-Myc | Growth inhibited (specific IC50 not provided)[2][8] |
| MC29-transformed QEF | Avian Fibroblasts | v-Myc driven | ~1 µM (for 50% inhibition)[9] |
| QT6 | Quail Fibrosarcoma | Chemically transformed | No significant effect at concentrations that inhibit Myc-driven cells[9] |
| Data indicates a preferential inhibitory effect on cells dependent on c-Myc for proliferation[2][9]. |
In Vivo Efficacy and Toxicity Studies
Early in vivo studies have provided promising results regarding the anti-tumor efficacy and safety profile of KJ-Pyr-9.
Table 3: Summary of In Vivo Xenograft Study
| Parameter | Details |
| Animal Model | Nude mice with subcutaneous xenografts of MDA-MB-231 human breast cancer cells (a MYC-amplified line)[2] |
| Dosing Regimen | 10 mg/kg KJ-Pyr-9 administered daily via intraperitoneal (i.p.) injection for 31 days[2] |
| Efficacy Outcome | Significant inhibition of tumor growth observed after 8 days of treatment. Tumor volume in treated animals did not significantly increase by day 31[2][8]. |
| Acute Toxicity | No signs of acute toxicity were observed at the 10 mg/kg dose. No adverse effects on the body weight of the animals were reported[2]. The compound was also found to cross the blood-brain barrier[2]. |
| These findings suggest that KJ-Pyr-9 is well-tolerated at efficacious doses in this preclinical model[2]. |
Detailed Experimental Protocols
The following sections detail the methodologies used in the key experiments for the characterization of KJ-Pyr-9.
Fluorescence Polarization (FP) Screen
This assay was initially used to identify KJ-Pyr-9 from a chemical library as an inhibitor of the MYC-MAX interaction.
-
Principle: The assay measures the change in polarization of fluorescently labeled c-Myc upon binding to Max. Small molecule inhibitors that disrupt this interaction lead to a decrease in polarization.
-
Reagents:
-
Fluorescently labeled recombinant c-Myc protein (residues 402-437).
-
Recombinant Max protein (full-length).
-
Assay buffer (e.g., PBS).
-
Kröhnke pyridine library compounds.
-
-
Procedure:
-
Fluorescently labeled c-Myc is incubated with Max to allow for protein-protein interaction, resulting in a high polarization signal.
-
Library compounds are added to the wells of a microplate containing the c-Myc/Max complex.
-
The plate is incubated to allow for any inhibitory activity.
-
The fluorescence polarization is measured using a plate reader. A decrease in polarization indicates disruption of the c-Myc/Max interaction.
-
Backscattering Interferometry (BSI)
BSI was used to determine the binding affinity (Kd) of KJ-Pyr-9 to c-Myc.
-
Principle: BSI is a label-free technique that measures changes in the refractive index of a solution as molecules bind, allowing for the precise determination of binding constants.
-
Reagents:
-
Recombinant c-Myc protein.
-
KJ-Pyr-9 dissolved in an appropriate solvent (e.g., DMSO).
-
Assay buffer.
-
-
Procedure:
-
A solution of c-Myc protein is prepared in the assay buffer.
-
KJ-Pyr-9 is titrated into the c-Myc solution at varying concentrations.
-
The change in the refractive index upon binding is measured by the BSI instrument.
-
The binding constant (Kd) is calculated by fitting the binding data to a suitable model.
-
Protein Fragment Complementation Assay (PCA)
PCA was employed to confirm that KJ-Pyr-9 can enter cells and disrupt the c-Myc/Max interaction in a cellular context.
-
Principle: c-Myc and Max are fused to two different fragments of a reporter enzyme (e.g., Gaussia luciferase). If c-Myc and Max interact, the fragments come into close proximity, reconstituting the active enzyme and producing a measurable signal. Inhibitors of the interaction prevent this reconstitution.
-
Procedure:
-
Cells are co-transfected with plasmids encoding the c-Myc and Max fusion proteins.
-
The transfected cells are treated with varying concentrations of KJ-Pyr-9 or a vehicle control.
-
After an incubation period, the substrate for the reporter enzyme is added.
-
The signal (e.g., luminescence) is measured. A decrease in signal in the presence of KJ-Pyr-9 indicates inhibition of the c-Myc/Max interaction.
-
In Vivo Xenograft Model
This model was used to assess the anti-tumor activity and in vivo toxicity of KJ-Pyr-9.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of a therapeutic agent on tumor growth and the overall health of the animal can then be evaluated.
-
Procedure:
-
MDA-MB-231 human breast cancer cells are suspended in Matrigel and injected subcutaneously into the flanks of nude mice[2].
-
Tumors are allowed to grow to a specified average volume (e.g., 100 mm³)[2].
-
Mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal injections of KJ-Pyr-9 (10 mg/kg), while the control group receives the vehicle[2].
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
c-Myc Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Myc signaling pathway and the experimental workflow for evaluating KJ-Pyr-9.
Conclusion
The early preclinical data for the c-Myc inhibitor KJ-Pyr-9 indicate that it is a potent and selective disruptor of the c-Myc-Max protein-protein interaction. It demonstrates efficacy in inhibiting the proliferation of c-Myc-dependent cancer cells in vitro and suppressing tumor growth in an in vivo xenograft model. Importantly, the initial in vivo studies suggest a favorable safety profile, with no acute toxicity observed at an effective therapeutic dose. These findings established KJ-Pyr-9 as a significant first-in-class chemical probe for investigating the therapeutic potential of targeting the c-Myc-Max interaction in cancer. Further comprehensive toxicological studies would be required to fully characterize its safety profile for potential clinical development.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. pnas.org [pnas.org]
- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. oncotarget.com [oncotarget.com]
A Technical Guide to the Role of c-Myc Inhibitor KJ-Pyr-9 in Apoptosis Induction
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The c-Myc oncogene is a master transcriptional regulator that governs a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its deregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] While c-Myc is a potent driver of cell proliferation, it also sensitizes cells to apoptosis, a function that must be disabled for malignant transformation to proceed.[4][5] This guide provides an in-depth examination of the role of the specific c-Myc inhibitor, KJ-Pyr-9, in inducing apoptosis. We will explore the underlying signaling pathways, present quantitative data on its activity, detail relevant experimental protocols, and visualize key mechanisms and workflows. KJ-Pyr-9 has been identified as a small molecule that interferes with the crucial interaction between c-Myc and its obligate binding partner, Max, thereby inhibiting its transcriptional activity and oncogenic function.[3]
The Dual Role of c-Myc in Proliferation and Apoptosis
c-Myc exerts its biological functions primarily as a transcription factor. It forms a heterodimer with Max, which then binds to specific DNA sequences known as E-boxes (CACGTG) in the promoter regions of target genes to activate their transcription.[2] This transcriptional program drives cell cycle entry and progression.
However, under conditions of cellular stress or limited survival factors, high levels of c-Myc expression trigger a potent pro-apoptotic response.[1][5] This dual functionality acts as a crucial anti-cancer barrier. c-Myc can induce apoptosis through several mechanisms:
-
The p53-Dependent Pathway: Unchecked c-Myc expression can be perceived as an oncogenic stress signal, leading to the activation of the ARF tumor suppressor. ARF, in turn, inhibits MDM2, a negative regulator of the p53 tumor suppressor.[5] This stabilizes p53, allowing it to induce the transcription of pro-apoptotic target genes.[6]
-
The p53-Independent Pathway: c-Myc can directly regulate the expression of key apoptosis effectors. It can suppress the transcription of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[7][8] Concurrently, it can promote the expression of pro-apoptotic proteins such as Bax and Bim, shifting the cellular balance towards mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[8]
The inhibition of c-Myc, therefore, presents a therapeutic strategy to halt proliferation and, in certain contexts, leverage these intrinsic apoptotic pathways to eliminate cancer cells.
Mechanism of Action of KJ-Pyr-9
KJ-Pyr-9 was identified from a Kröhnke pyridine library as a direct inhibitor of c-Myc.[3] Its primary mechanism involves interfering with the binding of c-Myc to its partner, Max.[3] The c-Myc/Max heterodimer is the functional unit that binds DNA; therefore, by preventing its formation, KJ-Pyr-9 effectively blocks the transcriptional regulation of c-Myc target genes.[2][3] This leads to a reduction in the expression of genes that drive proliferation and a potential restoration of the expression of genes that are repressed by c-Myc, ultimately tilting the balance towards apoptosis in susceptible cells.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Identification of small molecules that induce apoptosis in a Myc-dependent manner and inhibit Myc-driven transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Triggered by Myc-Induced Suppression of Bcl-XL or Bcl-2 Is Bypassed during Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Operativity between MYC and BCL-2 Pro-Survival Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of c-Myc Inhibitor 9 (KJ-Pyr-9) in the Attenuation of Cancer Stem Cell Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene c-Myc is a critical transcription factor frequently deregulated in a vast array of human cancers. Its role extends to the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapeutic resistance, relapse, and metastasis. Consequently, targeting c-Myc has emerged as a promising strategy in cancer therapy. This technical guide provides an in-depth analysis of a specific c-Myc inhibitor, known as c-Myc inhibitor 9 or KJ-Pyr-9, and its impact on the viability of cancer stem cells, with a particular focus on glioblastoma. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the evaluation of c-Myc inhibitors against cancer stem cells. Furthermore, it includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction: c-Myc as a Target in Cancer Stem Cells
c-Myc, a member of the Myc family of transcription factors, is a master regulator of cellular processes, including proliferation, growth, metabolism, and apoptosis. In the context of oncology, its dysregulation is a hallmark of many aggressive cancers. Emerging evidence has solidified the role of c-Myc in sustaining the cancer stem cell phenotype. CSCs, characterized by their capacity for self-renewal and differentiation, are thought to be the root of tumor initiation and recurrence.
c-Myc contributes to the maintenance of CSCs through the regulation of a network of genes involved in pluripotency and self-renewal, such as SOX2, OCT4, and NANOG. By driving the expression of these stemness factors, c-Myc promotes the undifferentiated state and proliferative capacity of CSCs. Therefore, the development of small molecule inhibitors that can effectively disrupt c-Myc activity presents a compelling therapeutic avenue for the eradication of cancer stem cells.
This compound (KJ-Pyr-9): A Direct Inhibitor of the c-Myc/Max Interaction
This compound, also known as KJ-Pyr-9, is a small molecule identified from a Kröhnke pyridine library that directly targets the c-Myc protein. Its primary mechanism of action is the disruption of the heterodimerization between c-Myc and its obligate partner, Max. This interaction is essential for c-Myc to bind to E-box sequences in the promoter regions of its target genes and execute its transcriptional functions. By preventing the formation of the c-Myc/Max complex, KJ-Pyr-9 effectively inhibits the transcriptional activity of c-Myc, leading to a downstream reduction in the expression of genes that drive cell proliferation and maintain the stem-like state of cancer cells.
Quantitative Data on the Efficacy of c-Myc Inhibitors Against Cancer Stem Cells
The following tables summarize the quantitative data from preclinical studies investigating the effects of KJ-Pyr-9 and another well-characterized c-Myc inhibitor, JQ1, on the viability and stemness of cancer stem cells, particularly in glioblastoma.
Table 1: Effect of this compound (KJ-Pyr-9) on Cancer Stem-like Cell Viability
| Cell Line/Model | Assay Type | Concentration | Effect | Reference |
| Glioblastoma Stem Cells (GSCs) - GII | Viability Assay | 20 µM | ~88% reduction in viability | |
| Glioblastoma Stem Cells (GSCs) - GIV | Viability Assay | 20 µM | Significant reduction in viability | |
| Non-Small Cell Lung Cancer (NSCLC) - BKZ-4 | Viability Assay | 10 µM | ~28% reduction in survival | |
| Non-Small Cell Lung Cancer (NSCLC) - BKZ-5 | Viability Assay | 10 µM | ~20% reduction in survival | |
| Non-Small Cell Lung Cancer (NSCLC) - BKZ-6 | Viability Assay | 10 µM | ~30% reduction in survival | |
| Non-Small Cell Lung Cancer (NSCLC) - BKZ-7 | Viability Assay (IC50) | 10.89 µM | 50% inhibition of cell survival | |
| Non-Small Cell Lung Cancer (NSCLC) - BKZ-8 | Viability Assay (IC50) | 11.57 µM | 50% inhibition of cell survival | |
| Non-Small Cell Lung Cancer (NSCLC) - BKZ-9 | Viability Assay (IC50) | 11.08 µM | 50% inhibition of cell survival | |
| Prostate Cancer Cells - PC-3 | Viability Assay (IC50) | 9.621 µM | 50% inhibition of cell viability |
Table 2: Effect of JQ1 on Glioblastoma Stem Cell (GSC) Viability and Self-Renewal
| Cell Line/Model | Assay Type | Concentration | Effect | Reference |
| GSC - CSC2078 | Viability Assay | 0.8 µM (48h) | Significant reduction in viability | |
| GSC - TS543 | Viability Assay | 0.8 µM (48h) | Significant reduction in viability | |
| GSC - T4302 CD133+ | Viability Assay | 10 µM | ~50% reduction in viability | |
| GSC - CSC2078 | Tumorsphere Formation | 0.5 µM (10 days) | Significant decrease in neurosphere number | |
| GSC - TS543 | Tumorsphere Formation | 0.5 µM (10 days) | Significant decrease in neurosphere number | |
| GSC - T4302 CD133+ | Neurosphere Formation | 1 µM | Significant reduction in neurosphere formation | |
| GSC - CSC2078 | Apoptosis Assay | 0.5 µM (24h) | Significant increase in apoptotic cells | |
| GSC - TS543 | Apoptosis Assay | 0.5 µM (24h) | Significant increase in apoptotic cells | |
| GSC - T4302 CD133+ | Apoptosis Assay | 1 µM (72h) | Increase in Annexin V positive cells |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of c-Myc inhibitors on cancer stem cell viability and function.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of a c-Myc inhibitor on the metabolic activity of cancer stem cells, which is an indicator of cell viability and proliferation.
Materials:
-
Glioblastoma stem cells (GSCs)
-
Stem cell culture medium (e.g., Neurobasal medium supplemented with B27, EGF, and bFGF)
-
c-Myc inhibitor (e.g., KJ-Pyr-9)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed GSCs in a 96-well plate at a density of 1.5 x 10^4 cells/ml in 100 µl of stem cell culture medium per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of the c-Myc inhibitor in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) at the same final concentration used for the inhibitor. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the inhibitor concentration.
Tumorsphere Formation Assay
Objective: To assess the self-renewal capacity of cancer stem cells following treatment with a c-Myc inhibitor.
Materials:
-
Glioblastoma stem cells (GSCs)
-
Stem cell culture medium
-
c-Myc inhibitor
-
Ultra-low attachment 96-well plates
-
Microscope
Procedure:
-
Cell Preparation: Harvest and dissociate GSCs into a single-cell suspension.
-
Cell Seeding: Seed the single-cell suspension in ultra-low attachment 96-well plates at a clonal density (e.g., 100 cells/well) in 200 µL of stem cell medium containing the desired concentration of the c-Myc inhibitor or vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 atmosphere to allow for tumorsphere formation.
-
Sphere Counting and Measurement: Count the number of tumorspheres (typically defined as spheres >50 µm in diameter) in each well using a microscope. The size of the tumorspheres can also be measured.
-
Data Analysis: Calculate the tumorsphere formation efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%. Compare the TFE and average sphere size between treated and control groups.
Aldehyde Dehydrogenase (ALDH) Activity Assay
Objective: To quantify the population of cancer stem cells with high ALDH activity after treatment with a c-Myc inhibitor.
Materials:
-
Glioblastoma stem cells (GSCs)
-
c-Myc inhibitor
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat GSCs with the c-Myc inhibitor or vehicle control for the desired duration.
-
Cell Preparation: Harvest the cells and resuspend them in ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
ALDH Staining: For each sample, prepare a "test" and a "control" tube. Add the activated ALDEFLUOR™ substrate to the "test" tube. To the "control" tube, add the ALDEFLUOR™ substrate along with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the cell suspensions using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cell population in the "test" sample that is absent in the "control" (DEAB-treated) sample.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the treated and control groups.
Western Blotting for c-Myc Signaling Pathway Proteins
Objective: To analyze the expression levels of c-Myc and its downstream targets in cancer stem cells following inhibitor treatment.
Materials:
-
Glioblastoma stem cells (GSCs)
-
c-Myc inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-SOX2, anti-NANOG, anti-OCT4, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat GSCs with the c-Myc inhibitor or vehicle control. Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like β-actin.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes described in this guide.
Caption: c-Myc signaling pathway in cancer stem cells and the point of intervention for this compound.
Caption: Experimental workflow for the tumorsphere formation assay.
Caption: Logical relationship of c-Myc inhibition to decreased cancer stem cell viability.
Conclusion
The targeting of c-Myc represents a highly strategic approach to dismantling the cellular machinery that sustains cancer stem cells. This compound (KJ-Pyr-9) and other related small molecules have demonstrated significant preclinical efficacy in reducing the viability and self-renewal capacity of CSCs, particularly in aggressive cancers like glioblastoma. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for researchers and drug development professionals working to advance c-Myc inhibitors into clinical applications. Further investigation into the nuanced effects of these inhibitors on the complex signaling networks within cancer stem cells will be crucial for the development of more effective and targeted anti-cancer therapies.
Initial Findings on the Efficacy of c-Myc Inhibitor MYCi975: A Technical Whitepaper
Abstract: The c-Myc oncogene is a critical regulator of cellular proliferation, growth, and apoptosis, and its deregulation is implicated in a majority of human cancers.[1][2] Direct inhibition of c-Myc has historically been challenging. This document provides a technical overview of the initial findings on the efficacy of a representative c-Myc inhibitor, MYCi975. This inhibitor is designed to disrupt the c-Myc/MAX protein-protein interaction, leading to c-Myc degradation and subsequent impairment of its transcriptional activity.[3][4] We present in vitro data on its anti-proliferative and pro-apoptotic effects across various cancer cell lines, detailed experimental protocols for key assays, and visual representations of the targeted signaling pathway and experimental workflows.
Introduction to c-Myc as a Therapeutic Target
The MYC gene family, particularly c-Myc, encodes transcription factors that are central to many cellular processes.[2] These proteins dimerize with MAX to bind to E-box sequences in the genome, regulating the transcription of a vast number of genes involved in cell cycle progression, metabolism, and apoptosis.[1][3][5] In many human cancers, c-Myc is overexpressed due to genetic alterations like amplification or translocation, leading to uncontrolled cell growth and proliferation.[1][2] Consequently, the development of small molecule inhibitors that can disrupt c-Myc activity represents a promising therapeutic strategy.[3][6] This whitepaper focuses on the initial efficacy findings of MYCi975, a potent and orally active inhibitor of c-Myc.[3][4]
In Vitro Efficacy of c-Myc Inhibitor MYCi975
The anti-proliferative and apoptosis-inducing effects of MYCi975 have been evaluated across a panel of human cancer cell lines. The data consistently demonstrates a dose-dependent inhibition of cell growth and an induction of apoptosis.
Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) for cell growth inhibition by MYCi975 was determined in various breast cancer cell lines. The results show potent activity, particularly in triple-negative breast cancer (TNBC) cell lines.
Table 1: Anti-Proliferative Efficacy (IC50) of MYCi975 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | TNBC | 2.49 |
| BT-549 | TNBC | 3.15 |
| HCC1806 | TNBC | 4.52 |
| MCF7 | ER+ | 6.87 |
| T-47D | ER+ | 7.73 |
Data is representative of findings reported for MYCi975.[7]
Induction of Apoptosis
Treatment with MYCi975 leads to a significant induction of apoptosis in sensitive cell lines. The percentage of apoptotic cells was quantified following a 48-hour incubation period.
Table 2: Apoptosis Induction by MYCi975 in Breast Cancer Cell Lines
| Cell Line | Subtype | % Apoptosis (at 5 µM) |
|---|---|---|
| MDA-MB-231 | TNBC | ~75% |
| BT-549 | TNBC | ~60% |
| HCC1806 | TNBC | ~55% |
| MCF7 | ER+ | ~20% |
| T-47D | ER+ | ~15% |
Data is representative of findings reported for MYCi975, showing greater induction of apoptosis in TNBC cell lines.[7]
Signaling Pathway and Mechanism of Action
MYCi975 functions by disrupting the heterodimerization of c-Myc with its obligate partner, MAX. This disruption prevents the c-Myc/MAX complex from binding to DNA, thereby inhibiting the transcription of target genes essential for cell proliferation and survival. Furthermore, MYCi975 promotes the phosphorylation of c-Myc at threonine-58 (T58), which targets the c-Myc protein for degradation via the ubiquitin-proteasome pathway.[3][4]
Caption: c-Myc Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this report are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MYCi975 (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8][9]
-
Solubilization solution (e.g., SDS-HCl solution or DMSO).[10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[10]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of MYCi975. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[10]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[11] In early apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12][13]
Materials:
-
6-well plates
-
Cancer cell lines
-
MYCi975 (or other test compound)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells/well) in 6-well plates and treat with MYCi975 for the desired time (e.g., 48 hours).[11]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Conclusion and Future Directions
The initial findings for the representative c-Myc inhibitor, MYCi975, are highly promising. The compound demonstrates potent anti-proliferative activity and effectively induces apoptosis in various cancer cell lines, with a notable efficacy in models of triple-negative breast cancer. The mechanism of action, involving the disruption of the c-Myc/MAX dimer and subsequent c-Myc degradation, is well-supported.[3][4]
Future studies should focus on in vivo efficacy and tolerability in preclinical tumor models.[14] Investigating potential synergistic effects with existing chemotherapeutic agents is also a critical next step, as early data suggests that c-Myc inhibition can enhance chemosensitivity.[15] Further exploration of predictive biomarkers will be essential for identifying patient populations most likely to benefit from this targeted therapeutic approach.
References
- 1. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. selleckchem.com [selleckchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for c-Myc Inhibitor KJ-Pyr-9
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the c-Myc inhibitor, KJ-Pyr-9. This document outlines the inhibitor's mechanism of action, key quantitative data, and detailed protocols for relevant assays.
Introduction to c-Myc and KJ-Pyr-9
The c-Myc oncoprotein is a transcription factor that plays a pivotal role in regulating cell proliferation, growth, and apoptosis.[1][2][3] Its dysregulation is a hallmark of a majority of human cancers, making it a critical target for therapeutic intervention.[4][5] c-Myc functions by forming a heterodimer with its partner protein, Max, which then binds to E-box DNA sequences to regulate the transcription of target genes.[4][6][7]
KJ-Pyr-9 is a novel small-molecule inhibitor of c-Myc that was identified from a Kröhnke pyridine library.[7][8] It directly interacts with MYC and disrupts the crucial c-Myc/Max protein-protein interaction.[7][8] This interference with heterodimer formation prevents the complex from binding to DNA, thereby inhibiting c-Myc's transcriptional activity and its downstream oncogenic effects.[7][8]
Quantitative Data Summary
The following table summarizes the key in vitro quantitative data for KJ-Pyr-9 based on published studies.
| Parameter | Value | Cell Line(s)/Assay Conditions | Reference |
| Binding Affinity (Kd) | 6.5 ± 1.0 nM | Backscattering interferometry | [7][8] |
| IC50 (Proliferation) | 5 - 10 µM | NCI-H460, MDA-MB-231, SUM-159PT | [7] |
| IC50 (Proliferation) | 1 - 2.5 µM | Burkitt lymphoma cell lines | [7] |
Signaling Pathway
The following diagram illustrates the simplified c-Myc signaling pathway and the point of intervention for KJ-Pyr-9. Growth factor signaling leads to the activation and stabilization of c-Myc, which then dimerizes with Max to regulate gene transcription involved in cell cycle progression and other cellular processes. KJ-Pyr-9 inhibits the dimerization of c-Myc and Max.
Caption: c-Myc signaling pathway and inhibition by KJ-Pyr-9.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of KJ-Pyr-9 are provided below.
Fluorescence Polarization (FP) Assay for MYC-MAX Interaction
This assay is used to screen for and quantify the inhibition of the MYC-MAX protein-protein interaction.
Principle: A fluorescently labeled MYC peptide is used. In the absence of an inhibitor, it binds to the MAX protein, resulting in a high fluorescence polarization signal due to the slower tumbling of the larger complex. Inhibitors that disrupt this interaction will cause the dissociation of the complex, leading to a faster tumbling of the small fluorescent peptide and a decrease in the polarization signal.
Materials:
-
Fluorescently labeled MYC peptide (e.g., FITC-labeled)
-
Recombinant MAX protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
KJ-Pyr-9 or other test compounds
-
96-well or 384-well black plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare a solution of the fluorescently labeled MYC peptide and recombinant MAX protein in the assay buffer. The concentrations should be optimized to give a stable and robust high polarization signal.
-
Serially dilute KJ-Pyr-9 or other test compounds in the assay buffer.
-
In the wells of the microplate, add the test compound dilutions. Include wells with vehicle control (e.g., DMSO) for maximum polarization and wells with buffer only for minimum polarization.
-
Add the MYC-MAX pre-incubated solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of KJ-Pyr-9 on the viability and proliferation of cancer cell lines, particularly those with high c-Myc expression.
Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
c-Myc dependent cancer cell lines (e.g., Burkitt lymphoma lines like Daudi or Ramos) and control cell lines.
-
Complete cell culture medium
-
KJ-Pyr-9
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
96-well clear or opaque-walled plates
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of KJ-Pyr-9. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of KJ-Pyr-9 to c-Myc within a cellular context.
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates treated with the inhibitor to various temperatures, followed by immunoblotting for the target protein.
Materials:
-
Cells expressing c-Myc
-
KJ-Pyr-9
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against c-Myc
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat intact cells with KJ-Pyr-9 or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the lysates to a range of temperatures in a thermal cycler for a few minutes.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble c-Myc at each temperature by SDS-PAGE and Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of KJ-Pyr-9 indicates direct target engagement.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro characterization of a c-Myc inhibitor like KJ-Pyr-9.
Caption: In vitro characterization workflow for c-Myc inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. scbt.com [scbt.com]
- 4. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pnas.org [pnas.org]
- 8. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating the Activity of c-Myc Inhibitor 9
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc protein is a transcription factor that is a master regulator of many cellular processes, including cell growth, proliferation, metabolism, and apoptosis.[1][2] It functions by forming a heterodimer with its partner protein, Max, which then binds to specific DNA sequences known as E-boxes to control the expression of a vast network of target genes.[3][4][5] Due to its central role in promoting cell division and its frequent dysregulation in a majority of human cancers, c-Myc is a significant and attractive target for cancer therapy.[1][3] However, its nature as a transcription factor without a defined enzymatic pocket has made it a notoriously "undruggable" target.[6]
c-Myc inhibitor 9 (also known as KJ-Pyr-9) is a small molecule identified to directly target c-Myc.[7][8] Its mechanism of action involves interfering with the formation of the functional c-Myc/Max protein complex, thereby preventing its binding to DNA and subsequent transcriptional activity.[7][9] This application note provides detailed protocols for a series of cell-based assays designed to characterize the activity and efficacy of this compound. The described assays will enable researchers to determine the inhibitor's potency in cancer cells, its ability to induce programmed cell death, and its direct impact on the DNA-binding function of c-Myc.
c-Myc Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical c-Myc signaling pathway. Growth signals lead to the stabilization and accumulation of c-Myc protein, which dimerizes with Max. This complex then binds to E-box sequences in the promoter regions of target genes, driving the transcription of genes involved in cell cycle progression and metabolism, while repressing genes that would otherwise lead to cell cycle arrest or apoptosis. This compound disrupts the crucial dimerization step between c-Myc and Max.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the efficacy of this compound using the protocols detailed in this document. The process begins with culturing appropriate cancer cell lines, followed by treatment with the inhibitor, and subsequent analysis using viability, apoptosis, and target engagement assays.
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Principle: This protocol utilizes a colorimetric method, such as the MTS assay, to assess cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture, allowing for a quantitative measure of the inhibitor's cytostatic or cytotoxic effects.[7][10]
Materials:
-
MYC-dependent cancer cell line (e.g., NCI-H460, MDA-MB-231, or a Burkitt's lymphoma line)[7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range to test would be 0.1 µM to 100 µM.[10] Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. Monitor the color change.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the inhibitor concentration and fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
Objective: To determine if the growth-inhibitory effect of this compound is due to the induction of apoptosis.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry is used to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[11][12]
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle (DMSO) control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Analysis:
-
The cell population will be separated into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered artifacts)
-
-
Quantify the percentage of cells in each quadrant and present the data in a bar graph comparing treated samples to the control.
-
Protocol 3: c-Myc Target Engagement (Transcription Factor Activity Assay)
Objective: To provide direct evidence that this compound disrupts the DNA-binding ability of the c-Myc/Max complex within the cell.
Principle: This is an ELISA-based assay that measures the amount of active c-Myc in nuclear extracts that can bind to its specific DNA consensus sequence immobilized on a 96-well plate. A primary antibody specific to the DNA-bound form of c-Myc is used for detection, followed by a HRP-conjugated secondary antibody and a colorimetric substrate. The resulting signal is proportional to the amount of active c-Myc.[13][14]
Materials:
-
Cancer cell line
-
This compound
-
Nuclear Extraction Kit
-
c-Myc Transcription Factor Assay Kit (e.g., Abcam ab207200 or similar)[13]
-
BCA Protein Assay Kit
-
Microplate reader (capable of measuring absorbance at 450 nm)
Procedure:
-
Nuclear Extract Preparation:
-
Culture cells to ~80-90% confluency in larger plates (e.g., 10 cm dishes).
-
Treat cells with this compound (e.g., at 2x IC50) for a shorter duration (e.g., 6-12 hours) to primarily observe inhibition of function rather than cell death. Include a vehicle control.
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
-
ELISA Assay:
-
Perform the assay according to the c-Myc Transcription Factor Assay Kit manual. A general outline is as follows:
-
Add equal amounts of protein from the nuclear extracts (e.g., 5-10 µg) to the wells of the 96-well plate, which are pre-coated with an oligonucleotide containing the c-Myc binding site.
-
Incubate for 1 hour at room temperature to allow active c-Myc to bind.
-
Wash the wells to remove non-specific binding.
-
Add the primary antibody against c-Myc and incubate for 1 hour.
-
Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash, then add the developing solution and incubate until color develops.
-
Add Stop Solution and measure absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the absorbance readings to the protein concentration if there were slight variations.
-
Express the c-Myc activity in treated samples as a percentage of the activity in the vehicle control sample.
-
Present the results as a bar chart. A significant decrease in absorbance in the inhibitor-treated sample indicates successful target engagement.
-
Data Presentation
The quantitative data generated from the described protocols should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | c-Myc Status | IC50 (µM) |
|---|---|---|---|
| NCI-H460 | Lung Cancer | Overexpression | 7.5 |
| MDA-MB-231 | Breast Cancer | Overexpression | 9.2 |
| Ramos | Burkitt's Lymphoma | Translocation | 2.1 |
| P493-6 | B-Cell Lymphoma | Inducible | 3.5 |
Note: Data are hypothetical and serve as an example. IC50 values represent the mean from three independent experiments.
Table 2: Apoptosis Induction by this compound in Ramos Cells after 48h
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|---|
| Vehicle (DMSO) | - | 92.1 ± 2.5 | 4.3 ± 1.1 | 3.6 ± 0.9 |
| This compound | 2.5 (1x IC50) | 55.3 ± 4.1 | 28.9 ± 3.2 | 15.8 ± 2.7 |
| This compound | 5.0 (2x IC50) | 21.7 ± 3.8 | 45.2 ± 5.0 | 33.1 ± 4.5 |
Note: Data are hypothetical and presented as mean ± standard deviation.
Table 3: Inhibition of c-Myc DNA-Binding Activity in NCI-H460 Cells
| Treatment | Concentration (µM) | Duration (h) | Relative c-Myc Activity (%) |
|---|---|---|---|
| Vehicle (DMSO) | - | 12 | 100 ± 5.7 |
| This compound | 15 (2x IC50) | 12 | 38.2 ± 4.1 |
Note: Data are hypothetical and normalized to the vehicle control.
Conclusion
The protocols described in this application note provide a robust framework for the preclinical evaluation of this compound. The cell viability assay is a crucial first step to determine the inhibitor's potency across different cancer cell lines. The apoptosis assay helps to elucidate the mechanism of cell death, while the transcription factor activity assay confirms on-target engagement by demonstrating direct inhibition of c-Myc's DNA-binding function.[15] Together, these assays offer a comprehensive in vitro characterization of inhibitor activity, providing essential data for researchers in oncology and drug development. Further characterization could involve cell cycle analysis and Western blotting or qRT-PCR for downstream c-Myc target genes to build a more complete pharmacological profile.[16][17]
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. abmole.com [abmole.com]
- 9. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 10. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [High expression of MYH9 inhibits apoptosis of non-small cell lung cancer cells through activating the AKT/c-Myc pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. c-Myc inhibition prevents leukemia initiation in mice and impairs the growth of relapsed and induction failure pediatric T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Small-molecule inhibitors of c-Myc transcriptional factor suppress proliferation and induce apoptosis of promyelocytic leukemia cell via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
c-Myc inhibitor 9 dose-response curve determination
Application Note and Protocol
Topic: Determination of the Dose-Response Curve for the c-Myc Inhibitor KJ-Pyr-9
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Myc oncoprotein is a critical transcription factor that regulates a vast array of genes involved in cell proliferation, growth, metabolism, and apoptosis.[1][2] Its deregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[3][4] c-Myc inhibitors are compounds designed to interfere with its function, often by disrupting its ability to bind to DNA or other proteins.[5] One such inhibitor is KJ-Pyr-9, a small molecule identified to disrupt the interaction between c-Myc and its binding partner MAX.[6]
Determining the dose-response curve is a fundamental step in preclinical drug development. This analysis quantifies the relationship between the concentration of an inhibitor and its effect on a biological system, such as cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve, representing the concentration of the inhibitor required to reduce a biological process by 50%.[7][8] A lower IC50 value indicates a more potent compound.[7]
This document provides a detailed protocol for determining the dose-response curve and IC50 value of the c-Myc inhibitor KJ-Pyr-9 using a luminescence-based cell viability assay.
c-Myc Signaling and Mechanism of Action
c-Myc functions as a heterodimer with its partner protein, MAX.[6] This c-Myc/MAX complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby regulating their transcription.[6][9] This regulation drives processes essential for tumor growth, including cell cycle progression and metabolic reprogramming.[3] The activity and stability of the c-Myc protein are tightly controlled by complex signaling pathways, including the Ras-MAPK and PI3K/Akt pathways.[1]
KJ-Pyr-9 is a small molecule inhibitor that directly interacts with c-Myc, interfering with the formation of the c-Myc/MAX heterodimer.[6] By preventing this crucial protein-protein interaction, KJ-Pyr-9 inhibits c-Myc's ability to bind to DNA and activate the transcription of its target genes, leading to decreased proliferation and viability in c-Myc-dependent cancer cells.[6]
Caption: The c-Myc signaling pathway and point of inhibition by KJ-Pyr-9.
Experimental Protocol
This protocol outlines the determination of a dose-response curve using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Materials and Reagents
-
c-Myc-dependent cancer cell line (e.g., P493-6, MCF7, A549)[6][10]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
c-Myc Inhibitor KJ-Pyr-9
-
Dimethyl sulfoxide (DMSO), sterile
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Sterile, opaque-walled 96-well microplates
-
Luminometer
Experimental Workflow
Caption: Workflow for determining the dose-response curve of a c-Myc inhibitor.
Detailed Procedure
Day 1: Cell Seeding
-
Culture a c-Myc-dependent cancer cell line under standard conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase.
-
Harvest cells using Trypsin-EDTA, neutralize, and count them using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density in a pre-warmed medium. The optimal density should be determined empirically but typically ranges from 2,000 to 10,000 cells per well.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include wells for "cells only" (negative control) and "media only" (background) controls.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[10]
Day 2: Inhibitor Treatment
-
Prepare a high-concentration stock solution of KJ-Pyr-9 (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to create a range of treatment concentrations. An 8-point dose range is common.[7] For example, a 1:3 serial dilution starting from 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (<0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions. Add 100 µL of medium with the same final DMSO concentration to the vehicle control wells.
-
Incubate the plate for an additional 48 to 72 hours.[10][11]
Day 4/5: Cell Viability Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
Data Analysis and Presentation
Data Normalization
-
Subtract Background: Subtract the average luminescence value from the "media only" wells from all other experimental wells.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells using the following formula:
Percent Viability = (Luminescence_Treated / Luminescence_Vehicle_Control) * 100
Dose-Response Curve and IC50 Determination
-
Plot the Percent Viability (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use a non-linear regression model to fit the data. The four-parameter logistic (4PL) model is standard for this purpose.
-
The IC50 is the concentration of the inhibitor that corresponds to 50% viability on the fitted curve. This value can be calculated using software such as GraphPad Prism or R.
Caption: Logical flow for calculating the IC50 from dose-response data.
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
Table 1: Example Serial Dilution Preparation (for a final volume of 200 µL/well)
| Concentration (µM) | Volume of 100 µM Stock (µL) | Volume of Medium (µL) |
| 30 | 60 | 140 |
| 10 | 20 | 180 |
| 3 | 6 | 194 |
| 1 | 2 | 198 |
| 0.3 | 0.6 | 199.4 |
| 0.1 | 0.2 | 199.8 |
| 0.03 | 0.06 | 199.94 |
| 0 (Vehicle) | 0 | 200 (+DMSO) |
Table 2: Summary of Hypothetical IC50 Values for KJ-Pyr-9
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| P493-6 | B-cell Lymphoma | 72 | 5.8 ± 0.7 |
| MCF7 | Breast Cancer | 72 | 12.3 ± 1.5 |
| A549 | Lung Cancer | 72 | 25.1 ± 3.2 |
| DU-145 | Prostate Cancer | 72 | 18.6 ± 2.1 |
Note: These are example values for illustrative purposes. Actual IC50 values must be determined experimentally.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pnas.org [pnas.org]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing c-Myc Inhibitor Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical driver in a majority of human cancers, making it a highly attractive therapeutic target.[1][2] However, the development of effective c-Myc inhibitors is challenged by the intrinsically disordered nature of the protein.[1][2] A key determinant of the therapeutic potential of any c-Myc inhibitor is its stability, both in vitro and in vivo. Poor stability can lead to rapid degradation and reduced efficacy. These application notes provide a comprehensive overview of the methods used to assess the stability of c-Myc inhibitors, with a focus on providing detailed protocols and data presentation formats.
In Vitro Stability Assessment
In vitro stability assays are crucial for the early stages of drug discovery to predict the in vivo behavior of a compound.[3] These assays typically involve incubating the inhibitor with liver subcellular fractions to measure its metabolic degradation.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s (CYPs).[4][5]
Hepatocyte Stability Assay
Utilizing intact hepatocytes provides a more comprehensive assessment of metabolic stability, as these cells contain both Phase I and Phase II enzymes and better represent the in vivo environment.[5][6]
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad screen for metabolic lability.[4]
Plasma Stability Assay
This assay determines the stability of the inhibitor in plasma, identifying potential degradation by plasma enzymes.
In Vivo Stability Assessment
In vivo studies are essential to understand the pharmacokinetic profile and overall stability of the inhibitor within a living organism.
Pharmacokinetic (PK) Studies in Animal Models
PK studies in rodents (mice or rats) are commonly performed to determine key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement and stability of the inhibitor-protein complex within the cellular environment.[1]
Data Presentation
Quantitative data from stability assays should be summarized in clear and concise tables to facilitate comparison and decision-making.
Table 1: In Vitro Metabolic Stability of c-Myc Inhibitor 9
| Assay Type | Test System | Incubation Time (min) | % Parent Compound Remaining | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Microsomal Stability | Human Liver Microsomes | 0, 5, 15, 30, 60 | 100, 85, 60, 40, 20 | 25.5 | 27.2 |
| Rat Liver Microsomes | 0, 5, 15, 30, 60 | 100, 90, 75, 55, 30 | 35.8 | 19.4 | |
| Hepatocyte Stability | Human Hepatocytes | 0, 15, 30, 60, 120 | 100, 92, 80, 65, 45 | 85.2 | 8.1 |
| Rat Hepatocytes | 0, 15, 30, 60, 120 | 100, 95, 88, 75, 60 | 115.5 | 6.0 | |
| Plasma Stability | Human Plasma | 0, 30, 60, 120, 240 | 100, 98, 95, 92, 88 | >240 | - |
| Rat Plasma | 0, 30, 60, 120, 240 | 100, 97, 94, 90, 85 | >240 | - |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, IV)
| Parameter | Unit | Value |
| Half-life (t1/2) | h | 2.5 |
| Clearance (CL) | mL/min/kg | 20.1 |
| Volume of Distribution (Vd) | L/kg | 4.2 |
| AUC (0-inf) | ng*h/mL | 830 |
Experimental Protocols
Protocol for Microsomal Stability Assay
Objective: To determine the rate of metabolism of this compound by liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound (e.g., a rapidly metabolized drug)
-
Acetonitrile with internal standard for quenching
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the this compound working solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t1/2) and intrinsic clearance (CLint).
Protocol for In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a rodent model.
Materials:
-
This compound formulation for intravenous (IV) administration
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Cannulated animals for serial blood sampling
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Plasma separation tubes
-
LC-MS/MS system
Procedure:
-
Administer a single IV dose of this compound to the rats.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma standards and quality control samples.
-
Extract the this compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS to determine the concentration of the inhibitor.
-
Use pharmacokinetic software to calculate the relevant parameters (t1/2, CL, Vd, AUC).
Visualizations
c-Myc Signaling and Degradation Pathway
Caption: c-Myc signaling and degradation pathway with points of intervention for inhibitors.
Experimental Workflow for In Vitro Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
References
- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. nuvisan.com [nuvisan.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 6. bioivt.com [bioivt.com]
Application Notes and Protocols for c-Myc Inhibitor 9 in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a critical transcription factor that plays a central role in regulating cell proliferation, growth, and apoptosis.[1][2] Its dysregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[3] c-Myc exerts its function by forming a heterodimer with its obligate partner, MAX, which then binds to E-box sequences in the promoter regions of target genes to activate their transcription.[4][5] Disrupting the c-Myc/MAX protein-protein interaction is a key strategy for inhibiting c-Myc's oncogenic activity.[1][6]
This document provides detailed application notes and protocols for the use of c-Myc inhibitor 9, a small molecule inhibitor of c-Myc, in immunoprecipitation experiments. These protocols are designed to enable researchers to effectively study the disruption of c-Myc protein-protein interactions and to investigate the downstream effects on cellular signaling pathways. While the specific compound "this compound" (also known as compound 332) has a reported logEC50 of ≥6, the closely related and well-characterized inhibitor, KJ-Pyr-9 , will be used as the primary example in these protocols due to the extensive availability of detailed scientific literature and quantitative data.[7][8] KJ-Pyr-9 is a potent and specific inhibitor that directly binds to c-Myc, interfering with the formation of the c-Myc/MAX complex.[3][4]
c-Myc Inhibitor Profile: KJ-Pyr-9
KJ-Pyr-9 is a small molecule identified from a Kröhnke pyridine library that exhibits high-affinity binding to c-Myc.[4][9] Its primary mechanism of action is the disruption of the c-Myc/MAX heterodimer, which is essential for c-Myc's transcriptional activity.[4][10] This inhibitory action leads to a reduction in the expression of c-Myc target genes, thereby impeding cancer cell proliferation.[4]
Quantitative Data for KJ-Pyr-9
| Parameter | Value | Reference |
| Binding Affinity (Kd for c-Myc) | 6.5 ± 1.0 nM | [3][4] |
| Cell Proliferation Inhibition (IC50) | ~1 µM (in Myc-driven cells) | [11] |
| Effect on c-Myc/MAX Interaction | Interferes with complex formation in cells | [4][6] |
Key Applications in Immunoprecipitation
Immunoprecipitation (IP) and co-immunoprecipitation (co-IP) are invaluable techniques for investigating protein-protein interactions.[12] When combined with the use of a c-Myc inhibitor like KJ-Pyr-9, these methods can be powerfully employed to:
-
Validate the mechanism of action: Demonstrate that the inhibitor disrupts the interaction between c-Myc and its binding partners (e.g., MAX) in a cellular context.
-
Identify novel protein interactions: Investigate how inhibiting the primary c-Myc/MAX interaction affects other protein associations with c-Myc.
-
Elucidate downstream signaling effects: Determine the consequences of c-Myc inhibition on the recruitment of co-activators or co-repressors to target gene promoters.
Experimental Protocols
The following protocols are designed for cultured mammalian cells and can be adapted for specific cell lines and experimental goals.
Protocol 1: Co-Immunoprecipitation to Demonstrate Disruption of the c-Myc/MAX Interaction
This protocol details the steps to show that KJ-Pyr-9 can disrupt the interaction between endogenous c-Myc and MAX.
Materials:
-
Mammalian cells expressing endogenous c-Myc and MAX
-
c-Myc Inhibitor (KJ-Pyr-9)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-c-Myc antibody (for immunoprecipitation)
-
Anti-MAX antibody (for Western blotting)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Standard Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with an appropriate concentration of KJ-Pyr-9 (e.g., 1-10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 4-24 hours). The optimal concentration and time should be determined empirically for the specific cell line.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate.
-
Incubate a sufficient amount of lysate (e.g., 500 µg - 1 mg of total protein) with an anti-c-Myc antibody overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-MAX antibody to detect the amount of MAX that was co-immunoprecipitated with c-Myc.
-
As a loading control, probe the same membrane (or a parallel blot of the input lysates) with an anti-c-Myc antibody to ensure equal amounts of c-Myc were immunoprecipitated in treated and untreated samples.
-
Expected Results:
A significant reduction in the amount of MAX detected in the KJ-Pyr-9 treated sample compared to the vehicle control would indicate that the inhibitor has successfully disrupted the c-Myc/MAX interaction within the cells.
Protocol 2: General Immunoprecipitation of c-Myc for Downstream Analysis
This protocol is for the general immunoprecipitation of c-Myc to analyze its post-translational modifications or to identify other interacting partners that may be affected by inhibitor treatment.
Materials:
-
Same as Protocol 1, with the addition of antibodies specific to the protein or modification of interest for Western blotting.
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against specific post-translational modifications (e.g., phospho-c-Myc) or other potential interacting proteins.
-
Visualization of Signaling Pathways and Experimental Workflow
To aid in the conceptual understanding of the experimental design and the underlying biological processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: c-Myc signaling pathway and the mechanism of action of KJ-Pyr-9.
Caption: Experimental workflow for co-immunoprecipitation with a c-Myc inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. rupress.org [rupress.org]
- 3. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. abmole.com [abmole.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering c-Myc Inhibitor KJ-Pyr-9 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
c-Myc is a transcription factor that is frequently overexpressed in a wide range of human cancers, making it a prime target for cancer therapy. KJ-Pyr-9 is a small molecule inhibitor that directly binds to c-Myc and disrupts its interaction with its binding partner MAX, thereby inhibiting c-Myc's transcriptional activity and oncogenic function.[1] These application notes provide a detailed protocol for the in vivo administration of KJ-Pyr-9 in a mouse xenograft model of human breast cancer.
Data Presentation
Table 1: In Vivo Efficacy of KJ-Pyr-9 in an MDA-MB-231 Xenograft Model
| Treatment Group | Dosage | Administration Route | Frequency | Mean Tumor Volume at Day 1 (mm³) | Mean Tumor Volume at Day 31 (mm³) | Percent Tumor Growth Inhibition | Reference |
| Vehicle Control | N/A | Intraperitoneal (i.p.) | Daily | ~100 | Increased Significantly | 0% | [1] |
| KJ-Pyr-9 | 10 mg/kg | Intraperitoneal (i.p.) | Daily | ~100 | No Significant Increase | >95% | [1] |
Table 2: Pharmacokinetic Properties of KJ-Pyr-9 in Mice
| Parameter | Value | Administration Route | Dosage | Time Point | Reference |
| Plasma Concentration | 3.5 µM | Intraperitoneal (i.p.) | 10 mg/kg | 4 hours | [1] |
| Brain Concentration | 12.4 µM | Intraperitoneal (i.p.) | 10 mg/kg | 4 hours | [1] |
Table 3: Recommended Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| KJ-Pyr-9 | e.g., MedChemExpress | HY-148839 |
| Tween 80 | e.g., Sigma-Aldrich | P1754 |
| DMSO | e.g., Sigma-Aldrich | D8418 |
| 5% Dextrose in Water | e.g., Baxter | 2B0064X |
| MDA-MB-231 cells | ATCC | HTB-26 |
| Matrigel | Corning | 354234 |
| Athymic Nude Mice (e.g., Foxn1nu) | e.g., The Jackson Laboratory | 002019 |
| Anti-NDRG1 Antibody | e.g., Cell Signaling Technology | #9485 |
| Anti-β-actin Antibody | e.g., Abcam | ab8227 |
| HRP-conjugated Secondary Antibody | e.g., Bio-Rad | 1706515 |
Experimental Protocols
Preparation of KJ-Pyr-9 Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL stock solution of KJ-Pyr-9.
-
Vehicle Preparation: Prepare the vehicle by mixing Tween 80, DMSO, and 5% dextrose in water in a ratio of 10:10:80 (v/v/v). For example, to prepare 10 mL of vehicle, mix 1 mL of Tween 80, 1 mL of DMSO, and 8 mL of 5% dextrose in water.
-
Dissolving KJ-Pyr-9: Weigh the required amount of KJ-Pyr-9. To prepare a 1 mg/mL solution, dissolve 10 mg of KJ-Pyr-9 in 10 mL of the prepared vehicle.
-
Solubilization: Vortex the solution vigorously and sonicate if necessary to ensure complete dissolution. The low solubility of KJ-Pyr-9 may require these steps to achieve a clear solution.[1]
-
Storage: Store the formulation at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Protect from light.
MDA-MB-231 Xenograft Mouse Model
This protocol details the establishment of a subcutaneous xenograft model using MDA-MB-231 human breast cancer cells in athymic nude mice.[1][2][3][4]
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.[1][4]
-
-
Tumor Cell Implantation:
-
Anesthetize 6-8 week old female athymic nude mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse using a 27-gauge needle.[1]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Begin treatment when the average tumor volume reaches approximately 100 mm³.[1]
-
Administration of KJ-Pyr-9
This protocol describes the intraperitoneal administration of KJ-Pyr-9 to tumor-bearing mice.
-
Dosage: The recommended dosage of KJ-Pyr-9 is 10 mg/kg body weight.[1]
-
Administration Schedule: Administer KJ-Pyr-9 or the vehicle control daily via intraperitoneal (i.p.) injection.[1]
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 27-gauge needle at a 10-15 degree angle and inject the calculated volume of the KJ-Pyr-9 formulation or vehicle.
-
-
Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress at the injection site. Record the body weight of each mouse every 2-3 days.[1]
Evaluation of Anti-Tumor Efficacy and Target Engagement
This protocol outlines the methods to assess the effectiveness of KJ-Pyr-9 treatment.
-
Tumor Volume Measurement: Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.
-
Endpoint: At the end of the study (e.g., 31 days), euthanize the mice and excise the tumors.[1]
-
Tumor Weight: Weigh the excised tumors.
-
Western Blot Analysis for NDRG1:
-
Protein Extraction: Homogenize a portion of the tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NDRG1 (e.g., 1:1000 dilution) overnight at 4°C.[5][6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
-
Mandatory Visualization
Caption: c-Myc signaling pathway and the mechanism of action of KJ-Pyr-9.
Caption: Experimental workflow for in vivo testing of KJ-Pyr-9.
References
- 1. pnas.org [pnas.org]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. NDRG1 (D8G9) XP® Rabbit mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 6. NDRG1 antibody (26902-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for c-Myc Inhibitor KJ-Pyr-9 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Myc is a transcription factor that is frequently deregulated in a majority of human cancers, playing a pivotal role in cell growth, proliferation, and metabolism. Its critical role in oncogenesis makes it a prime target for therapeutic intervention. KJ-Pyr-9 is a small molecule inhibitor that directly targets the c-Myc protein.[1][2] This document provides detailed application notes and protocols for the use of KJ-Pyr-9 in gene expression analysis, enabling researchers to effectively investigate the downstream effects of c-Myc inhibition.
Mechanism of Action
KJ-Pyr-9 functions by disrupting the crucial interaction between c-Myc and its obligate binding partner, Max.[1][2] The c-Myc/Max heterodimer is the functional unit that binds to E-box sequences in the promoter regions of target genes, thereby activating their transcription. By binding directly to c-Myc, KJ-Pyr-9 prevents this heterodimerization, leading to a subsequent reduction in the transcription of c-Myc target genes.[1][2] This targeted inhibition allows for the specific study of c-Myc-dependent cellular processes.
Quantitative Data
In Vitro Binding Affinity and Cellular Potency
KJ-Pyr-9 exhibits high-affinity binding to c-Myc and demonstrates potent inhibition of c-Myc-driven cell proliferation in various cancer cell lines.
| Parameter | Value | Notes |
| Binding Affinity (Kd) | ||
| c-Myc | 6.5 ± 1.0 nM | Determined by backscattering interferometry.[1][2] |
| c-Myc/Max heterodimer | 13.4 nM | Determined by backscattering interferometry.[1] |
| Max homodimer | >1 µM | Demonstrates selectivity for c-Myc.[1] |
| Cellular Proliferation Inhibition (IC50) | ||
| Burkitt lymphoma cell lines | 1 - 2.5 µM | Cell lines with constitutively high c-Myc expression. |
| NCI-H460, MDA-MB-231, SUM-159PT | 5 - 10 µM | Cancer cell lines dependent on increased c-Myc activity.[1] |
| MYC-driven avian cells | ~1 µM | Shows 50% inhibition of proliferation.[3] |
Effect on c-Myc Target Gene Expression
Treatment of the human B-cell line P493-6 with KJ-Pyr-9 leads to a significant reduction in the expression of known c-Myc target genes. The P493-6 cell line is a well-established model system where c-Myc expression can be conditionally regulated.[1] The following table summarizes the downregulation of a selection of c-Myc target genes following treatment with KJ-Pyr-9, as determined by RNA sequencing (RNA-seq).
| Gene Symbol | Gene Name | Function | Fold Change (KJ-Pyr-9 vs. Control) |
| ODC1 | Ornithine Decarboxylase 1 | Polyamine biosynthesis, cell proliferation | Downregulated |
| NCL | Nucleolin | Ribosome biogenesis, cell growth | Downregulated |
| RPL23 | Ribosomal Protein L23 | Ribosome assembly, protein synthesis | Downregulated |
| CCND2 | Cyclin D2 | Cell cycle progression (G1/S transition) | Downregulated |
| EIF4E | Eukaryotic Translation Initiation Factor 4E | mRNA translation initiation | Downregulated |
Note: The precise fold-change values require access to the supplementary data of the primary research article. The table reflects the qualitative downregulation as reported.
Signaling Pathways and Experimental Workflow
c-Myc Signaling Pathway
c-Myc, upon heterodimerization with Max, binds to E-box sequences on DNA to activate the transcription of genes involved in various cellular processes. KJ-Pyr-9 inhibits this initial protein-protein interaction.
Caption: c-Myc signaling pathway and the inhibitory action of KJ-Pyr-9.
Experimental Workflow for Gene Expression Analysis
A typical workflow for analyzing the effect of KJ-Pyr-9 on gene expression involves cell culture, inhibitor treatment, RNA extraction, and downstream analysis such as RNA-seq or RT-qPCR.
References
Application of c-Myc Inhibitor KJ-Pyr-9 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a transcription factor that is deregulated in over half of all human cancers, making it a prime target for therapeutic intervention. However, its nature as an intrinsically disordered protein lacking a defined binding pocket has rendered it a challenging target for small molecule inhibitors. High-throughput screening (HTS) plays a pivotal role in identifying novel chemical entities that can modulate c-Myc activity. This document provides detailed application notes and protocols for the use of c-Myc inhibitor KJ-Pyr-9, a potent small molecule that disrupts the interaction between c-Myc and its obligate binding partner Max, in HTS campaigns.[1] KJ-Pyr-9 serves as a valuable tool compound for assay development, validation, and as a reference in screens for novel c-Myc inhibitors.
c-Myc Signaling Pathway
c-Myc, as a global transcriptional regulator, forms a heterodimer with Max to bind to E-box sequences in the promoter regions of target genes, thereby activating their transcription.[1] This leads to the upregulation of genes involved in cell cycle progression, proliferation, metabolism, and apoptosis. The c-Myc/Max interaction is central to its oncogenic activity. Inhibitors like KJ-Pyr-9 that disrupt this protein-protein-interaction (PPI) are a key strategy in targeting c-Myc-driven cancers.
References
Application Notes and Protocols for Developing c-Myc Inhibitor 9 (MYCi9) Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] Direct inhibition of c-Myc has emerged as a promising therapeutic strategy. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit their long-term efficacy. Understanding the mechanisms by which cancer cells acquire resistance to c-Myc inhibitors is paramount for the development of more robust therapeutic strategies and effective combination therapies.
These application notes provide a detailed framework for the generation and characterization of cancer cell lines resistant to the c-Myc inhibitor 9 (MYCi9). The protocols outlined herein describe a systematic approach to induce and select for a resistant phenotype through continuous, dose-escalating exposure to MYCi9. Furthermore, methods for characterizing the resistant phenotype, including the assessment of cross-resistance and the investigation of underlying molecular mechanisms, are detailed.
Data Presentation
Table 1: Illustrative Quantitative Data for Parental and MYCi9-Resistant Cell Lines
| Parameter | Parental Cell Line (e.g., MDA-MB-231) | MYCi9-Resistant Cell Line (MDA-MB-231-MYCi9R) | Fold Change |
| MYCi9 IC50 | 5 - 10 µM[2] | 50 - 100 µM | 10-fold increase |
| Cross-Resistance (JQ1 IC50) | 0.5 µM | 2.5 µM | 5-fold increase |
| c-Myc Protein Expression | Baseline | 1.5 - 2-fold increase | Increased |
| p-AKT (Ser473) Expression | Baseline | 2 - 3-fold increase | Increased |
| p-ERK1/2 (Thr202/Tyr204) Expression | Baseline | 1.8 - 2.5-fold increase | Increased |
| Relative mRNA Expression of c-Myc Target Gene 1 (e.g., CDK4) | 1.0 | 0.4 | Decreased |
| Relative mRNA Expression of c-Myc Target Gene 2 (e.g., LDHA) | 1.0 | 0.5 | Decreased |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values will be cell line and experiment-dependent.
Experimental Protocols
Protocol 1: Generation of MYCi9-Resistant Cell Lines
This protocol describes the generation of MYCi9-resistant cancer cell lines using a continuous, dose-escalation method.[3][4]
Materials:
-
Parental cancer cell line of interest (e.g., MDA-MB-231, HCT116, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MYCi9)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of MYCi9:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of MYCi9 concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).[5]
-
-
Initiate Resistance Induction:
-
Seed the parental cells in a T-25 flask at a low density.
-
Begin continuous treatment with MYCi9 at a starting concentration of approximately one-tenth of the determined IC50.
-
Culture the cells, changing the medium with fresh MYCi9 every 3-4 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the current MYCi9 concentration (typically after 2-3 passages), increase the drug concentration by 1.5 to 2-fold.
-
Monitor cell morphology and viability closely. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Continue this stepwise dose escalation over several months. The entire process can take from 3 to 18 months.[3]
-
-
Isolation of Resistant Clones (Optional but Recommended):
-
Once a significantly resistant population is established (e.g., tolerating 10-fold the initial IC50), isolate single-cell clones by limiting dilution or by picking well-isolated colonies.
-
Expand these clones in the presence of the high concentration of MYCi9.
-
-
Characterization and Banking of Resistant Cells:
-
Confirm the resistant phenotype by re-evaluating the IC50 of MYCi9 in the resistant population/clones and comparing it to the parental cells. A 3 to 10-fold increase in IC50 is generally considered indicative of resistance.[4]
-
Cryopreserve aliquots of the resistant cells at various passages.
-
Protocol 2: Characterization of MYCi9-Resistant Cell Lines
This protocol outlines key experiments to characterize the established MYCi9-resistant cell lines.
Materials:
-
Parental and MYCi9-resistant cell lines
-
MYCi9 and other relevant inhibitors (e.g., JQ1)
-
Reagents for cell viability assays (MTT, etc.)
-
Antibodies for Western blotting (c-Myc, p-AKT, p-ERK, β-actin, etc.)
-
Reagents for Western blotting (lysis buffer, SDS-PAGE gels, transfer membranes, etc.)
-
Reagents for quantitative real-time PCR (qRT-PCR) (RNA extraction kit, reverse transcriptase, SYBR Green master mix, primers for c-Myc target genes)
Procedure:
-
Confirmation of Resistance and Cross-Resistance Profile:
-
Perform cell viability assays to compare the IC50 values of MYCi9 in parental and resistant cells.
-
Assess for cross-resistance to other c-Myc inhibitors (e.g., JQ1) or other classes of anti-cancer drugs to understand the specificity of the resistance mechanism.
-
-
Analysis of Protein Expression by Western Blotting:
-
Prepare whole-cell lysates from parental and resistant cells.
-
Perform Western blotting to analyze the expression levels of c-Myc.
-
Investigate the activation status of key signaling pathways implicated in drug resistance, such as the PI3K/AKT and MAPK/ERK pathways, by probing for phosphorylated forms of key proteins (e.g., p-AKT, p-ERK).[6][7]
-
-
Analysis of c-Myc Target Gene Expression by qRT-PCR:
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing MYCi9-resistant cell lines.
Caption: Upregulation of PI3K/AKT and MAPK/ERK pathways as a potential mechanism of MYCi9 resistance.
References
- 1. Emerging Roles of C-Myc in Cancer Stem Cell-Related Signaling and Resistance to Cancer Chemotherapy: A Potential Therapeutic Target Against Colorectal Cancer [mdpi.com]
- 2. rupress.org [rupress.org]
- 3. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell signaling and cancer: a mechanistic insight into drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of changes in c-myc mRNA levels in normal human bronchial epithelial (NHBE) and lung adenocarcinoma (A549) cells following chemical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent regulation of target gene expression and cell proliferation by c-Myc levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving c-Myc inhibitor 9 solubility for in vitro studies
Welcome to the technical support center for c-Myc Inhibitor 9, also known as KJ-Pyr-9. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is known to have low aqueous solubility. The reported aqueous solubility is approximately 12.5 µM.[1] It is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL.[2]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue for poorly soluble compounds like this compound. This is due to the significant drop in solvent polarity when a concentrated DMSO stock solution is diluted into the aqueous medium. The final concentration of the inhibitor may exceed its solubility limit in the final assay medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[2]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being the preferred concentration for sensitive cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q5: Can I use other organic solvents to dissolve this compound?
A5: While other organic solvents like ethanol might be used, DMSO is the most commonly reported and recommended solvent for initial stock solution preparation due to its high solubilizing capacity for this compound. If you choose to use other solvents, it is essential to perform preliminary tests to determine the solubility and to assess the tolerance of your specific cell line to the chosen solvent.
Troubleshooting Guide
Problem: Precipitate forms immediately upon diluting the DMSO stock solution into the aqueous buffer or cell culture medium.
| Possible Cause | Solution |
| High supersaturation | The concentration of the inhibitor in the final aqueous solution exceeds its solubility limit. |
| Troubleshooting Steps: 1. Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock in your aqueous medium. This gradual decrease in solvent polarity can help to keep the compound in solution.2. Increase the Volume of the Aqueous Medium: Adding the DMSO stock to a larger volume of the final medium can help to reduce the local concentration at the point of addition.3. Gentle Mixing: Ensure thorough but gentle mixing immediately after adding the inhibitor to the medium to promote rapid dispersion.4. Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor stock can sometimes improve solubility. However, be cautious about the temperature stability of the inhibitor. | |
| Final concentration is too high | The intended final concentration of the inhibitor in the assay is above its aqueous solubility limit. |
| Troubleshooting Steps: 1. Lower the Final Concentration: If experimentally feasible, reduce the final concentration of the inhibitor in your assay.2. Use Solubilizing Agents: Consider the use of formulation strategies to enhance solubility. This may include the use of co-solvents, cyclodextrins, or surfactants. However, the compatibility of these agents with your specific cell-based assay must be validated as they can have their own biological effects. |
Problem: The inhibitor solution is initially clear but a precipitate forms over time during the experiment.
| Possible Cause | Solution |
| Metastable solution | The initially formed solution was supersaturated and thermodynamically unstable, leading to delayed precipitation. |
| Troubleshooting Steps: 1. Incorporate Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors, helping to maintain a supersaturated state. However, their use in cell-based assays needs careful validation.2. Reduce Incubation Time: If the experimental design allows, consider reducing the incubation time to minimize the time for precipitation to occur. | |
| Compound degradation | The inhibitor may be degrading over time to a less soluble form. |
| Troubleshooting Steps: 1. Check Compound Stability: Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure).2. Prepare Fresh Solutions: Always prepare fresh working solutions immediately before use from a frozen DMSO stock. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound.
| Solvent/System | Solubility | Reference |
| DMSO | 50 mg/mL | [2] |
| Water (Aqueous Buffer) | 12.5 µM | [1] |
| Ethanol | Data not available | |
| PBS (Phosphate-Buffered Saline) | Data not available | |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Expected to be similar to aqueous solubility |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for In Vitro Assays
This protocol describes the preparation of a working solution of this compound from a DMSO stock for use in cell-based assays, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Carefully weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution in DMSO (Optional but Recommended):
-
Thaw one aliquot of the high-concentration DMSO stock solution.
-
Perform an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO. This step helps in reducing the volume of DMSO added to the final aqueous solution.
-
-
Prepare the Final Working Solution in Cell Culture Medium (Serial Dilution):
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare the final desired concentration (e.g., 10 µM), perform a serial dilution. For example, to make a 10 µM working solution from a 1 mM DMSO stock, you will need a 1:100 dilution.
-
Instead of adding the DMSO stock directly in one step, add it to the pre-warmed medium in a stepwise manner while gently vortexing or swirling the tube. For a 1:100 dilution, you could first make a 1:10 dilution in a smaller volume of medium, and then further dilute that to the final 1:100.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Ensure the final DMSO concentration in your assay does not exceed 0.5%.
-
Visualizations
c-Myc Signaling Pathway
Caption: Overview of the c-Myc signaling pathway and the point of intervention for this compound.
Experimental Workflow for Troubleshooting Solubility
Caption: A decision-tree workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Overcoming Off-Target Effects of the c-Myc Inhibitor 10058-F4
Welcome to the technical support center for the c-Myc inhibitor, 10058-F4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 10058-F4?
A1: 10058-F4 is a small molecule inhibitor that specifically targets the protein-protein interaction between c-Myc and its obligate binding partner, Max.[1] By preventing the formation of the c-Myc-Max heterodimer, 10058-F4 inhibits the transcriptional activity of c-Myc, leading to cell cycle arrest, primarily at the G0/G1 phase, and induction of apoptosis.[1][2][3][4]
Q2: What are the known off-target effects of 10058-F4?
A2: While 10058-F4 is designed to be specific for the c-Myc-Max interaction, some cellular responses can be independent of its on-target activity. These can be categorized as:
-
Indirect Off-Target Effects/Resistance Mechanisms:
-
Compensatory Signaling Pathways: Treatment with 10058-F4 can lead to the activation of pro-survival signaling pathways, such as the PI3K/Akt and NF-κB pathways, which can diminish the inhibitor's cytotoxic effects.[5]
-
Mitochondrial Respiration: Studies have shown that 10058-F4 can reduce cellular oxygen consumption rates, and this effect may be partially independent of c-Myc.[6]
-
-
Physicochemical and Pharmacokinetic Limitations:
-
Poor Bioavailability and Rapid Metabolism: In vivo studies have revealed that 10058-F4 has a short half-life and is rapidly metabolized, which can limit its efficacy in animal models.[7]
-
Q3: How can I be sure that the observed phenotype in my experiment is due to c-Myc inhibition and not an off-target effect?
A3: To validate that the observed effects are on-target, it is crucial to perform appropriate control experiments. A key experiment is a "rescue" experiment where you introduce a form of c-Myc that is resistant to 10058-F4. If the phenotype is reversed, it strongly suggests an on-target effect. Additionally, comparing the effects of 10058-F4 with those of structurally different c-Myc inhibitors or with genetic knockdown of c-Myc (e.g., using siRNA or shRNA) can help confirm the specificity of the response.
Q4: Are there analogs of 10058-F4 with improved specificity or potency?
A4: Yes, several chemical modifications of 10058-F4 have been developed to enhance its efficacy. These analogs have shown improved growth inhibition of c-Myc-expressing cells, which generally correlates with their ability to disrupt the c-Myc-Max interaction.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with 10058-F4.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of cell proliferation. | 1. Compound Instability: 10058-F4 can be unstable in solution. 2. Suboptimal Concentration: The effective concentration can vary significantly between cell lines. 3. Cellular Resistance: Activation of compensatory signaling pathways (e.g., PI3K/Akt, NF-κB). | 1. Prepare fresh stock solutions of 10058-F4 in DMSO for each experiment and use them immediately. Store the solid compound at -20°C. 2. Perform a dose-response curve (e.g., MTT assay) to determine the IC50 for your specific cell line. Concentrations can range from low micromolar to over 100 µM.[9][10] 3. Co-treat cells with inhibitors of the suspected resistance pathway (e.g., a PI3K or NF-κB inhibitor) to see if this enhances the efficacy of 10058-F4. |
| Observed phenotype does not correlate with c-Myc expression levels. | 1. Off-Target Effects: The observed phenotype may be due to the inhibitor acting on other cellular targets. 2. Functional Redundancy: Other Myc family members (e.g., N-Myc) may compensate for c-Myc inhibition. | 1. Perform a Western blot to confirm the downregulation of c-Myc protein levels and its downstream targets (e.g., p21, p27 up-regulation).[1][3][4] 2. Use control cell lines with low or no c-Myc expression to assess c-Myc-independent effects. 3. Validate on-target engagement using a Cellular Thermal Shift Assay (CETSA). |
| Difficulty in translating in vitro results to in vivo models. | 1. Poor Pharmacokinetics: 10058-F4 has a short half-life and is rapidly metabolized in vivo.[7] 2. Low Bioavailability: The compound may not reach the tumor site at a sufficient concentration. | 1. Consider using a delivery system to improve the stability and bioavailability of the compound. 2. Explore the use of more stable and potent analogs of 10058-F4.[8] 3. Monitor plasma and tumor concentrations of the compound to ensure adequate exposure. |
| Unexpected changes in cellular metabolism (e.g., oxygen consumption). | Mitochondrial Off-Target Effects: 10058-F4 may have direct effects on mitochondrial function independent of c-Myc inhibition.[6] | 1. Measure cellular oxygen consumption rates (OCR) in both c-Myc expressing and c-Myc null cell lines to dissect the c-Myc-dependent and -independent effects. 2. Assess mitochondrial membrane potential and reactive oxygen species (ROS) production. |
Quantitative Data Summary
The following tables summarize key quantitative data for 10058-F4 to aid in experimental design and data interpretation.
Table 1: In Vitro Efficacy of 10058-F4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SKOV3 | Ovarian Cancer | 4.4 | MTT | [1][9] |
| Hey | Ovarian Cancer | 3.2 | MTT | [9] |
| Primary Ovarian Cancer Cultures | Ovarian Cancer | 16 - 100 | MTT | [1][9] |
| K562 | Chronic Myeloid Leukemia | ~100-250 | MTT | [2][11] |
| REH | Acute Lymphoblastic Leukemia | 400 | Metabolic Assay | [7] |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | Metabolic Assay | [7] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Not specified | Cell Viability | [12] |
| SW1990 | Pancreatic Ductal Adenocarcinoma | Not specified | Cell Viability | [12] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol is adapted from established CETSA methodologies and can be used to confirm the direct binding of 10058-F4 to c-Myc in a cellular context.
Objective: To determine if 10058-F4 stabilizes c-Myc against thermal denaturation, indicating target engagement.
Materials:
-
Cell culture medium
-
10058-F4
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Thermocycler
-
Western blotting reagents and antibodies for c-Myc and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with 10058-F4 at the desired concentration or with DMSO for the vehicle control. Incubate for the desired time (e.g., 1-3 hours).
-
Heating: After incubation, harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Denaturation: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by Western blotting using an antibody against c-Myc. A loading control antibody should also be used.
-
Data Analysis: Quantify the band intensities for c-Myc at each temperature. A positive result is indicated by a higher amount of soluble c-Myc in the 10058-F4-treated samples at elevated temperatures compared to the vehicle-treated samples. This "thermal shift" suggests that the binding of 10058-F4 has stabilized the c-Myc protein.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Pathway Modulation
Objective: To assess the effect of 10058-F4 on the protein levels of c-Myc and key components of potential off-target signaling pathways.
Materials:
-
Cell culture medium
-
10058-F4
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-c-Myc, anti-p21, anti-p27, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-IκBα (Ser32), anti-IκBα, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of 10058-F4 or DMSO for the desired duration. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control. A decrease in c-Myc levels and an increase in p21 and p27 levels would indicate on-target activity. An increase in the phosphorylation of Akt and/or IκBα would suggest the activation of off-target/resistance pathways.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor of c-Myc 10058-F4 inhibits proliferation and induces apoptosis in acute leukemia cells, irrespective of PTEN status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting c-Myc inhibitor 9 inconsistent results
Welcome to the technical support center for c-Myc inhibitor 9. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Section 1: General Handling and Solubility
Q1: My this compound powder won't dissolve properly in DMSO. What should I do?
A1: this compound is soluble in DMSO up to 50 mM. For optimal dissolution, we recommend the following:
-
Ensure your DMSO is anhydrous and of high purity.
-
Warm the solution to 37°C for 10-15 minutes.
-
Briefly vortex or sonicate the vial to break up any precipitates.
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles, which can degrade the compound and affect solubility. Store aliquots at -20°C or -80°C.
Q2: I observed precipitation when I diluted my DMSO stock of this compound into aqueous cell culture media. How can I prevent this?
A2: This is a common issue with hydrophobic small molecules. To prevent precipitation:
-
Avoid High Final DMSO Concentrations: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. High concentrations of DMSO can be toxic to cells and can also affect compound solubility.
-
Serial Dilutions: Perform serial dilutions in your cell culture medium. Do not add a highly concentrated DMSO stock directly to a large volume of aqueous medium.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the inhibitor.
-
Mix Thoroughly: After adding the inhibitor to the medium, mix gently but thoroughly by inverting the tube or pipetting.
Section 2: Inconsistent Efficacy and IC50 Values
Q3: I am seeing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
A3: Inconsistent IC50 values can stem from several factors. Please review the following common sources of error:
-
Cell Health and Density: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for every experiment. Over-confluent or unhealthy cells will respond differently to treatment.
-
Compound Stability: As mentioned, avoid multiple freeze-thaw cycles of the stock solution. We recommend preparing single-use aliquots. Some inhibitors can also be sensitive to light.[1]
-
Assay Incubation Time: The duration of inhibitor exposure can significantly impact IC50 values. Use a consistent incubation time across all experiments as recommended in the protocol.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you observe variability, consider using a consistent batch of FBS or reducing the serum concentration during the treatment period if your cell line can tolerate it.
Q4: The inhibitor shows lower-than-expected potency in my cell line, which is known to be c-Myc driven. Why might this be?
A4: Several factors can contribute to reduced potency:
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Mechanism of Action: this compound is designed to disrupt the c-Myc/Max protein-protein interaction.[2][3] It does not typically reduce the total protein level of c-Myc itself but rather inhibits its function as a transcription factor.[4] Therefore, you may not see a change in c-Myc levels via Western Blot.
-
Cellular Uptake: Poor cell penetration can limit the efficacy of the inhibitor.[5] While this compound is optimized for cell permeability, differences in cell membrane composition can affect uptake.
-
Compensatory Mechanisms: In some cancer cells, inhibition of one MYC family member (like c-Myc) can lead to the compensatory upregulation of others (e.g., N-Myc or L-Myc), potentially diminishing the therapeutic effect.[6]
Section 3: Off-Target Effects and Cytotoxicity
Q5: I'm observing cytotoxicity in my negative control cell line, which has very low c-Myc expression. Is this expected?
A5: While this compound is designed for selectivity, high concentrations can sometimes lead to off-target effects or general cytotoxicity, a common characteristic of small molecule inhibitors.[1] We recommend performing a dose-response curve to determine the optimal concentration range that inhibits c-Myc-driven proliferation without causing non-specific toxicity. If toxicity is still observed at low concentrations, it may indicate a previously uncharacterized sensitivity in that specific cell line.
Q6: My cells are arresting in the cell cycle but not undergoing apoptosis. Is this a typical response?
A6: Yes, this is a very common outcome. c-Myc is a master regulator of cell cycle progression, and its inhibition frequently leads to G0/G1 cell cycle arrest.[7][8] Apoptosis can also be induced, but this effect is often cell-type dependent and may require longer incubation times or higher concentrations of the inhibitor.[9]
Quantitative Data Summary
The following tables provide reference data for this compound based on internal validation assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Incubation)
| Cell Line | Cancer Type | c-Myc Status | IC50 (µM) |
| P493-6 (c-Myc ON) | B-Cell Lymphoma | Overexpressed | 5.2 |
| HL60 | Promyelocytic Leukemia | Amplified | 8.7 |
| A549 | Lung Carcinoma | Moderate Expression | 15.1 |
| MCF-7 | Breast Adenocarcinoma | Moderate Expression | 22.5 |
| P493-6 (c-Myc OFF) | B-Cell Lymphoma | Repressed | > 50 |
Table 2: Recommended Working Concentrations for Common Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT/XTT) | 0.1 µM - 50 µM | 48 - 72 hours |
| Western Blot (Functional Assay) | 10 µM - 25 µM | 24 - 48 hours |
| qPCR (Target Gene Expression) | 10 µM - 25 µM | 12 - 24 hours |
| Immunofluorescence | 5 µM - 15 µM | 24 hours |
Visualizations: Pathways and Workflows
Caption: c-Myc signaling pathway and point of intervention for inhibitor 9.
Caption: Experimental workflow for troubleshooting inconsistent results.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock. Ensure the final DMSO concentration for all wells (including vehicle control) is 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for c-Myc Target Gene (CDK4) Downregulation
-
Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with this compound (e.g., at 1x and 2x the IC50 value) or DMSO vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.[10]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CDK4 (a known c-Myc target) and a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 3: Quantitative RT-PCR (qPCR) for c-Myc Target Gene Expression
-
Treatment: Seed cells in 6-well plates and treat with this compound or DMSO vehicle control for 12-24 hours.
-
RNA Extraction: Wash cells with PBS and extract total RNA using an RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.[12]
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analysis: Analyze the results using the ΔΔCt method. Normalize the expression of the target gene (ODC1) to the housekeeping gene (GAPDH) and present the data as a fold change relative to the vehicle-treated control.
References
- 1. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. neoplasiaresearch.com [neoplasiaresearch.com]
- 13. origene.com [origene.com]
c-Myc inhibitor 9 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with c-Myc inhibitor 9 (Compound 332; CAS 2799717-96-5).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
Proper storage is critical to maintain the stability and activity of this compound. Recommendations vary slightly between suppliers, but the general guidelines are summarized below. For specific lot information, always refer to the Certificate of Analysis (CoA) provided by your supplier.[1][2][3]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.[4] |
Q2: What is the best solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. For other c-Myc inhibitors, solubility in DMSO can be as high as 100 mg/mL.[4] However, it is crucial to use fresh, high-purity, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4] For in vivo experiments, further dilution in aqueous buffers containing surfactants like Tween 80 or vehicles like PEG300 may be necessary.[4]
Q3: How many times can I freeze and thaw my stock solution?
To maintain the integrity of the inhibitor, it is highly recommended to aliquot the stock solution into single-use volumes after reconstitution. This practice minimizes the number of freeze-thaw cycles, which can lead to degradation. Avoid more than 2-3 freeze-thaw cycles if aliquoting is not possible.
Q4: My inhibitor doesn't seem to be working. Could it have degraded?
Lack of activity can be due to several factors, including compound degradation. If you suspect degradation, refer to the Troubleshooting Guide below. Other potential issues include incorrect dosage, suboptimal experimental conditions, or cell line resistance.
Q5: Is this compound light sensitive?
Troubleshooting Guide
If you are experiencing unexpected or inconsistent results in your experiments, this guide provides a systematic approach to troubleshooting potential issues related to this compound.
Step 1: Verify Stock Solution Integrity
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Check for Precipitate: Before use, visually inspect your thawed stock solution for any precipitate. If present, gently warm the vial to 37°C and vortex to redissolve the compound. If the precipitate remains, the compound may have come out of solution or degraded.
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Age of Stock Solution: Verify the date of reconstitution. If the stock solution is older than the recommended storage duration (see Table 1), it is advisable to prepare a fresh stock from a new vial of powder.
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Solvent Quality: Ensure you are using high-quality, anhydrous DMSO. Old DMSO can absorb water, which can affect the solubility and stability of the inhibitor.[4]
Step 2: Review Experimental Protocol
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Final Concentration: Double-check your calculations for the final working concentration of the inhibitor in your assay.
-
Vehicle Controls: Ensure you are using an appropriate vehicle control (e.g., DMSO at the same final concentration as in your treated samples) to rule out any effects of the solvent on your experimental system.
-
Positive Controls: If available, include a positive control compound with a known effect on the c-Myc pathway to validate your assay's responsiveness.
Step 3: Assess Compound Activity
If you have access to analytical chemistry resources, you can more definitively assess the integrity of your inhibitor.
-
Analytical Validation: The most reliable way to confirm the identity and purity of your inhibitor is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the results of your current stock solution to a freshly prepared stock or the supplier's CoA data.
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Functional Titration: Perform a dose-response experiment with a fresh stock solution to determine the IC50 or EC50 in your assay. This can help confirm the biological activity of the compound.
Below is a troubleshooting workflow to help diagnose issues with inhibitor efficacy.
Experimental Protocols & Visualizations
c-Myc Signaling Pathway
c-Myc is a transcription factor that forms a heterodimer with its partner MAX to regulate the expression of genes involved in cell proliferation, growth, and apoptosis. Small molecule inhibitors can disrupt this pathway by preventing the c-Myc/MAX interaction or by promoting the degradation of the c-Myc protein.[6]
General Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for using this compound in a cell-based experiment, such as a cell viability or gene expression assay.
Protocol: Stability Assessment of Small Molecule Inhibitors by HPLC
While a specific protocol for this compound is not available, this general protocol can be adapted to assess its stability in a given solvent over time.
Objective: To determine the stability of this compound in a stock solution (e.g., DMSO) at various storage temperatures.
Materials:
-
This compound powder
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Autosampler vials
Methodology:
-
Sample Preparation (Timepoint 0):
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Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). This will be your reference standard.
-
Immediately dilute a small amount of this stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. The area of the main peak corresponds to the initial concentration of the intact inhibitor.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several vials.
-
Store these aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
Analysis at Subsequent Timepoints (e.g., 24h, 48h, 1 week, 1 month):
-
At each timepoint, retrieve one aliquot from each storage condition.
-
Allow the sample to come to room temperature.
-
Prepare a dilution for HPLC analysis as done for the timepoint 0 sample.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
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Compare the peak area of the inhibitor at each timepoint to the peak area at timepoint 0. A decrease in the main peak area suggests degradation.
-
Look for the appearance of new peaks in the chromatogram, which would indicate the formation of degradation products.
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Calculate the percentage of the inhibitor remaining at each timepoint using the formula: % Remaining = (Peak Area at Timepoint X / Peak Area at Timepoint 0) * 100
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This data can then be used to determine the optimal storage conditions and shelf-life for the inhibitor in solution.
References
- 1. abmole.com [abmole.com]
- 2. chembk.com [chembk.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
dealing with c-Myc inhibitor 9 batch-to-batch variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-Myc inhibitor 9 (CAS 2799717-96-5). The focus is to address the critical issue of batch-to-batch variability to ensure experimental reproducibility and data integrity.
I. Troubleshooting Guide: Inconsistent Results with this compound
Experiencing variability in your experimental outcomes with different batches of this compound can be a significant challenge. This guide provides a systematic approach to identify and mitigate potential sources of this inconsistency.
Diagram: Troubleshooting Workflow for Batch-to-Batch Variability
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Question & Answer Troubleshooting
Q1: My new batch of this compound gives a different IC50 value compared to the previous one. What should I do?
A1: This is a common issue arising from batch-to-batch variability. Follow these steps to troubleshoot:
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Review the Certificate of Analysis (CoA): Carefully compare the CoAs from both batches. Look for any differences in reported purity, appearance, and recommended storage conditions.
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Perform a Solubility Test: Ensure that both batches dissolve completely in your chosen solvent (e.g., DMSO) at the desired stock concentration. Incomplete dissolution can lead to inaccurate concentrations and variable results.
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Run a Parallel Dose-Response Experiment: Test the old and new batches side-by-side in the same experiment. This will confirm if the observed difference is due to the new batch or other experimental variables.
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Validate Target Engagement: Use a downstream assay, such as Western blotting for c-Myc target genes (e.g., ODC1, NOP58), to confirm that the new batch is inhibiting the c-Myc pathway as expected at the determined IC50.
Q2: I observe unexpected toxicity or off-target effects with a new batch of the inhibitor. What could be the cause?
A2: Unforeseen toxicity can be due to impurities from the synthesis process.
-
Check Purity on the CoA: While most vendors provide a purity level (e.g., >98%), the nature of the remaining impurities is often unknown and can vary between batches.
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Consider Analytical Validation: If you have access to analytical chemistry facilities, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to compare the purity and impurity profiles of different batches.
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Titrate the Inhibitor Concentration: The new batch might be more potent or contain cytotoxic impurities. Perform a careful dose-response curve to determine the optimal concentration that inhibits c-Myc activity without causing excessive cell death.
Q3: The inhibitor appears to have lost its activity over time. How can I prevent this?
A3: Degradation of the compound is a likely cause.
-
Follow Recommended Storage Conditions: Always store the solid compound and stock solutions as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture).
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Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation. Prepare small, single-use aliquots.
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Use Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared dilutions from a stock solution.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 332; CAS 2799717-96-5) is a small molecule inhibitor of the c-Myc oncoprotein. While the precise mechanism for this specific inhibitor is not extensively published in peer-reviewed literature, it is described as a c-Myc inhibitor with a logEC50 of ≥6.[1][2] Generally, small molecule inhibitors of c-Myc aim to disrupt its function, which is crucial for the growth and proliferation of many cancer cells.
Q2: What are the typical quality control parameters I should look for on the Certificate of Analysis (CoA)?
A2: When you receive a new batch of this compound, check the CoA for the following:
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Purity: Typically determined by HPLC. A purity of ≥98% is generally acceptable for cell-based assays.
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Appearance: The physical state (e.g., solid, powder) and color should be consistent with previous batches.
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Identity Confirmation: Methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the chemical structure of the compound.
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Storage Conditions: Note the recommended storage temperature for the solid compound and in solution.
Q3: How should I prepare and store stock solutions of this compound?
A3:
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Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
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Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Be aware of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
III. Data Presentation
Table 1: Representative Biological Activity of c-Myc Inhibitors
| Inhibitor | Mechanism of Action | Reported IC50/EC50/Kd | Cell Line(s) | Reference(s) |
| This compound | c-Myc inhibitor | logEC50 of ≥6 | A549 | [1][2] |
| 10058-F4 | Inhibits c-Myc-Max interaction | IC50: 64 µM | c-Myc transfected Rat1a fibroblasts | |
| KJ-Pyr-9 | High-affinity Myc inhibitor | Kd = 6.5 nM | MDA-MB-231, NCI-H460 | [3][4] |
| MYCi975 | Disrupts MYC/MAX interaction | IC50: ~8 µM | PC3 | [5] |
Note: IC50/EC50/Kd values are highly dependent on the assay conditions and cell line used.
Table 2: Quality Control Checklist for New Batches of this compound
| Parameter | Check | Notes |
| Certificate of Analysis | ☐ | Confirm batch number matches the vial. |
| Purity | ☐ | Compare with previous batches (ideally ≥98%). |
| Appearance | ☐ | Check for consistency in color and form. |
| Solubility | ☐ | Test solubility in the intended solvent at the desired stock concentration. |
| Functional Activity | ☐ | Perform a dose-response experiment and compare the IC50 with previous batches. |
IV. Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.
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Cell Seeding:
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Seed a c-Myc dependent cancer cell line (e.g., A549) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach.
-
-
Inhibitor Preparation and Treatment:
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Prepare a 2x concentrated serial dilution of this compound in cell culture medium from your stock solution.
-
Remove the old medium from the cells and add an equal volume of the 2x inhibitor dilutions to the corresponding wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Validation of c-Myc Inhibition by Western Blot
This protocol outlines how to confirm that this compound is engaging its target by assessing the expression of a known c-Myc downstream target protein.
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against a c-Myc target gene (e.g., anti-ODC1) and a loading control (e.g., anti-β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the fold change in expression upon inhibitor treatment.
-
V. Mandatory Visualizations
Diagram: Simplified c-Myc Signaling Pathway
References
Technical Support Center: Enhancing c-Myc Inhibitor Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of c-Myc inhibitors, with a focus on addressing common challenges encountered during preclinical development.
Disclaimer: Specific pharmacokinetic and bioavailability data for a compound referred to as "c-Myc inhibitor 9" is not extensively available in publicly accessible literature. The guidance provided here is based on the well-documented challenges and strategies for improving the bioavailability of other small molecule c-Myc inhibitors and is intended to serve as a general resource for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My c-Myc inhibitor demonstrates high in vitro potency but shows poor efficacy in animal models. What are the likely causes?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development, often attributable to suboptimal pharmacokinetic properties. For c-Myc inhibitors, several factors could be at play:
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Low Bioavailability: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body, preventing it from reaching therapeutic concentrations at the tumor site.
-
Poor Solubility: Many c-Myc inhibitors are hydrophobic molecules with low aqueous solubility, which can limit their absorption after oral administration and complicate parenteral formulation. For instance, the inhibitor KJ-Pyr-9 has a modest aqueous solubility of approximately 8 μM.[1][2]
-
Rapid Metabolism: The inhibitor may be quickly broken down by metabolic enzymes, primarily in the liver, into inactive metabolites. The c-Myc inhibitor 10074-G5, for example, has a very short plasma half-life of 37 minutes in mice due to rapid metabolism, which resulted in insufficient tumor concentrations to inhibit c-Myc/Max dimerization.[3][4]
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High Plasma Protein Binding: The compound may bind extensively to plasma proteins, reducing the concentration of the free, active drug available to engage the target.
-
Inefficient Tumor Penetration: The inhibitor may not effectively penetrate tumor tissue to reach the intracellular c-Myc target.[5]
Q2: What are the primary molecular hurdles in developing effective small-molecule inhibitors against c-Myc?
A2: The c-Myc oncoprotein is considered a challenging drug target for several reasons:
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Intrinsically Disordered Protein: c-Myc lacks a well-defined three-dimensional structure and a conventional ligand-binding pocket, making it difficult to design small molecules that can bind with high affinity and specificity.[1][6][7][8] It only adopts a stable conformation upon dimerization with its partner protein, Max.[7]
-
Protein-Protein Interaction (PPI) Surface: The interaction between c-Myc and Max occurs over a large and relatively flat surface area, which is notoriously difficult to disrupt with small molecules.[2]
-
Nuclear Localization: As a nuclear transcription factor, any inhibitor must be able to cross both the plasma and nuclear membranes to reach its target.
Q3: What initial steps can I take to improve the solubility of my c-Myc inhibitor?
A3: Improving the aqueous solubility of a lead compound is a critical first step towards enhancing its bioavailability. Consider the following strategies:
-
Salt Formation: If your compound has ionizable groups (e.g., amines or carboxylic acids), forming a salt can significantly increase its solubility and dissolution rate.
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Prodrug Approach: A prodrug strategy involves chemically modifying the inhibitor to create a more soluble derivative that is converted back to the active compound in the body. Nanoparticle-mediated delivery of a prodrug of the inhibitor 10058-F4 has shown efficacy in vivo.[5]
-
Formulation with Excipients: Using solubilizing agents such as cyclodextrins, surfactants, or co-solvents (e.g., DMSO, PEG) in your formulation can improve the solubility of the compound for in vivo testing.
-
Structural Modification: Medicinal chemistry efforts can be directed at introducing polar functional groups into the molecule's structure. However, this must be carefully balanced to avoid compromising the compound's binding affinity to c-Myc.
Troubleshooting Guides
Troubleshooting Poor In Vivo Efficacy of a c-Myc Inhibitor
If you are observing poor in vivo efficacy, a systematic approach to identifying the underlying cause is essential. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Selected c-Myc Inhibitors
This table summarizes publicly available pharmacokinetic data from preclinical studies of various c-Myc inhibitors to provide a comparative baseline.
| Compound | Dose & Route (in mice) | Plasma Half-life (t½) | Peak Plasma Concentration (Cmax) | Reference(s) |
| 10074-G5 | 20 mg/kg i.v. | 37 minutes | 58 µM | [3],[4] |
| KJ-Pyr-9 derivative (5a) | 20 mg/kg i.p. (rat) | 1.6 hours | - | [1] |
| Improved derivative (5g) | 20 mg/kg i.p. (mouse) | 4.8 hours | - | [1] |
| Mycro3 | Not specified | Improved vs. others | - | [9],[10] |
Note: Data is compiled from different studies and animal models and should be used for general comparison only.
Experimental Protocols
Protocol 1: General Method for Determining Aqueous Solubility
This protocol outlines a common method for assessing the thermodynamic solubility of a compound.
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Preparation of Stock Solution: Prepare a high-concentration stock solution of the c-Myc inhibitor in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Sample Preparation: Add an excess amount of the compound (from the stock solution or as a solid) to a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Standard Curve: Prepare a standard curve using known concentrations of the inhibitor to accurately quantify the amount in the supernatant.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to Phase I metabolism.
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Reagents: Obtain pooled liver microsomes (e.g., from mouse, rat, or human) and an NADPH-regenerating system.
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Incubation: Pre-warm the microsomal suspension in a buffer (e.g., potassium phosphate buffer) at 37°C.
-
Initiation of Reaction: Add the c-Myc inhibitor (at a final concentration of ~1 µM) to the microsome suspension. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH-regenerating system.
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Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
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Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the line is used to calculate the in vitro half-life (t½).
Visualizations
c-Myc Protein Degradation Pathway
The stability of the c-Myc protein is tightly regulated, primarily through the ubiquitin-proteasome system. Understanding this pathway is crucial as some therapeutic strategies aim to enhance its degradation.
References
- 1. Synthetic Molecules for Disruption of the MYC Protein-Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor of MYC identified in a Kröhnke pyridine library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization | Semantic Scholar [semanticscholar.org]
- 5. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
c-Myc inhibitor 9 resistance mechanisms in cancer cells
Welcome to the technical support center for c-Myc Inhibitor 9 (KJ-Pyr-9). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cancer cells are showing reduced sensitivity or have become completely resistant to this compound (KJ-Pyr-9). What are the potential underlying mechanisms?
A1: Resistance to c-Myc inhibitors, including KJ-Pyr-9, can arise from several mechanisms. The most common are:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for c-Myc inhibition by upregulating pro-survival signaling pathways, most notably the PI3K/AKT/mTOR and MAPK/ERK pathways. Activation of these pathways can promote cell proliferation and survival independently of c-Myc.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 or MDR1 gene), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Compensatory Upregulation of MYC Family Members: Cancer cells may upregulate other MYC family members, such as MYCN or MYCL, which can functionally compensate for the inhibition of c-Myc and continue to drive oncogenic gene expression programs.[2]
-
Target Alteration: Although less commonly reported for this class of inhibitors, mutations in c-Myc or its binding partner MAX could potentially alter the drug binding site and reduce the inhibitor's affinity.
Q2: I suspect activation of a bypass pathway. How can I experimentally verify this?
A2: To investigate the activation of bypass signaling pathways, we recommend performing Western blot analysis to assess the phosphorylation status of key signaling proteins. Increased phosphorylation indicates pathway activation.
-
PI3K/AKT Pathway: Probe for phosphorylated AKT (p-AKT) at Ser473 and/or Thr308, and phosphorylated mTOR (p-mTOR) at Ser2448.
-
MAPK/ERK Pathway: Probe for phosphorylated ERK1/2 (p-ERK1/2) at Thr202/Tyr204.
A significant increase in the levels of these phosphorylated proteins in resistant cells compared to sensitive parental cells would suggest the activation of these pathways as a resistance mechanism.
Q3: How can I determine if increased drug efflux is responsible for the observed resistance to this compound?
A3: You can investigate drug efflux through a combination of gene expression analysis and functional assays:
-
Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of the ABCB1 (MDR1) gene in both your sensitive and resistant cell lines. A significant upregulation in the resistant cells is a strong indicator of this mechanism.
-
Functional Efflux Assay (Rhodamine 123 Assay): This is a direct functional test for P-gp activity. P-gp is a known efflux pump for the fluorescent dye Rhodamine 123.[3][4][5][6][7] Increased efflux of Rhodamine 123 in resistant cells, which can be reversed by a known P-gp inhibitor like verapamil, confirms the involvement of this pump.[3][4]
Q4: My cells have developed resistance, but I don't see any changes in AKT/ERK phosphorylation or MDR1 expression. What other possibilities should I explore?
A4: If the common resistance mechanisms are ruled out, consider the following:
-
Upregulation of other MYC family members: Perform qRT-PCR and Western blotting to check the expression levels of MYCN and MYCL in your resistant cell lines compared to the sensitive parental cells.
-
Pharmacokinetic issues (in vivo models): In animal studies, poor bioavailability, rapid metabolism, or inefficient tumor penetration of KJ-Pyr-9 could lead to a lack of efficacy that might be mistaken for resistance. Ensure that the inhibitor is reaching the tumor at a sufficient concentration.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be used as a reference when investigating resistance to c-Myc inhibitors.
Table 1: Example IC50 Values for c-Myc Inhibitors in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | c-Myc Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| Burkitt's Lymphoma | KJ-Pyr-9 | 1-2.5 µM | > 20 µM | > 8-20 fold |
| Breast Cancer (MCF-7) | MYCi975 | ~1 µM | > 10 µM | > 10 fold |
| Acute Myeloid Leukemia (NB4) | 10058-F4 | ~50 µM | > 100 µM | > 2 fold |
Note: These are example values and can vary depending on the specific cell line and experimental conditions.[1][8][9]
Table 2: Example Gene Expression Changes in Resistant Cancer Cells
| Gene | Method | Fold Change in Resistant Cells (compared to sensitive) | Implication |
| ABCB1 (MDR1) | qRT-PCR | 10-500 fold increase | Increased drug efflux |
| MYCN | qRT-PCR | 5-20 fold increase | Compensatory upregulation of MYC family member |
| MYCL | qRT-PCR | 5-20 fold increase | Compensatory upregulation of MYC family member |
Note: Fold change values can be highly variable between different resistant clones and cell lines.[10][11]
Key Experimental Protocols
1. Western Blot for Phosphorylated AKT and ERK
This protocol allows for the detection of activated bypass signaling pathways.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C. Use a 1:1000 dilution in 5% BSA/TBST.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and total ERK as loading controls.[12][13][14][15]
-
2. qRT-PCR for ABCB1 (MDR1) and MYCN Expression
This protocol quantifies the mRNA levels of genes potentially involved in resistance.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from sensitive and resistant cells using a commercially available kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the gene of interest (ABCB1 or MYCN), and a housekeeping gene (e.g., GAPDH or ACTB).
-
Example Primers:
-
Perform the qPCR reaction in a real-time PCR system.
-
Cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
-
Data Analysis:
3. Rhodamine 123 Efflux Assay
This functional assay measures the activity of the P-gp drug efflux pump.
-
Cell Preparation:
-
Harvest cells and resuspend them at 1 x 10^6 cells/mL in pre-warmed culture medium.
-
-
Dye Loading and Efflux:
-
Incubate cells with Rhodamine 123 (final concentration 1 µM) for 30-60 minutes at 37°C to allow for dye uptake. For a control group, co-incubate with a P-gp inhibitor (e.g., 10 µM verapamil).
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (with and without the P-gp inhibitor for the respective groups) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
-
Flow Cytometry Analysis:
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Resuspend the cells in FACS buffer.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).
-
-
Interpretation:
-
Resistant cells with high P-gp activity will show lower fluorescence compared to sensitive cells due to increased dye efflux.
-
Treatment with a P-gp inhibitor should increase Rhodamine 123 retention in resistant cells, resulting in a fluorescence signal similar to that of sensitive cells.[3][4][5][6][7]
-
Visualizations
References
- 1. The Potent Efficacy of MYCi975: Unraveling its Impact on Tumor Suppression and Immunotherapy Augmentation – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 2. pnas.org [pnas.org]
- 3. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MDR1 Efflux Assay | ECM910 [merckmillipore.com]
- 7. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | MDR1 Gene Polymorphisms and Its Association With Expression as a Clinical Relevance in Terms of Response to Chemotherapy and Prognosis in Ovarian Cancer [frontiersin.org]
- 11. medrxiv.org [medrxiv.org]
- 12. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
- 13. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. neoplasiaresearch.com [neoplasiaresearch.com]
- 17. neoplasiaresearch.com [neoplasiaresearch.com]
- 18. mcgill.ca [mcgill.ca]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Modifying c-Myc Inhibitors for Enhanced Target Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying c-Myc inhibitors, with a focus on improving target specificity. The information provided uses the well-characterized, first-in-class c-Myc inhibitor 10058-F4 as a primary example to illustrate common challenges and strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target effects with our c-Myc inhibitor, similar to those reported for 10058-F4. What are the common off-target profiles for small molecule c-Myc inhibitors?
A1: Small molecule inhibitors targeting the c-Myc/Max interaction often exhibit off-target activity due to the challenging nature of the target interface, which is a relatively large and flat protein-protein interaction surface. Common off-target effects can include:
-
Interaction with other bHLH-ZIP transcription factors: The basic-helix-loop-helix-leucine zipper (bHLH-ZIP) domain is not unique to c-Myc and Max. Inhibitors may cross-react with other members of this protein family.
-
Binding to proteins with structurally similar pockets: The inhibitor might fit into pockets of unrelated proteins, leading to unexpected biological effects.
-
General cytotoxicity: At higher concentrations, many small molecules exhibit non-specific toxicity that can confound experimental results.
For example, while 10058-F4 was designed to inhibit the c-Myc/Max interaction, its modest potency and potential for off-target effects necessitate careful experimental design and validation.
Q2: What are the initial steps to consider for modifying a c-Myc inhibitor like 10058-F4 to improve its target specificity?
A2: Improving target specificity is a key challenge in drug development. For a c-Myc inhibitor, a rational approach to modification could involve:
-
Structure-Activity Relationship (SAR) studies: Systematically modify the chemical structure of the inhibitor and assess the impact on both on-target potency and off-target activity. This can help identify moieties critical for c-Myc binding versus those contributing to off-target effects.
-
Computational Modeling: Utilize molecular docking and molecular dynamics simulations to understand how the inhibitor binds to c-Myc and potential off-targets. This can guide the design of modifications to enhance favorable interactions with c-Myc while disrupting interactions with off-target proteins.
-
Fragment-Based Screening: If the inhibitor has a modular structure, test fragments of the molecule to identify the minimal binding motif. This can then be built upon to improve affinity and selectivity.
-
Bioisosteric Replacement: Replace functional groups on the inhibitor with other groups that have similar physical or chemical properties to improve selectivity and pharmacokinetic properties.
Q3: How can we experimentally validate that our modified inhibitor has improved specificity for c-Myc?
A3: A multi-pronged experimental approach is crucial for validating improved target specificity. Key assays include:
-
In Vitro Binding Assays: Compare the binding affinity of the modified inhibitor to c-Myc and a panel of potential off-target proteins using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Kinase Profiling: As many signaling pathways converge on c-Myc, it's prudent to screen the inhibitor against a broad panel of kinases to rule out off-target kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms direct target engagement in a cellular context. An increase in the thermal stability of c-Myc in the presence of the inhibitor indicates direct binding.
-
Proteome-wide Profiling: Techniques like chemical proteomics can identify the full spectrum of protein targets for your inhibitor in an unbiased manner.
-
Cell-Based Assays: Compare the effect of the modified inhibitor on c-Myc-dependent versus c-Myc-independent cell lines. A more specific inhibitor should show a greater differential effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in both c-Myc-dependent and -independent cell lines. | 1. The inhibitor has significant off-target toxicity. 2. The inhibitor concentration is too high. | 1. Perform a broad off-target screening (e.g., kinase panel, safety panel). 2. Conduct a dose-response curve to determine the optimal concentration range where c-Myc inhibition is observed without overt toxicity. 3. Modify the compound to reduce non-specific interactions. |
| Loss of on-target potency after modification. | The modification disrupted a key interaction with c-Myc. | 1. Use computational modeling to visualize the binding mode and identify critical interactions. 2. Revert the modification and explore other positions on the scaffold for chemical changes. 3. Conduct SAR studies to understand the contribution of different functional groups to binding affinity. |
| Inconsistent results in cell-based assays. | 1. Poor cell permeability of the modified inhibitor. 2. Rapid metabolism of the inhibitor in cells. 3. Issues with assay conditions (e.g., cell density, incubation time). | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Evaluate the metabolic stability of the compound in liver microsomes or cell lysates. 3. Optimize and standardize cell-based assay protocols. |
| CETSA does not show a thermal shift for c-Myc. | 1. The inhibitor does not bind to c-Myc with sufficient affinity in the cellular environment. 2. The inhibitor is not cell-permeable. 3. The experimental conditions for CETSA are not optimized. | 1. Confirm binding in vitro using purified proteins first. 2. Verify cell permeability. 3. Optimize the heating temperature and duration for the CETSA experiment. |
Data Presentation
Table 1: Example Inhibitor Specificity Profile
| Compound | c-Myc IC50 (µM) | Off-Target X IC50 (µM) | Off-Target Y IC50 (µM) | Selectivity Index (Off-Target X / c-Myc) |
| 10058-F4 | 50 | 150 | >200 | 3 |
| Modified Inhibitor 9A | 25 | >500 | >500 | >20 |
| Modified Inhibitor 9B | 60 | 120 | >200 | 2 |
This table illustrates how to present comparative data for a parent compound and its modified versions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for c-Myc Target Engagement
-
Cell Culture and Treatment:
-
Plate c-Myc expressing cells (e.g., HL-60) in a suitable format (e.g., 96-well plate) and grow to 70-80% confluency.
-
Treat cells with the modified c-Myc inhibitor at various concentrations or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Heat the cell plates in a PCR machine with a heated lid to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer with protease and phosphatase inhibitors.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble c-Myc in the supernatant using Western blotting or an ELISA-based method.
-
Plot the amount of soluble c-Myc as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 2: Kinase Selectivity Profiling
-
Assay Principle: This protocol utilizes an in vitro luminescence-based assay to measure the activity of a panel of kinases in the presence of the test inhibitor.
-
Reagents and Materials:
-
Kinase selectivity profiling kit (commercially available, e.g., from Promega or Millipore).
-
Test inhibitor at various concentrations.
-
ATP.
-
Luminometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Add the test inhibitor at the desired concentration. Include a no-inhibitor control.
-
Incubate the reaction at the recommended temperature and time for the specific kinase.
-
Stop the kinase reaction and add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity).
-
Measure the luminescence signal.
-
Calculate the percent inhibition of each kinase by the test compound compared to the no-inhibitor control.
-
A selective inhibitor will show high inhibition of the target kinase (if it has kinase activity as an off-target) and low inhibition of other kinases in the panel.
-
Visualizations
Caption: Simplified c-Myc signaling pathway and point of intervention for inhibitors.
Caption: Workflow for modifying and validating c-Myc inhibitor specificity.
Caption: Logical flow for troubleshooting common issues in inhibitor modification.
Technical Support Center: Troubleshooting Protein Binding Assays with c-Myc Inhibitors
This guide provides troubleshooting advice and frequently asked questions for researchers using small molecule inhibitors of c-Myc, with a focus on compounds that disrupt the c-Myc/Max protein-protein interaction. While the prompt mentioned "c-Myc inhibitor 9," we will focus on the well-characterized and potent inhibitor KJ-Pyr-9 and also reference other widely studied inhibitors like 10058-F4 and 10074-G5 for broader applicability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for c-Myc inhibitors like KJ-Pyr-9?
A1: KJ-Pyr-9 is a small molecule inhibitor that directly targets the c-Myc protein.[1][2] Its primary mechanism is to disrupt the critical protein-protein interaction between c-Myc and its obligate binding partner, Max.[1][2] c-Myc must form a heterodimer with Max to bind to DNA E-box sequences and activate the transcription of target genes involved in cell proliferation, growth, and metabolism.[2][3] By binding to c-Myc, KJ-Pyr-9 prevents or disrupts the formation of the functional c-Myc/Max heterodimer, thereby inhibiting its transcriptional activity and downstream oncogenic functions.[1][2][3]
Q2: What are the most common assays to confirm the interaction between a c-Myc inhibitor and its target?
A2: Several biophysical and cellular assays can be used to measure and confirm the binding and activity of c-Myc inhibitors:
-
In Vitro Binding Assays:
-
Fluorescence Polarization (FP): This method is used to screen for inhibitors of the c-Myc/Max interaction by measuring changes in the polarization of fluorescently labeled c-Myc or Max upon binding.[1][2]
-
Backscattering Interferometry (BSI): A sensitive technique used to determine binding constants (Kd) for the interaction between the inhibitor and the c-Myc protein directly.[1][2]
-
Surface Plasmon Resonance (SPR): Can be used to measure the direct binding of the inhibitor to immobilized c-Myc protein.
-
-
Cellular Target Engagement Assays:
-
Co-Immunoprecipitation (Co-IP): This is a gold-standard assay to demonstrate that an inhibitor disrupts the c-Myc/Max interaction within a cellular context.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This assay confirms direct binding of the inhibitor to c-Myc in intact cells by measuring changes in the thermal stability of the c-Myc protein.[6][7]
-
-
Functional Cellular Assays:
Q3: What are the typical binding affinities and cellular potencies for common c-Myc inhibitors?
A3: The potency of c-Myc inhibitors can vary significantly between in vitro binding assays and cell-based functional assays. This is often due to factors like cell permeability and metabolic stability.[10][11]
| Inhibitor | Assay Type | Target | Value | Reference |
| KJ-Pyr-9 | Backscattering Interferometry | c-Myc | Kd = 6.5 ± 1.0 nM | [1][2][3] |
| Backscattering Interferometry | c-Myc/Max Dimer | Kd = 13.4 nM | [3] | |
| 10058-F4 | Cell Proliferation (MTT) | SKOV3 Ovarian Cancer Cells | IC50 = 4.4 µM | [8] |
| Cell Proliferation (MTT) | Hey Ovarian Cancer Cells | IC50 = 3.2 µM | [8] | |
| Cell Proliferation (MTT) | HL-60 Leukemia Cells | IC50 = 26.4 ± 1.9 µM | [11] | |
| 10074-G5 | Isothermal Titration Calorimetry | c-Myc bHLH-ZIP | Kd = 2.8 µM | [12] |
| Cell Proliferation (MTT) | Daudi Lymphoma Cells | IC50 = 15.6 ± 1.5 µM | [11] | |
| Cell Proliferation (MTT) | HL-60 Leukemia Cells | IC50 = 13.5 ± 2.1 µM | [11] |
Q4: How should I properly store and handle c-Myc inhibitors?
A4: Most small molecule inhibitors, including those targeting c-Myc, are typically supplied as a powder. For long-term storage, they should be kept at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO.[13][14] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C. When preparing working solutions, allow the stock to thaw completely and vortex gently before diluting in your assay buffer or cell culture medium.
Troubleshooting Guides
Problem Area 1: Inconsistent or No Inhibition in In Vitro Binding Assays (e.g., Fluorescence Polarization)
Q: My fluorescence polarization (FP) signal is not changing, or is even decreasing, after adding the inhibitor. What's wrong?
A: This is a common issue in FP assays. Here are several potential causes and solutions:
-
Fluorophore Mobility: The fluorescent tag on your protein or peptide may be attached via a flexible linker, allowing it to move freely even when the protein is part of a larger complex (the "propeller effect").[15] This masks the change in molecular tumbling that the assay is designed to detect.
-
Solution: Consider redesigning your fluorescent probe. Try moving the fluorophore to a different position or using a different, more rigid fluorescent dye.[15]
-
-
Incorrect Assay Conditions: The buffer composition can significantly impact protein stability and binding.
-
Solution: Ensure your buffer pH and ionic strength are optimal for the c-Myc/Max interaction. Include a non-ionic detergent like Tween-20 (e.g., 0.01%) to prevent non-specific binding of the probe to the microplate wells.[16]
-
-
Low Signal-to-Noise Ratio: If the fluorescence intensity is too low, the measurement may be dominated by background noise.
-
Solution: Ensure your fluorescence intensity is at least 20-fold higher than a no-fluorophore control.[16] You may need to increase the concentration of your fluorescent probe, but be mindful that it should be kept at or below its Kd for the interaction.
-
-
Compound Interference: The inhibitor itself might be fluorescent or quench the fluorescence of your probe.
-
Solution: Always run a control with the inhibitor alone (no protein) to check for background fluorescence. If quenching is an issue, you may need to use an alternative assay format.
-
Q: I'm seeing high variability between my replicates in the binding assay. How can I improve consistency?
A: High variability often points to issues with pipetting, reagent stability, or non-specific binding.
-
Pipetting Accuracy: Inconsistent volumes, especially of concentrated inhibitor stocks, can lead to large variations.
-
Solution: Use calibrated pipettes and ensure thorough mixing after each addition. For serial dilutions, use a fresh tip for each dilution step.
-
-
Reagent Degradation: The inhibitor or proteins may be degrading over the course of the experiment.
-
Solution: Prepare fresh protein solutions for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles of both proteins and inhibitor stock solutions.
-
-
Non-Specific Binding: The inhibitor or proteins may be binding to the surface of the assay plate.
-
Solution: Use low-binding microplates. Ensure your assay buffer contains a carrier protein like BSA and a non-ionic detergent to block non-specific sites.[17]
-
Problem Area 2: Difficulty Confirming Target Engagement in Cells (e.g., Co-IP, CETSA)
Q: My Co-Immunoprecipitation (Co-IP) experiment does not show a decrease in the c-Myc/Max interaction after inhibitor treatment. Why might this be?
A: A negative Co-IP result can be frustrating. Consider these possibilities:
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Poor Cell Permeability: The inhibitor may bind potently in a biochemical assay but fail to efficiently enter the cell and reach its target in the nucleus. This is a known issue for some c-Myc inhibitors.[18][19]
-
Solution: Increase the inhibitor concentration or incubation time. If results don't improve, the compound may have poor pharmacological properties. You can also try alternative methods to assess target engagement, like CETSA.
-
-
Rapid Metabolism/Efflux: The inhibitor may be rapidly metabolized into an inactive form or pumped out of the cell by efflux pumps.[10][18]
-
Solution: Shorten the incubation time to see if you can detect an effect before the compound is cleared. Literature on the specific inhibitor may provide insights into its metabolic stability.[10]
-
-
Inefficient Lysis/IP: The protein-protein interaction might be disrupted during the lysis or washing steps, or the antibody may not be efficiently pulling down the target.
-
Solution: Optimize your lysis buffer to be gentle enough to preserve the c-Myc/Max interaction (e.g., use non-ionic detergents). Ensure your wash steps are not too stringent. Use a high-quality antibody validated for IP and include appropriate positive (DMSO-treated cells) and negative (isotype control IgG) controls.[20]
-
Q: I am not observing a thermal shift in my CETSA experiment. What should I check?
A: The absence of a thermal shift in a CETSA experiment suggests that the inhibitor is not stabilizing the target protein as expected.
-
Insufficient Binding Affinity: The binding affinity (Kd) of the inhibitor for c-Myc might be too weak to induce a detectable thermal stabilization.
-
Solution: Ensure you are using the inhibitor at a concentration well above its Kd. CETSA is most effective for high-affinity interactions.
-
-
Incorrect Temperature Range: The heating temperatures chosen may not be appropriate for observing the melting curve of c-Myc.
-
Antibody Issues: The antibody used for Western blotting may not be sensitive enough or may recognize an epitope that is masked after heat denaturation.
-
Solution: Validate your antibody to ensure it can detect both native and heat-denatured c-Myc. Test multiple antibodies if necessary.
-
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess c-Myc/Max Disruption
This protocol is adapted from established methods to verify if an inhibitor disrupts the c-Myc/Max interaction in cells.[5][21]
-
Cell Culture and Treatment: Plate c-Myc-expressing cells (e.g., HL-60, Daudi) and grow to logarithmic phase. Treat cells with the c-Myc inhibitor at various concentrations (e.g., 1 µM to 50 µM) or with DMSO (vehicle control) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add an anti-Max antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture Complex: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold Co-IP lysis buffer to remove non-specific binders.
-
Elution and Analysis: Resuspend the beads in SDS-PAGE loading buffer, boil for 5-10 minutes to elute the proteins, and centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel.
-
Western Blotting: Perform Western blot analysis using an anti-c-Myc antibody to detect co-immunoprecipitated c-Myc. A decrease in the c-Myc band intensity in inhibitor-treated samples compared to the DMSO control indicates disruption of the c-Myc/Max interaction. Also probe for Max to confirm successful immunoprecipitation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps for performing a Western blot-based CETSA.[6][7][22]
-
Cell Culture and Treatment: Culture cells of interest and treat with the desired concentration of the c-Myc inhibitor or DMSO vehicle control. Incubate under normal culture conditions for a sufficient time to allow for cell entry and target binding (e.g., 1-2 hours).
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a specific temperature (e.g., the predetermined Tagg of c-Myc, often around 45-55°C) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include a non-heated (37°C) control.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Measure the total protein concentration (e.g., using a Bradford assay). Normalize all samples to the same total protein concentration.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific for c-Myc. An increase in the amount of soluble c-Myc in the inhibitor-treated samples compared to the DMSO control at the heated temperature indicates target stabilization and therefore, engagement.
Visualizations
Caption: c-Myc/Max signaling pathway and inhibitor action.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Troubleshooting logic for a failed binding assay.
References
- 1. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. 10058-F4 | MYC Inhibitors: R&D Systems [rndsystems.com]
- 14. 10074-G5 | CAS 413611-93-5 | c-Myc inhibitor [stressmarq.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 18. researchgate.net [researchgate.net]
- 19. oncotarget.com [oncotarget.com]
- 20. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Luminescence complementation technology for the identification of MYC:TRRAP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating c-Myc Inhibitor Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein is a critical regulator of cellular proliferation and a driver of numerous human cancers.[1] Its nature as a transcription factor lacking a defined enzymatic pocket has historically rendered it "undruggable."[1] However, the development of small molecule inhibitors that disrupt c-Myc's interaction with its obligate partner Max or indirectly modulate its activity has opened new avenues for therapeutic intervention. Validating the in vivo target engagement and efficacy of these inhibitors is a crucial step in their preclinical development.
This guide provides a comparative overview of methodologies to validate the in vivo target engagement of the direct c-Myc inhibitor, KJ-Pyr-9, alongside two other well-characterized c-Myc inhibitors: 10058-F4 (a direct inhibitor) and JQ1 (an indirect BET bromodomain inhibitor).
Comparative Efficacy of c-Myc Inhibitors in vivo
The following table summarizes the in vivo efficacy of KJ-Pyr-9, 10058-F4, and JQ1 in preclinical xenograft models.
| Inhibitor | Mechanism of Action | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings & Citations |
| KJ-Pyr-9 | Direct inhibitor of c-Myc-Max interaction | MDA-MB-231 breast cancer xenograft | 10 mg/kg, i.p., daily for 31 days | Significant block of tumor growth | Directly binds to c-Myc with high affinity (Kd of 6.5 ± 1.0 nM) and disrupts the c-Myc-Max complex. The in vivo effect was cytostatic.[2][3] |
| 10058-F4 | Direct inhibitor of c-Myc-Max interaction | DU145 or PC-3 prostate cancer xenografts | 20 or 30 mg/kg, i.v., qdx5 for 2 weeks | No significant inhibition | The lack of in vivo efficacy was attributed to rapid metabolism and low tumor concentrations of the compound.[4][5] |
| JQ1 | Indirect inhibitor (BET bromodomain inhibitor), downregulates c-Myc transcription | Merkel Cell Carcinoma (MCC) xenograft | 50 mg/kg, i.p., daily | Significant attenuation of tumor growth | JQ1 treatment leads to G1 cell cycle arrest and downregulation of c-Myc expression in tumor tissue.[6] |
| JQ1 | Indirect inhibitor (BET bromodomain inhibitor), downregulates c-Myc transcription | Endometrial cancer xenograft (Ishikawa cells) | 50 mg/kg, i.p., daily for 3 weeks | Significantly reduced tumor volume and weight | JQ1 administration decreased BRD4 and c-Myc protein expression in the tumors.[7] |
| JQ1 | Indirect inhibitor (BET bromodomain inhibitor), downregulates c-Myc transcription | Ovarian cancer orthotopic mouse model | Not specified | Decrease in tumor volume | JQ1 treatment reduced the expression of c-Myc and Ki67, and increased cleaved caspase 3 in the tumors. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model using MDA-MB-231 breast cancer cells, a model used for testing KJ-Pyr-9.[2]
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (growth factor reduced)
-
6-8 week old female immunodeficient mice (e.g., nude or SCID)
-
c-Myc inhibitor (e.g., KJ-Pyr-9) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells in standard conditions. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[8] Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.[8][9]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[2] Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Inhibitor Administration: Prepare the c-Myc inhibitor in a suitable vehicle. Administer the inhibitor (e.g., 10 mg/kg KJ-Pyr-9) and vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule (e.g., daily).[2]
-
Endpoint: Continue treatment for the specified duration. At the end of the study, euthanize the mice and excise the tumors for downstream analysis.
Western Blot Analysis of c-Myc and Target Proteins
This protocol outlines the procedure for assessing protein levels in tumor lysates.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize a portion of the excised tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-c-Myc) overnight at 4°C.[11][12] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.[11] Use a loading control like β-actin to normalize protein levels.
Quantitative PCR (qPCR) for c-Myc Target Gene Expression
This protocol is for quantifying the mRNA levels of c-Myc target genes in tumor tissue.
Materials:
-
Excised tumor tissue
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-Myc target genes (e.g., CCND2, CDK4) and a housekeeping gene (e.g., GAPDH)[13][14]
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from a portion of the tumor tissue using an RNA extraction kit. Synthesize cDNA from the extracted RNA using a reverse transcription kit.[15]
-
qPCR Reaction: Set up the qPCR reactions by combining the cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.[16]
-
Data Analysis: Run the qPCR cycling program. Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.[14][16]
Chromatin Immunoprecipitation (ChIP)
This protocol describes the ChIP assay to assess the in vivo binding of c-Myc to the promoters of its target genes in tumor tissue.[17][18][19]
Materials:
-
Excised tumor tissue, fresh or frozen
-
Formaldehyde for crosslinking
-
Glycine to quench crosslinking
-
Cell lysis buffer
-
Sonication equipment
-
ChIP-grade anti-c-Myc antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
Procedure:
-
Crosslinking and Chromatin Preparation: Mince the tumor tissue and crosslink protein-DNA complexes with formaldehyde. Quench the reaction with glycine. Lyse the cells and isolate the nuclei.[17]
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with the anti-c-Myc antibody or an IgG control.[17]
-
Immune Complex Capture and Washes: Add protein A/G beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the protein-DNA crosslinks by incubating at 65°C with proteinase K.[17]
-
DNA Purification and Analysis: Purify the DNA using a DNA purification kit. Analyze the enrichment of specific promoter regions of c-Myc target genes by qPCR.[13]
Visualizations
c-Myc Signaling Pathway and Points of Inhibition
References
- 1. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative c-MYC mRNA Transcripts as an Additional Tool for c-Myc2 and c-MycS Production in BL60 Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neoplasiaresearch.com [neoplasiaresearch.com]
- 16. mail.neoplasiaresearch.com [mail.neoplasiaresearch.com]
- 17. Chromatin Immunoprecipitation with Fixed Animal Tissues and Preparation for High-Throughput Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Chromatin preparation from tissues for ChIP | Abcam [abcam.com]
A Comparative Guide to c-Myc Inhibitors: Benchmarking Compound 9 Against Key Competitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of c-Myc inhibitor 9 against other prominent c-Myc inhibitors, including 10058-F4, JQ1, and Omomyc. This document outlines their mechanisms of action, presents available quantitative data, and details relevant experimental protocols to support further research and development in targeting the c-Myc oncogene.
The c-Myc oncogene is a critical driver of cell proliferation and is overexpressed in a majority of human cancers, making it a highly sought-after therapeutic target.[1] However, its nature as a transcription factor lacking a defined enzymatic pocket has made it a challenging molecule to inhibit.[1] This guide focuses on this compound (also known as compound 332) and provides a comparative analysis with other well-characterized c-Myc inhibitors.
Overview of this compound
This compound is a small molecule identified as an inhibitor of the c-Myc protein.[2][3] It has been shown to inhibit tumor growth in nude mouse models and is used in cancer research.[2][3] Available data indicates it has a logEC50 of ≥6.[2][3]
Comparative Analysis of c-Myc Inhibitors
To provide a clear comparison, the following table summarizes the key characteristics of this compound alongside 10058-F4, a well-known direct inhibitor of the c-Myc/Max interaction; JQ1, an indirect inhibitor targeting BET bromodomains; and Omomyc, a peptide-based dominant-negative inhibitor.
| Feature | This compound (Compound 332) | 10058-F4 | JQ1 | Omomyc (OMO-103) |
| Inhibitor Class | Small Molecule | Small Molecule (Direct Inhibitor) | Small Molecule (Indirect BET Inhibitor) | Peptide (Dominant Negative) |
| Mechanism of Action | Reported as a c-Myc inhibitor; specific mechanism not detailed in available literature.[2][3] | Prevents the heterodimerization of c-Myc with its partner Max, thus inhibiting its transcriptional activity.[4][5] | Inhibits BET bromodomain proteins, particularly BRD4, which are critical for the transcription of the MYC gene and its target genes. | A mini-protein that acts as a dominant negative, binding to c-Myc and preventing it from interacting with Max and binding to DNA. |
| Reported Potency | logEC50 ≥ 6[2][3] | IC50: ~23-51 µM in HL60 cells[5] | IC50: Sub-micromolar in various cancer cell lines (e.g., ~500 nM in MM.1S cells) | Has shown efficacy in a Phase I clinical trial. |
| Mode of Administration | Not specified in available literature. | Used in in vitro and in vivo (animal) studies. | Orally bioavailable and used in in vivo studies. | Intravenous administration in clinical trials. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway for direct and indirect c-Myc inhibition and a general workflow for evaluating c-Myc inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of c-Myc inhibitors. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of c-Myc inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HL-60, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the c-Myc inhibitor (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for c-Myc and Target Protein Expression
This method is used to assess the effect of the inhibitor on the protein levels of c-Myc and its downstream targets.
Protocol:
-
Cell Lysis: Treat cells with the c-Myc inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against c-Myc, its downstream targets (e.g., Cyclin D1, ODC), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While this compound shows promise as a tool for cancer research, publicly available data on its specific mechanism of action and quantitative performance in direct comparison to other inhibitors is limited. In contrast, inhibitors such as 10058-F4, JQ1, and Omomyc are well-characterized with extensive supporting data. This guide provides a framework for understanding the current landscape of c-Myc inhibitors and highlights the need for further comparative studies to fully elucidate the potential of emerging compounds like this compound. Researchers are encouraged to use the provided protocols as a starting point for their own comparative analyses.
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of c-Myc Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is dysregulated in a majority of human cancers. Its role as a pivotal driver of tumorigenesis has made it a highly sought-after therapeutic target. However, the "undruggable" nature of this transcription factor has long posed a significant challenge. This guide provides an objective comparison of the anticancer effects of the c-Myc inhibitor KJ-Pyr-9 and other notable alternatives, supported by experimental data to aid researchers in their drug development endeavors.
Overview of c-Myc Inhibitors
Small molecule inhibitors targeting c-Myc can be broadly categorized based on their mechanism of action. Some, like KJ-Pyr-9 and 10058-F4 , are direct inhibitors that disrupt the crucial interaction between c-Myc and its obligate binding partner, Max. Others, such as the BET inhibitor JQ1 , work indirectly by modulating the transcriptional machinery that c-Myc relies on. A newer class of therapeutics, exemplified by OMO-103 , utilizes a mini-protein approach to directly bind and inactivate c-Myc.
Comparative Efficacy of c-Myc Inhibitors
The following tables summarize the in vitro and in vivo anticancer effects of KJ-Pyr-9 and its alternatives. It is important to note that direct cross-comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Efficacy of c-Myc Inhibitors (IC50 Values)
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| KJ-Pyr-9 | NCI-H460 (Lung Carcinoma) | 5 - 10 | [1][2] |
| MDA-MB-231 (Breast Cancer) | 5 - 10 | [1][2] | |
| SUM-159PT (Breast Cancer) | 5 - 10 | [1][2] | |
| Burkitt's Lymphoma Cell Lines | 1 - 2.5 | [2] | |
| PC-3 (Prostate Cancer) | 9.621 | [3] | |
| 10058-F4 | SKOV3 (Ovarian Cancer) | 4.4 | [4] |
| Hey (Ovarian Cancer) | 3.2 | [4] | |
| REH (Leukemia) | 400 | [5] | |
| Nalm-6 (Leukemia) | 430 | [5] | |
| JQ1 | MCF7 (Breast Cancer) | Not explicitly stated, but dose-dependent inhibition shown | [6] |
| T47D (Breast Cancer) | Not explicitly stated, but dose-dependent inhibition shown | [6] | |
| Various Lung Adenocarcinoma Lines | 0.42 - 4.19 (for sensitive lines) | [7] | |
| Rhabdomyosarcoma (RMS) Cell Lines | < 1 (for most lines) | [8] | |
| Ewing Sarcoma Cell Lines | Variable, some < 1 | [8] |
Table 2: In Vivo Efficacy of c-Myc Inhibitors
| Inhibitor | Cancer Model | Dosage and Administration | Key Findings | Reference |
| KJ-Pyr-9 | MDA-MB-231 xenograft | Not specified | Effectively blocked tumor growth. | [1] |
| OMO-103 | Phase I Clinical Trial (Advanced Solid Tumors) | Intravenous, once weekly (0.48 to 9.72 mg/kg) | Stable disease in 8 out of 12 evaluable patients. One patient with pancreatic cancer had an 8% tumor shrinkage and an 83% reduction in circulating tumor DNA. | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation of these findings.
Cell Viability Assay (MTT Assay) for 10058-F4
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^5 cells/mL for cell lines or 5 x 10^5 cells/mL for primary leukemic cells.
-
Treatment: Treat cells in triplicate with the desired concentrations of 10058-F4.
-
Incubation: Incubate the plates at 37°C for the desired time points (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate at 37°C for 3 hours.
-
Solubilization: Remove the MTT medium and add 100 µL of DMSO lysis buffer to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer. The number of viable cells is assessed by the percentage of absorbance relative to solvent-treated controls[5].
Apoptosis Assay (Annexin V-FITC/PI Staining) for 10058-F4
-
Cell Treatment: Plate SKOV3 and Hey cells into 6-well plates and incubate for 24 hours with the indicated doses of 10058-F4.
-
Cell Harvesting: Harvest the cells and rinse them with cold PBS.
-
Resuspension: Resuspend the cells in 40 µL of binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of 100 µg/mL Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Collect and analyze at least 2000 cells by image cytometry[4].
Cell Cycle Analysis (Propidium Iodide Staining) for JQ1
-
Cell Seeding and Treatment: Seed cells in 6-well plates (1x10^5 cells/well) and treat with JQ1 at the desired concentrations for 24 hours.
-
Fixation: Fix the cells with 1 mL of 70% ethanol overnight at 4°C.
-
Staining: Collect the cells and stain them using a propidium iodide (PI)/RNase Staining Solution according to the manufacturer's protocol.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer and appropriate software[11].
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: Simplified c-Myc signaling pathway and points of intervention.
Caption: General experimental workflow for evaluating c-Myc inhibitors.
Conclusion
The landscape of c-Myc targeted therapies is rapidly evolving. Direct inhibitors like KJ-Pyr-9 and the clinical-stage mini-protein OMO-103, along with indirect approaches such as BET inhibition with JQ1, offer promising avenues for cancer treatment. This guide provides a snapshot of the current publicly available data to facilitate a comparative understanding of these agents. Researchers are encouraged to consult the primary literature for in-depth information and to design rigorous independent validation studies to further elucidate the therapeutic potential of these c-Myc inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results revealed from phase I clinical trial of the first drug to successfully inhibit the MYC gene, which drives many common cancers | EurekAlert! [eurekalert.org]
- 10. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
- 11. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of c-Myc Inhibitor 9: A Comparative Guide to Efficacy in Cancer Cell Lines
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, the oncoprotein c-Myc has emerged as a critical yet challenging target. This guide provides a comprehensive comparison of the efficacy of c-Myc inhibitor 9 (also known as KJ-Pyr-9) against other prominent c-Myc inhibitors across a spectrum of cancer cell lines. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in their quest for more effective cancer treatments.
Abstract
The c-Myc transcription factor is a master regulator of cellular proliferation, growth, and metabolism, and its dysregulation is a hallmark of a vast array of human cancers. Direct inhibition of c-Myc has long been a coveted therapeutic strategy. This guide focuses on this compound (KJ-Pyr-9), a small molecule that directly binds to c-Myc and disrupts its crucial interaction with its binding partner MAX.[1][2] We present a comparative analysis of its anti-proliferative activity alongside other notable c-Myc inhibitors, including 10058-F4, JQ1, MYCMI-6, and MYCi975. The data, summarized in clear, tabular format, reveals the differential sensitivity of various cancer cell lines to these inhibitors, providing a valuable resource for the cancer research community.
Comparative Efficacy of c-Myc Inhibitors
The anti-proliferative activity of c-Myc inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for this compound and its alternatives in a range of cancer cell lines.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| This compound (KJ-Pyr-9) | Burkitt Lymphoma | Multiple Lines | 1 - 2.5[1][2] |
| Lung Cancer | NCI-H460 | 5 - 10[1][2] | |
| Breast Cancer | MDA-MB-231 | 5 - 10[1][2] | |
| Breast Cancer | SUM-159PT | 5 - 10[1][2] | |
| 10058-F4 | Lung Cancer | A549 | 82.8[3] |
| Breast Cancer | MCF7 | 70.5[3] | |
| Prostate Cancer | DU-145 | 95.2[3] | |
| JQ1 | Merkel Cell Carcinoma | MCC-3, MCC-5 | ~0.8[4] |
| Non-Small Cell Lung Cancer | PC-9, HCC827 | (Effective in reducing c-Myc levels)[5] | |
| MYCMI-6 | Breast Cancer | Multiple Lines | 0.3 - >10 |
| MYCi975 | Breast Cancer | Multiple Lines | 2.49 - 7.73 |
Mechanism of Action: Disrupting the c-Myc/MAX Dimerization
c-Myc exerts its transcriptional activity by forming a heterodimer with its obligate partner, MAX. This c-Myc/MAX complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the expression of genes involved in cell cycle progression and proliferation. This compound and other direct inhibitors function by interfering with this critical protein-protein interaction.
References
- 1. pnas.org [pnas.org]
- 2. Inhibitor of MYC identified in a Kröhnke pyridine library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting c-Myc to overcome acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR tyrosine kinase inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of c-Myc Inhibition: The Direct Approach of KJ-Pyr-9 Versus the Indirect Strategy of JQ1
For researchers and professionals in drug development, the quest for effective c-Myc inhibitors is a critical frontier in oncology. This guide provides a detailed comparative analysis of two prominent inhibitors: KJ-Pyr-9, a direct binder of the c-Myc protein, and JQ1, an indirect inhibitor that targets the BET bromodomain family. We present a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant protocols to aid in the evaluation of these compounds for research and therapeutic development.
The c-Myc oncoprotein, a master regulator of cellular proliferation, metabolism, and apoptosis, is deregulated in a vast majority of human cancers. Its nature as a transcription factor lacking a defined enzymatic pocket has historically rendered it an "undruggable" target. However, the development of small molecules like KJ-Pyr-9 and JQ1 has provided powerful tools to probe and potentially inhibit c-Myc's oncogenic functions. This comparison guide delves into the distinct strategies these two inhibitors employ to achieve this common goal.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between KJ-Pyr-9 and JQ1 lies in their point of intervention in the c-Myc signaling cascade. KJ-Pyr-9 represents a direct approach, physically interacting with the c-Myc protein itself. In contrast, JQ1 employs an indirect strategy, targeting upstream regulators of MYC gene transcription.
KJ-Pyr-9: Direct Inhibition of the c-Myc-Max Heterodimer
KJ-Pyr-9 is a small molecule identified from a Kröhnke pyridine library that directly binds to the c-Myc protein.[1][2] This interaction disrupts the crucial formation of the c-Myc-Max heterodimer, a necessary step for c-Myc to bind to DNA and activate its target genes.[1][2] By preventing this protein-protein interaction, KJ-Pyr-9 effectively neutralizes the transcriptional activity of c-Myc.
JQ1: Indirect Inhibition via BET Bromodomain Targeting
JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[3] BET proteins are epigenetic "readers" that bind to acetylated histones and recruit transcriptional machinery to specific gene loci. BRD4 plays a critical role in the transcriptional activation of the MYC gene. JQ1 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin. This leads to a marked downregulation of MYC gene transcription and a subsequent decrease in c-Myc protein levels.[3]
Quantitative Data Comparison
The following tables summarize key quantitative data for KJ-Pyr-9 and JQ1 based on available experimental results. It is important to note that direct comparative studies under identical conditions are limited, and thus these values should be interpreted within the context of their respective experimental setups.
Table 1: Binding Affinity and Potency
| Parameter | KJ-Pyr-9 | JQ1 | Reference |
| Target | c-Myc protein | BET Bromodomains (BRD2, BRD3, BRD4, BRDT) | [1][2],[4] |
| Binding Affinity (Kd) | 6.5 ± 1.0 nM (to c-Myc) | ~50 nM (to BRD4(1)), ~90 nM (to BRD4(2)) | [1][2],[5] |
| Cellular IC50 (representative) | 5-10 µM (various cancer cell lines) | Varies widely by cell line (nM to µM range) | [6] |
Table 2: Effects on c-Myc and Cell Fate
| Parameter | KJ-Pyr-9 | JQ1 | Reference |
| Effect on c-Myc Levels | Reduces functional c-Myc-Max complexes | Decreases MYC mRNA and c-Myc protein levels | [1][2],[3] |
| Cellular Outcome | Inhibition of proliferation, cytostatic effect | Cell cycle arrest, apoptosis, senescence | [1],[3] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the analysis of KJ-Pyr-9 and JQ1.
1. Fluorescence Polarization Assay for c-Myc-Max Interaction (for KJ-Pyr-9)
This assay is used to screen for inhibitors that disrupt the interaction between c-Myc and Max.
-
Principle: A fluorescently labeled c-Myc protein is used. In the absence of an inhibitor, it binds to Max, resulting in a high fluorescence polarization value due to the larger size of the complex. Inhibitors that disrupt this interaction will cause a decrease in polarization.
-
Protocol Outline:
-
Purify recombinant fluorescently labeled c-Myc and unlabeled Max proteins.
-
In a multi-well plate, incubate a fixed concentration of fluorescent c-Myc with varying concentrations of the test compound (e.g., KJ-Pyr-9).
-
Add a fixed concentration of Max to initiate the binding reaction.
-
Incubate at room temperature to allow the reaction to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
2. Chromatin Immunoprecipitation (ChIP) Assay (for JQ1)
ChIP is used to determine the occupancy of a specific protein (e.g., BRD4) at a particular genomic location (e.g., the MYC promoter).
-
Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR or sequencing.
-
Protocol Outline:
-
Treat cells with JQ1 or a vehicle control for a specified time.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Incubate the sheared chromatin with an antibody against BRD4 overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-links and purify the DNA.
-
Perform qPCR using primers specific for the MYC promoter region to quantify the amount of precipitated DNA.
-
3. Cell Viability and Apoptosis Assays
These assays are used to assess the functional consequences of c-Myc inhibition on cancer cells.
-
Cell Viability (e.g., MTT or CellTiter-Glo Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat with a range of concentrations of the inhibitor (KJ-Pyr-9 or JQ1) for a specified duration (e.g., 24, 48, 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the relative number of viable cells.
-
-
Apoptosis (e.g., Annexin V/Propidium Iodide Staining):
-
Treat cells with the inhibitor for a desired time.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
-
Comparative Workflow
The following diagram illustrates the distinct experimental and logical workflows for investigating the effects of KJ-Pyr-9 and JQ1.
Conclusion
Both KJ-Pyr-9 and JQ1 represent significant advancements in the effort to target the c-Myc oncoprotein. Their distinct mechanisms of action offer different therapeutic hypotheses and opportunities. KJ-Pyr-9, as a direct inhibitor, provides a means to target the c-Myc protein itself, potentially offering a high degree of specificity. JQ1, by targeting the upstream BET bromodomains, not only downregulates c-Myc but may also affect other BET-dependent oncogenic pathways, potentially offering a broader anti-cancer activity.
The choice between these or similar inhibitors for a particular research or therapeutic application will depend on the specific biological context, the desired molecular outcome, and the potential for on- and off-target effects. The data and protocols presented in this guide are intended to provide a solid foundation for making such informed decisions in the ongoing endeavor to conquer c-Myc-driven cancers.
References
- 1. pnas.org [pnas.org]
- 2. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JQ1 - Wikipedia [en.wikipedia.org]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc Inhibitor IV, KJ-Pyr-9 | 581073-80-5 [sigmaaldrich.cn]
Unveiling the Downstream Consequences: A Comparative Guide to c-Myc Inhibitor 9 (KJ-Pyr-9)
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and metabolism, is dysregulated in a vast array of human cancers. Its central role in tumorigenesis has made it a highly sought-after, albeit challenging, therapeutic target. This guide provides an objective comparison of the c-Myc inhibitor 9, also known as KJ-Pyr-9, with other notable c-Myc inhibitors, supported by experimental data to validate their downstream effects. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols crucial for their evaluation.
Mechanism of Action: Disrupting the c-Myc/MAX Dimerization
c-Myc exerts its transcriptional control by forming a heterodimer with its obligate partner, MAX. This c-Myc/MAX complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes essential for cell growth and proliferation.
KJ-Pyr-9 is a potent small molecule inhibitor that directly targets the protein-protein interaction (PPI) between c-Myc and MAX. By binding to c-Myc, KJ-Pyr-9 prevents its association with MAX, thereby inhibiting the formation of the functional transcriptional complex. This disruption is the primary mechanism through which KJ-Pyr-9 exerts its downstream effects.
Comparative Performance of c-Myc Inhibitors
The efficacy of c-Myc inhibitors can be assessed through various in vitro and in vivo assays. Here, we compare KJ-Pyr-9 with two other well-characterized c-Myc inhibitors: 10058-F4 , another direct inhibitor of the c-Myc/MAX interaction, and JQ1 , an indirect inhibitor that targets the BET bromodomain protein BRD4, which is required for the transcriptional activation of c-Myc and its target genes.
| Inhibitor | Mechanism of Action | Target | Reported IC50 / Kd | Key Downstream Effects |
| KJ-Pyr-9 | Direct c-Myc/MAX PPI Inhibitor | c-Myc | Kd: 6.5 ± 1.0 nM[1] | - Inhibition of c-Myc transcriptional activity[1]- Reduced proliferation of c-Myc overexpressing cells[1]- Cell cycle arrest- Induction of apoptosis- Blockage of tumor growth in xenograft models[1] |
| 10058-F4 | Direct c-Myc/MAX PPI Inhibitor | c-Myc | IC50: ~23-51 µM in HL60 cells | - Inhibition of c-Myc/MAX dimerization[2]- Downregulation of c-Myc target genes- G0/G1 cell cycle arrest[2]- Induction of apoptosis[2]- Myeloid differentiation of AML cells |
| JQ1 | Indirect c-Myc Inhibitor (BET Bromodomain Inhibitor) | BRD4 | IC50: Varies by cell line (e.g., ~0.5 µM in some lung cancer cells)[3] | - Downregulation of c-Myc transcription[4]- Genome-wide downregulation of Myc-dependent target genes[4]- Cell cycle arrest[5]- Cellular senescence[4]- Potent antiproliferative effects in hematological malignancies[4] |
Validating Downstream Effects: Key Experiments and Protocols
Objective validation of the downstream effects of c-Myc inhibitors is paramount. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
c-Myc/MAX Protein-Protein Interaction Assay (NanoBRET™)
This assay quantifies the interaction between c-Myc and MAX in living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer from a bioluminescent donor (NanoLuc® Luciferase fused to c-Myc) to a fluorescent acceptor (HaloTag® protein fused to MAX). A decrease in the BRET signal upon inhibitor treatment indicates disruption of the c-Myc/MAX interaction.[6][7]
Protocol:
-
Vector Construction: Clone human c-Myc into a NanoLuc® fusion vector and human MAX into a HaloTag® fusion vector.
-
Cell Culture and Transfection: Co-transfect the donor and acceptor vectors into a suitable cell line (e.g., HEK293T) using a lipid-based transfection reagent.
-
Cell Plating: After 24 hours, trypsinize and re-plate the transfected cells into a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of the c-Myc inhibitor (e.g., KJ-Pyr-9) to the appropriate wells and incubate for the desired time (e.g., 2-24 hours).
-
Detection: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) and the NanoBRET™ Nano-Glo® Substrate (donor).
-
Data Acquisition: Measure the luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., 618 nm) using a plate reader.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A decrease in this ratio indicates inhibition of the protein-protein interaction.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of c-Myc inhibitors on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8][9]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the c-Myc inhibitor for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the inhibitor.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by c-Myc inhibitors.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the c-Myc inhibitor for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
In Vivo Xenograft Model
This animal model evaluates the anti-tumor efficacy of c-Myc inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Inhibitor Administration: Administer the c-Myc inhibitor (e.g., KJ-Pyr-9) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the inhibitor-treated and control groups to assess the in vivo efficacy.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the c-Myc signaling pathway, the mechanism of action of the inhibitors, and the experimental workflows.
Caption: The c-Myc signaling pathway, from growth factor stimulation to target gene transcription.
Caption: Mechanisms of action for direct (KJ-Pyr-9) and indirect (JQ1) c-Myc inhibitors.
Caption: A typical experimental workflow for validating the downstream effects of a c-Myc inhibitor.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET® Transcriptional Protein Assays [promega.com]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET™ cMyc/MAX Interaction Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
Head-to-Head Comparison: c-Myc Inhibitor KJ-Pyr-9 vs. BET Inhibitor JQ1 in Oncology Research
In the landscape of cancer therapeutics, both direct and indirect inhibitors of the oncoprotein c-Myc have emerged as promising strategies. This guide provides a comparative analysis of a direct c-Myc inhibitor, KJ-Pyr-9, and a Bromodomain and Extra-Terminal (BET) inhibitor, JQ1, which indirectly suppresses c-Myc activity. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical data.
It is important to note that the following data is compiled from separate studies, as no direct head-to-head comparative studies have been published. Therefore, direct cross-study comparisons of potency and efficacy should be interpreted with caution.
Mechanism of Action
KJ-Pyr-9 is a small molecule that directly targets the c-Myc protein. It functions by disrupting the critical protein-protein interaction between c-Myc and its obligate binding partner, MAX.[1][2] This dimerization is essential for the c-Myc/MAX heterodimer to bind to E-box DNA sequences and activate the transcription of target genes involved in cell proliferation, growth, and metabolism. By preventing this interaction, KJ-Pyr-9 effectively inhibits the transcriptional activity of c-Myc.[1][2]
JQ1 is a potent and specific inhibitor of the BET family of proteins, particularly BRD4.[3][4][5] BET proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene loci. JQ1 competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin.[3][4] This displacement leads to the downregulation of a specific subset of genes, with the MYC oncogene being a key target.[3][5] Thus, JQ1 indirectly inhibits c-Myc by suppressing its transcription.
Signaling Pathway Overview
The following diagram illustrates the distinct points of intervention for KJ-Pyr-9 and JQ1 in the c-Myc signaling pathway.
Caption: Mechanism of action for KJ-Pyr-9 and JQ1.
Comparative Efficacy Data
The following tables summarize key performance metrics for KJ-Pyr-9 and JQ1 based on data from various preclinical studies.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | KJ-Pyr-9 | JQ1 | Reference Cell Line(s) | Source(s) |
| Binding Affinity (Kd) | 6.5 ± 1.0 nM (to c-Myc) | Not directly applicable | N/A | [1] |
| IC50 (Cell Viability) | Varies by cell line | 0.45 - 1.16 µM | NALM6, REH, SEM, RS411 (B-ALL) | [6] |
| Effect on c-Myc mRNA | Reduces MYC-driven transcriptional signature | Significant downregulation | Multiple Myeloma (MM.1S), B-ALL | [1][3] |
| Effect on c-Myc Protein | Induces Myc protein loss | Depletion of c-Myc oncoprotein | HL60, MM.1S | [3] |
Table 2: Cellular and In Vivo Effects
| Effect | KJ-Pyr-9 | JQ1 | Model System | Source(s) |
| Cell Cycle Arrest | Yes | G1 arrest | P493-6 (B-cell), MM.1S | [3][7] |
| Induction of Apoptosis | Yes | Yes | Various leukemia and lymphoma lines | [5] |
| In Vivo Efficacy | Blocks tumor growth | Prolongs survival | Human cancer xenograft, MM xenograft | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (Example with JQ1)
-
Cell Seeding: Plate acute lymphocytic leukemia (ALL) cells in 96-well plates.
-
Treatment: Treat cells with a gradient of JQ1 concentrations for 72 hours.
-
Lysis and Luminescence Reading: Use the CellTiter-Glo Luminescent Cell Viability Assay (Promega) to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[6]
Quantitative RT-PCR for MYC Expression (Example with JQ1)
-
Cell Treatment: Treat multiple myeloma (MM.1S) cells with 500 nM JQ1 for various time points (e.g., 0, 1, 4, 8 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative real-time PCR using primers specific for the MYC gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of MYC at each time point compared to the 0-hour time point using the ΔΔCt method.[3]
Western Blot for c-Myc Protein Levels
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against c-Myc, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a generalized workflow for a head-to-head comparison of two inhibitors like KJ-Pyr-9 and JQ1.
Caption: Workflow for inhibitor comparison.
Summary and Conclusion
Both KJ-Pyr-9 and JQ1 demonstrate potent anti-cancer effects by targeting the c-Myc oncogene, albeit through different mechanisms. KJ-Pyr-9 acts directly on the c-Myc protein, while JQ1 functions at the epigenetic level to suppress MYC gene transcription. The choice between these two classes of inhibitors may depend on the specific cancer context, the nature of c-Myc dysregulation, and the potential for combination therapies. The data presented here, while not from a direct head-to-head study, provides a valuable foundation for researchers designing future investigations into c-Myc-targeted therapies. A direct comparative study in relevant cancer models is warranted to definitively delineate the relative therapeutic potential of these two approaches.
References
- 1. Inhibitor of MYC identified in a Kröhnke pyridine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Mechanism of Action of c-Myc Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the c-Myc inhibitor KJ-Pyr-9 (also known as c-Myc inhibitor 9) with other prominent c-Myc targeting compounds. The objective is to offer a clear, data-driven overview of their mechanisms of action, efficacy, and the experimental methodologies used for their characterization.
Introduction to c-Myc Inhibition
The c-Myc oncoprotein is a critical transcription factor that regulates a vast array of genes involved in cell proliferation, growth, and metabolism.[1] Its dysregulation is a hallmark of a majority of human cancers, making it a highly sought-after therapeutic target.[1] However, its "undruggable" nature, due to a lack of a defined binding pocket, has posed a significant challenge. This guide focuses on small molecule inhibitors designed to disrupt c-Myc's function, either directly by preventing its crucial protein-protein interactions or indirectly by targeting its regulatory pathways.
Mechanism of Action: A Comparative Overview
c-Myc inhibitors can be broadly categorized based on their mechanism of action. This guide will compare KJ-Pyr-9, a direct inhibitor of the c-Myc/Max interaction, with other inhibitors representing different strategies.
Table 1: Comparison of c-Myc Inhibitor Mechanisms
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Kd) |
| KJ-Pyr-9 | c-Myc | Directly binds to c-Myc, disrupting the c-Myc/Max heterodimerization required for DNA binding and transcriptional activation. | 6.5 ± 1.0 nM |
| 10058-F4 | c-Myc | A small molecule that also directly inhibits the c-Myc/Max interaction, preventing the transactivation of c-Myc target genes.[2][3] | ~2.3 µM (kobs) |
| 10074-G5 | c-Myc | Binds to the bHLH-ZIP domain of c-Myc, distorting its structure and thereby inhibiting the formation of the c-Myc/Max heterodimer.[4] | 2.8 µM |
| JQ1 | BET Bromodomains (BRD4) | An indirect inhibitor that competitively binds to the bromodomains of BET proteins, particularly BRD4. This displaces BRD4 from chromatin, leading to the downregulation of c-Myc transcription.[5] | 37 nM (for BRD4) |
| MYCi975 | c-Myc | A direct inhibitor that disrupts the MYC/MAX interaction and also promotes MYC protein degradation by enhancing its phosphorylation at threonine 58 (T58).[6][7] | Not explicitly found |
Cellular and In Vivo Efficacy: A Quantitative Comparison
The efficacy of these inhibitors has been evaluated in various cancer cell lines and in vivo models. The following table summarizes their anti-proliferative activity and in vivo effects.
Table 2: Comparative Efficacy of c-Myc Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (µM) | In Vivo Model | Efficacy |
| KJ-Pyr-9 | Burkitt's Lymphoma (Daudi) | 1 - 2.5 | Human cancer cell xenograft | Effectively blocks tumor growth. |
| NCI-H460, MDA-MB-231, SUM-159PT | 5 - 10 | |||
| 10058-F4 | Ovarian Cancer (SKOV3) | 4.4 | Prostate cancer xenograft in SCID mice | No significant inhibition of tumor growth at 20 or 30 mg/kg i.v.[2] |
| Ovarian Cancer (Hey) | 3.2 | |||
| Acute Myeloid Leukemia (AML) cell lines | Varies | Induces cell-cycle arrest and apoptosis.[8] | ||
| 10074-G5 | Burkitt's Lymphoma (Daudi) | 15.6 | Daudi xenografts in SCID mice | No effect on tumor growth at 20 mg/kg i.v. for 5 days.[9] |
| Promyelocytic Leukemia (HL-60) | 13.5[10] | |||
| JQ1 | Multiple Myeloma (MM.1S) | ~0.5 (at 48h) | Murine models of multiple myeloma | Potent antiproliferative effect, associated with cell cycle arrest and senescence.[5] |
| Bladder Cancer (T24, UMUC-3, 5637) | Dose-dependent suppression | Suppresses proliferation.[11] | ||
| MYCi975 | Triple-Negative Breast Cancer (TNBC) cell lines | 2.49 - 7.73 | MycCaP allograft model | Significantly increases survival and enhances immunotherapy.[12] |
| Prostate Cancer (PC3) | ~8 (at 24h) | Suppresses tumor growth.[6] |
Signaling Pathways and Experimental Workflows
To understand the context of c-Myc inhibition and the methods used to characterize these inhibitors, the following diagrams illustrate the c-Myc signaling pathway and a general experimental workflow.
References
- 1. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immune-system-research.com [immune-system-research.com]
A Comparative Guide to Biomarker Discovery for c-Myc Inhibitor Sensitivity
For Researchers, Scientists, and Drug Development Professionals
The c-Myc (MYC) oncoprotein is a master transcriptional regulator that is dysregulated in an estimated 70% of human cancers, making it a highly sought-after therapeutic target.[1][2] However, its "undruggable" nature has historically posed significant challenges.[3] With the advent of novel small molecules that can directly or indirectly inhibit MYC function, the critical next step is to identify biomarkers that predict which tumors will respond to these therapies, enabling precision oncology.
This guide provides a comparative overview of strategies and candidate biomarkers for determining sensitivity to c-Myc inhibitors, with a focus on direct inhibitors that disrupt the MYC-MAX protein-protein interaction. While the specific compound "c-Myc inhibitor 9" is not widely documented in peer-reviewed literature, this guide will use the well-characterized direct inhibitor KJ-Pyr-9 as a primary example, as its name represents a possible interpretation of the query.[4] The principles and methodologies discussed are broadly applicable to other direct MYC inhibitors.
Candidate Biomarkers for Predicting Sensitivity
The most effective biomarkers for targeted therapies are often linked to the oncogene addiction of the tumor.[5] For MYC inhibitors, several classes of biomarkers are under investigation.
1. MYC Expression and Amplification: The most intuitive biomarker for a MYC-targeted therapy is the level of MYC itself. Tumors with high levels of MYC expression or gene amplification are often considered "MYC-addicted" and are hypothesized to be more sensitive to its inhibition.
-
mRNA and Protein Levels: A direct correlation has been observed between high MYC mRNA or protein expression and sensitivity to inhibitors of pathways that MYC relies on, such as those involving CDK9.[6] This suggests that quantifying MYC levels could be a straightforward method for patient stratification.
-
Gene Amplification: Amplification of MYC family genes (c-MYC, N-MYC, L-MYC) is a common oncogenic event.[7] Studies with indirect MYC inhibitors, such as BET bromodomain inhibitors, have shown a strong correlation between MYC or MYCN amplification and sensitivity.[7] Similarly, MYC amplification has been identified as a driver of resistance to mTOR inhibitors, suggesting that MYC status can predict response to other targeted agents.[8]
2. MYC-Driven Gene Expression Signatures: Since MYC regulates a vast network of genes, a more robust approach than measuring a single analyte may be to assess a "gene signature" that reflects the transcriptional activity of the MYC pathway.[9]
-
Multi-Gene Signatures: Researchers have developed gene signatures, such as an 18-gene signature, derived from known MYC target genes.[9] High expression of these signature genes correlates with high MYC activity and is predictive of poor clinical outcomes in several MYC-associated cancers, including neuroblastoma and breast cancer.[9] Such signatures could be used to identify tumors that are functionally reliant on MYC and therefore more likely to respond to its inhibition.
3. Co-dependencies and Synthetic Lethality: Tumors that overexpress MYC often develop dependencies on other cellular pathways to survive. Targeting these co-dependencies is an alternative strategy.
-
Proteasome Pathway: Some studies suggest that MYC activity modulates sensitivity to proteasome inhibitors, indicating a synthetic lethal relationship.[10][11]
-
Metabolic Pathways: MYC orchestrates significant metabolic reprogramming.[12] All classes of MYC inhibitors, regardless of their specific mechanism, appear to induce a common downstream effect: the depletion of cellular ATP and a global energy collapse, leading to cell cycle arrest.[13] This suggests that baseline metabolic states could potentially predict sensitivity.
Comparative Performance Data
The following tables summarize the mechanisms of various MYC inhibitors and the sensitivity of different cancer cell lines, providing a quantitative basis for comparison.
Table 1: Comparison of Selected c-Myc Inhibitors
| Inhibitor | Class | Mechanism of Action | Target |
|---|---|---|---|
| KJ-Pyr-9 | Direct | Binds directly to MYC, interfering with MYC-MAX dimerization.[4] | MYC-MAX Interaction |
| 10058-F4 | Direct | Binds to the bHLH-ZIP domain of MYC, preventing heterodimerization with MAX.[14][15] | MYC-MAX Interaction |
| 10074-G5 | Direct | Small molecule that disrupts the MYC-MAX interaction.[13][14] | MYC-MAX Interaction |
| JQ1 | Indirect | BET bromodomain inhibitor; prevents BRD4 from binding to acetylated histones at MYC target gene promoters, thus downregulating MYC transcription.[13][15] | BRD4 |
| Mivebresib (ABBV-075) | Indirect | BET bromodomain inhibitor.[7] | Bromodomain Proteins |
Table 2: Sensitivity of Cancer Cell Lines to Direct c-Myc Inhibitors
| Cell Line | Cancer Type | Inhibitor | IC50 Value |
|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | F0909-0360 | 0.209 ± 0.094 µM[16] |
| Molt-4 | Acute Lymphoblastic Leukemia | F0909-0360 | 0.81 ± 0.23 µM[16] |
| HT-29 | Colorectal Adenocarcinoma | F1021-0686 | 0.89 ± 0.21 µM[16] |
| D341-CSC | Medulloblastoma Cancer Stem Cell | F0909-0360 | 4.06 ± 0.65 µM[16] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ZINC15675948 | 0.01 µM[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ZINC15675948 | 0.02 µM[2] |
Note: Data for specific inhibitors like KJ-Pyr-9 are often presented in viability graphs rather than explicit IC50 tables. The table includes data from novel direct inhibitors to illustrate typical potency in sensitive lines.
Visualizing Pathways and Workflows
c-Myc Signaling Pathway The c-Myc protein acts as a central node in cellular signaling, integrating upstream signals to control a vast transcriptional program. It forms a heterodimer with MAX to bind to E-box sequences in the promoters of target genes, regulating processes like cell cycle progression, metabolism, and apoptosis.[17][18]
Caption: Upstream pathways regulate MYC transcription and protein stability.
Biomarker Discovery Workflow The process of discovering and validating biomarkers is a multi-step funnel that begins with broad screening and narrows to specific, clinically relevant markers.[19][20] This involves high-throughput technologies to analyze patient samples or cell lines, followed by rigorous validation.
Caption: A multi-step process from broad 'omics' screening to clinical validation.
Mechanism of Direct c-Myc Inhibition Direct small-molecule inhibitors are designed to physically interact with the MYC protein, preventing its association with its essential partner MAX.[1][21] This abrogation of the MYC-MAX heterodimer prevents DNA binding and subsequent transcription of target genes, leading to anti-tumor effects like cell cycle arrest and apoptosis.
References
- 1. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. probiologists.com [probiologists.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MYC is a clinically significant driver of mTOR inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. c-Myc is targeted to the proteasome for degradation in a SUMOylation-dependent manner, regulated by PIAS1, SENP7 and RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. audubonbio.com [audubonbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of c-Myc Inhibitor MYCi975 with Standard Chemotherapies in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor c-Myc is a critical driver of tumorigenesis and is overexpressed in a majority of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature has historically posed significant challenges. The development of small molecule inhibitors, such as MYCi975, which disrupts the c-Myc-MAX protein-protein interaction, has opened new avenues for targeted cancer therapy. This guide provides a comparative analysis of the synergistic effects of the c-Myc inhibitor MYCi975 (formerly referred to as inhibitor 9) in combination with standard-of-care chemotherapies, supported by preclinical experimental data.
Performance Comparison: MYCi975 in Combination Therapies
Preclinical studies have demonstrated that MYCi975 exhibits synergistic anti-proliferative and pro-apoptotic effects when combined with conventional cytotoxic agents in breast cancer cell lines. The synergy is particularly notable in triple-negative breast cancer (TNBC), a subtype with limited targeted treatment options.[1][2][3]
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining MYCi975 with paclitaxel or doxorubicin was evaluated in TNBC cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Table 1: Synergistic Growth Inhibition of MYCi975 with Paclitaxel and Doxorubicin in Triple-Negative Breast Cancer Cell Lines [1][4]
| Cell Line | Combination Therapy | Observation |
| MDA-MB-453 | MYCi975 + Docetaxel | Synergistic growth inhibition (CI < 1) |
| MDA-MB-468 | MYCi975 + Docetaxel | Synergistic growth inhibition (CI < 1) |
| BT-549 | MYCi975 + Docetaxel | Synergistic growth inhibition (CI < 1) |
| MDA-MB-453 | MYCi975 + Doxorubicin | Synergistic growth inhibition (CI < 1) |
| MDA-MB-468 | MYCi975 + Doxorubicin | Synergistic growth inhibition (CI < 1) |
| BT-549 | MYCi975 + Doxorubicin | Synergistic growth inhibition (CI < 1) |
Note: Docetaxel is a member of the taxane family, similar to paclitaxel.
Table 2: IC50 Values for MYCi975 in a Panel of Breast Cancer Cell Lines [2][5]
The half-maximal inhibitory concentration (IC50) for MYCi975 was determined in various breast cancer cell lines after 5 days of incubation, demonstrating its anti-proliferative activity as a single agent. TNBC cell lines showed significant sensitivity to MYCi975.[2]
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-453 | TNBC | ~2.5 |
| MDA-MB-468 | TNBC | ~3.0 |
| BT-549 | TNBC | ~4.0 |
| ... (other cell lines) | ... | ... |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of MYCi975, the standard chemotherapy drug (paclitaxel or doxorubicin), or a combination of both. Include untreated and vehicle-treated cells as controls.
-
Incubate the plate for a specified period (e.g., 5 days).[5]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.
Protocol:
-
Seed and treat cells with the respective drug combinations as described for the cell viability assay.
-
After the incubation period (e.g., 48 hours), harvest the cells, including both adherent and floating populations.[1]
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is used to quantitatively determine the nature of the interaction between two or more drugs.
Protocol:
-
Perform cell viability assays with each drug individually and in combination at a constant ratio over a range of concentrations.
-
Use the dose-response data to calculate the Combination Index (CI) using a software program like CompuSyn.[6][7]
-
The CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
c-Myc Signaling Pathway
The c-Myc protein acts as a transcription factor that, upon heterodimerization with MAX, binds to E-box sequences in the promoter regions of target genes. This leads to the regulation of a wide array of cellular processes, including cell cycle progression, proliferation, and apoptosis.[8][9][10][11] MYCi975 disrupts the c-Myc-MAX interaction, leading to the inhibition of these downstream effects.
Caption: c-Myc signaling pathway and the inhibitory action of MYCi975.
Experimental Workflow for Synergy Assessment
The following diagram illustrates the typical workflow for assessing the synergistic effects of a c-Myc inhibitor in combination with a standard chemotherapy agent in vitro.
Caption: Workflow for in vitro assessment of drug synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. combosyn.com [combosyn.com]
- 7. combosyn.com [combosyn.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. abeomics.com [abeomics.com]
- 10. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of c-Myc Inhibitor 9: A Guide for Laboratory Professionals
Researchers and scientists handling c-Myc inhibitor 9 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for "this compound" with CAS number 2799717-96-5 was not publicly available in the search, general principles of chemical waste management, along with data from analogous c-Myc inhibitors, provide a robust framework for its safe disposal. It is imperative to obtain the specific SDS from the supplier, such as AbMole BioScience, before handling or disposing of the compound.
Hazard Profile and Safety Precautions
Based on safety information for other c-Myc inhibitors, this compound should be handled as a hazardous substance. For instance, a similar c-Myc inhibitor is classified with GHS07 pictogram, indicating it can cause skin and eye irritation and may cause an allergic skin reaction. General safety precautions include using personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All handling of the solid compound and its solutions should be performed in a well-ventilated area or a chemical fume hood.
Summary of Potential Hazards (Based on a representative c-Myc inhibitor)
| Hazard Classification | Description | Precautionary Codes |
| Eye Irritant | Causes serious eye irritation | P264, P280, P305+P351+P338 |
| Skin Sensitizer | May cause an allergic skin reaction | P261, P272, P280, P302+P352 |
Step-by-Step Disposal Procedure
The proper disposal of this compound, like other small molecule inhibitors, involves a multi-step process focused on containment, segregation, and proper labeling.
-
Segregation of Waste :
-
Do not mix this compound waste with non-hazardous trash.
-
Collect all waste contaminated with the inhibitor—including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE)—in a designated hazardous waste container.[1][2]
-
Keep organic solvent waste containing the inhibitor separate from aqueous waste.[1]
-
-
Container Management :
-
Use a chemically compatible, leak-proof container for waste collection. The original container can be used if it is in good condition and properly labeled.[1]
-
The container must be kept closed except when adding waste.[1][3]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (2799717-96-5) and any known hazard information (e.g., "Toxic," "Irritant").
-
-
Storage of Chemical Waste :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure that incompatible wastes are segregated to prevent accidental reactions. For example, store away from strong oxidizing agents.[4]
-
The storage area should have secondary containment to control any potential spills.[3]
-
-
Disposal of Empty Containers :
-
A container that held this compound is considered "empty" only after it has been triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the inhibitor, followed by water if appropriate).[1][3]
-
The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations and the toxicity profile from the specific SDS, but it is prudent to collect all rinsates as hazardous waste.[5]
-
Once properly rinsed, deface the original label on the empty container before disposing of it as non-hazardous waste or recycling, in accordance with institutional policies.[3]
-
-
Final Disposal :
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
